Product packaging for 2-Methoxy-4-(2-nitrovinyl)phenol(Cat. No.:CAS No. 6178-42-3)

2-Methoxy-4-(2-nitrovinyl)phenol

Cat. No.: B116942
CAS No.: 6178-42-3
M. Wt: 195.17 g/mol
InChI Key: XVXCSPJSXIUNQJ-SNAWJCMRSA-N
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Description

2-Methoxy-4-(2-nitrovinyl)phenol (CAS 6178-42-3) is a high-value chemical building block extensively used in organic synthesis and medicinal chemistry research . With a molecular formula of C9H9NO4 and a molecular weight of 195.17 g/mol, this compound features a phenolic hydroxyl group, a methoxy substituent, and a conjugated nitrovinyl group, the latter making it a powerful Michael acceptor . This reactivity is central to its main application as a key precursor in asymmetric organocatalytic sequential reactions . Research demonstrates its use in bifunctional amino-squaramide-catalyzed Michael addition-cyclization reactions with donors like cyclohexanone and methyl cyclopentanone-2-carboxylate. These transformations efficiently produce enantioenriched, complex heterocyclic scaffolds such as hexahydro-1H-xanthenes and spiro-dihydrocoumarins, which are privileged structures in pharmaceutical development . The compound is offered with a typical purity of 98% (minimum, HPLC) and is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications of any kind .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9NO4 B116942 2-Methoxy-4-(2-nitrovinyl)phenol CAS No. 6178-42-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxy-4-[(E)-2-nitroethenyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c1-14-9-6-7(2-3-8(9)11)4-5-10(12)13/h2-6,11H,1H3/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVXCSPJSXIUNQJ-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601031525
Record name 2-Methoxy-4-[(E)-2-nitrovinyl]phenol
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Molecular Weight

195.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22568-51-0, 6178-42-3
Record name NSC210766
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Methoxy-4-[(E)-2-nitrovinyl]phenol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-4-Hydroxy-3-methoxy-β-nitrostyrene
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Foundational & Exploratory

An In-depth Technical Guide to 2-Methoxy-4-(2-nitrovinyl)phenol: Chemical Properties and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of 2-Methoxy-4-(2-nitrovinyl)phenol, a compound of interest in various research and development fields, particularly in drug discovery due to its notable anti-inflammatory properties.

Core Chemical Properties

This compound, also known as nitro-guaiacol, possesses a unique molecular structure that contributes to its reactivity and biological activity. A summary of its key chemical and physical properties is presented below.

PropertyValue
Molecular Formula C₉H₉NO₄
Molecular Weight 195.17 g/mol
Melting Point 165 °C
Boiling Point 347 °C at 760 mmHg
Density 1.308 g/cm³
Appearance Yellow crystalline solid
Solubility Slightly soluble in water

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Henry reaction, which involves the condensation of vanillin with nitromethane in the presence of a base catalyst.

Experimental Protocol: Synthesis

Materials:

  • Vanillin (4-hydroxy-3-methoxybenzaldehyde)

  • Nitromethane

  • Methanol

  • n-Butylamine (catalyst)

  • 0.1 M Hydrochloric acid (HCl)

  • Distilled water

Procedure:

  • Dissolve 10 g of vanillin in approximately 10 mL of methanol in a suitable reaction vessel with stirring until all the vanillin is dissolved.

  • To this solution, add 3.4 mL of nitromethane.

  • Add 0.50 g of n-butylamine to the mixture. The solution will immediately turn yellow and then quickly to a deep red color.

  • Cap the reaction vessel and allow it to sit at ambient temperature for 1-2 hours. During this time, the solution will solidify into a red mass.

  • Break up the solid mass and add 5 mL of methanol.

  • Filter the crude product using a Buchner funnel under vacuum.

  • Wash the collected solid with approximately 100 mL of 0.1 M HCl. This will cause the color to change from red to bright yellow.

  • For purification, recrystallize the damp yellow solid from hot methanol (~150 mL). Dissolve the solid in near-boiling methanol with stirring, then allow the solution to cool to room temperature, followed by cooling in a freezer overnight.

  • Collect the resulting fibrous, yellow crystals by vacuum filtration.

  • Wash the crystals with cold 0.1 M HCl followed by cold distilled water.

  • Air-dry the final product.

Synthesis Workflow Diagram

Synthesis_Workflow Vanillin Vanillin Reaction_Mixture Reaction Mixture Vanillin->Reaction_Mixture Nitromethane Nitromethane Nitromethane->Reaction_Mixture Methanol Methanol Methanol->Reaction_Mixture n_Butylamine n-Butylamine (catalyst) n_Butylamine->Reaction_Mixture Condensation Condensation Reaction (Henry Reaction) Reaction_Mixture->Condensation Crude_Product Crude Product (Red Solid) Condensation->Crude_Product Filtration_Wash Filtration & HCl Wash Crude_Product->Filtration_Wash Yellow_Solid Yellow Solid Filtration_Wash->Yellow_Solid Recrystallization Recrystallization (Hot Methanol) Yellow_Solid->Recrystallization Pure_Product Pure this compound (Yellow Crystals) Recrystallization->Pure_Product

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

The structure and purity of this compound are typically confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

¹H NMR (Proton NMR) Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.50 - 8.50m2HNitrovinyl protons
6.50 - 7.50m3HAromatic protons
3.90s3HMethoxy protons
5.90s (broad)1HPhenolic proton

¹³C NMR (Carbon NMR) Data:

Chemical Shift (δ, ppm)Assignment
~150C-OH (Aromatic)
~148C-OCH₃ (Aromatic)
~138C-CH=CHNO₂ (Aromatic)
~135-CH=CHNO₂
~130-CH=CHNO₂
~125Aromatic CH
~115Aromatic CH
~110Aromatic CH
~56-OCH₃
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Wavenumber (cm⁻¹)Bond VibrationFunctional Group
3200-3500 (broad)O-H stretchPhenolic -OH
3000-3100C-H stretch (aromatic)Aromatic ring
2850-3000C-H stretch (aliphatic)Methoxy group
1600-1650C=C stretchNitrovinyl group
1500-1550N=O asymmetric stretchNitro group
1300-1350N=O symmetric stretchNitro group
1200-1300C-O stretchPhenol, Methoxy ether

Biological Activity and Signaling Pathways

This compound has demonstrated significant anti-inflammatory properties, which are of considerable interest in drug development. Its mechanism of action involves the modulation of key inflammatory signaling pathways.

Nrf2/ARE Signaling Pathway

The compound is known to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway. This pathway is a primary cellular defense mechanism against oxidative stress.

Nrf2_ARE_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound 2-Methoxy-4- (2-nitrovinyl)phenol Keap1_Nrf2 Keap1-Nrf2 Complex Compound->Keap1_Nrf2 induces degradation of Keap1 Keap1 Keap1 Keap1_Nrf2->Keap1 Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Release Ubiquitination Ubiquitination & Proteasomal Degradation Keap1->Ubiquitination Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds to HO1_Gene HO-1 Gene ARE->HO1_Gene Activates Transcription HO1_Protein HO-1 Protein HO1_Gene->HO1_Protein Translation iNOS_Inhibition Inhibition of iNOS HO1_Protein->iNOS_Inhibition

Caption: Activation of the Nrf2/ARE pathway by this compound.

NF-κB and MAPK Signaling Pathways

The compound also exerts its anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central to the inflammatory response.

NFkB_MAPK_Pathway cluster_pathways Signaling Cascades cluster_nucleus Nucleus LPS LPS (Lipopolysaccharide) MAPK MAPK Activation (p38, ERK, JNK) LPS->MAPK IKK IKK Activation LPS->IKK Compound 2-Methoxy-4- (2-nitrovinyl)phenol Compound->MAPK Inhibits Compound->IKK Inhibits IkB_p65 IκB-p65 Complex IKK->IkB_p65 Phosphorylates IκB IkB_p Phosphorylated IκB IkB_p65->IkB_p Degradation of IκB p65 p65 (NF-κB) IkB_p->p65 Release of p65 p65_n p65 p65->p65_n Translocation Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2) p65_n->Inflammatory_Genes Activates Transcription Inflammation Inflammation Inflammatory_Genes->Inflammation

Caption: Inhibition of NF-κB and MAPK pathways by this compound.

This technical guide provides foundational information for researchers and professionals working with this compound. The detailed protocols and pathway diagrams serve as a valuable resource for experimental design and for understanding the compound's mechanism of action.

2-Methoxy-4-(2-nitrovinyl)phenol CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 2-Methoxy-4-(2-nitrovinyl)phenol. Due to the limited availability of in-depth biological data for this specific compound, this guide also presents detailed experimental protocols and signaling pathway information for the structurally related and well-researched compound, 2-Methoxy-4-vinylphenol (2M4VP), to serve as a valuable reference for future research.

Core Compound Information: this compound

Chemical Identity and Properties

This compound is a phenolic compound characterized by a methoxy group and a nitrovinyl group attached to the phenol ring.

PropertyValueSource
CAS Number 6178-42-3[1]
Molecular Formula C₉H₉NO₄[1]
Molecular Weight 195.17 g/mol [1]
Synonyms trans-4-Hydroxy-3-methoxy-beta-nitrostyrene, 2-Hydroxy-5-[(E)-2-nitroethenyl]anisole[1]
Appearance Powder[1]
Purity 98%[1]

Molecular Structure

The molecular structure of this compound consists of a benzene ring substituted with a hydroxyl group, a methoxy group, and a 2-nitrovinyl group.

Chemical structure of this compound
Figure 1: Chemical structure of this compound.

Synthesis Protocol

A common method for the synthesis of this compound involves the condensation of vanillin (4-hydroxy-3-methoxybenzaldehyde) with nitromethane.

Experimental Protocol: Condensation of Vanillin and Nitromethane [2]

  • Materials:

    • Vanillin (10 g)

    • Nitromethane (3.4 mL)

    • Methanol (approximately 10 mL, sufficient to dissolve vanillin)

    • n-Butylamine (0.50 g)

    • 0.1 M Hydrochloric acid (HCl)

    • Distilled water

  • Procedure:

    • Dissolve vanillin in methanol in a suitable reaction vessel.

    • Add nitromethane to the solution and mix.

    • Add n-butylamine to the mixture. The solution will typically turn from yellow to red.

    • Allow the reaction to proceed at room temperature for 1-2 hours, during which a solid mass may form.

    • Break up the solid mass and add a small amount of methanol.

    • Vacuum filter the solid product using a Büchner funnel.

    • Wash the filtered solids with 0.1 M HCl, which will cause a color change from red to bright yellow.

    • Recrystallize the crude product from hot methanol.

    • Dissolve the solids in hot methanol, allow the solution to cool to room temperature, and then place it in a freezer overnight to facilitate crystal formation.

    • Vacuum filter the recrystallized product, washing with cold 0.1 M HCl and then with cold distilled water.

    • Air-dry the final product.

Biological Activity and Signaling Pathways: A Comparative Analysis with 2-Methoxy-4-vinylphenol (2M4VP)

While specific biological data for this compound is limited, its structural analog, 2-Methoxy-4-vinylphenol (2M4VP), has been studied for its anti-inflammatory properties. The following sections detail the known biological activities and associated signaling pathways of 2M4VP, which may provide insights into the potential activities of this compound.

Anti-inflammatory Effects of 2M4VP

2M4VP has been shown to exhibit potent anti-inflammatory effects in various studies. It dose-dependently inhibits the production of key pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE₂).[3] Furthermore, it blocks the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) induced by lipopolysaccharide (LPS) in RAW264.7 macrophage cells.[3]

Signaling Pathways Modulated by 2M4VP

NF-κB and MAPK Signaling Pathways

2M4VP has been demonstrated to inhibit the activation of the NF-κB and MAPK signaling pathways, which are crucial in the inflammatory response.[3] It potently inhibits the translocation of the NF-κB p65 subunit into the nucleus by preventing the degradation of IκBα.[3] Additionally, 2M4VP suppresses the phosphorylation of key MAPKs, including p38, ERK1/2, and JNK.[3]

NF_kB_MAPK_Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 p38 p38 TLR4->p38 ERK ERK1/2 TLR4->ERK JNK JNK TLR4->JNK IKK IKK TLR4->IKK TwoM4VP 2-Methoxy-4-vinylphenol (2M4VP) TwoM4VP->p38 TwoM4VP->ERK TwoM4VP->JNK TwoM4VP->IKK Pro_inflammatory_Mediators Pro-inflammatory Mediators (NO, PGE₂, iNOS, COX-2) p38->Pro_inflammatory_Mediators activates transcription factors ERK->Pro_inflammatory_Mediators activates transcription factors JNK->Pro_inflammatory_Mediators activates transcription factors IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB degrades NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates NFkB_nucleus->Pro_inflammatory_Mediators induces transcription Nrf2_ARE_Pathway TwoM4VP 2-Methoxy-4-vinylphenol (2M4VP) Keap1 Keap1 TwoM4VP->Keap1 induces degradation Nrf2 Nrf2 Keap1->Nrf2 sequesters Nrf2_nucleus Nrf2 (nucleus) Nrf2->Nrf2_nucleus translocates ARE ARE (Antioxidant Response Element) Nrf2_nucleus->ARE binds to HO1 HO-1 ARE->HO1 promotes transcription iNOS iNOS HO1->iNOS inhibits Inflammation Inflammation iNOS->Inflammation Western_Blot_Workflow start Cell Lysis & Protein Extraction quant Protein Quantification start->quant sds SDS-PAGE quant->sds transfer Protein Transfer (to membrane) sds->transfer block Blocking transfer->block primary Primary Antibody Incubation block->primary secondary Secondary Antibody Incubation primary->secondary detect Detection (ECL) secondary->detect analysis Analysis detect->analysis

References

Navigating the Physicochemical Landscape of 2-Methoxy-4-(2-nitrovinyl)phenol: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the solubility and stability of 2-Methoxy-4-(2-nitrovinyl)phenol, a molecule of significant interest to researchers, scientists, and drug development professionals. Due to a lack of extensive, publicly available experimental data, this document combines theoretical predictions with established methodologies to offer a robust framework for understanding and working with this compound.

Predicted Physicochemical Properties

Predicted Solubility

The aqueous solubility of a compound is a critical factor in its biological activity and formulation development. The following table summarizes the predicted solubility of this compound based on widely used online prediction tools.

Prediction Tool/ModelPredicted LogSPredicted Solubility (mol/L)Predicted Solubility (g/L)
AqSolPred-2.851.41 x 10-30.275
ChemAxon-2.931.17 x 10-30.228
RowanData not availableData not availableData not available

Note: These values are in silico predictions and should be confirmed by experimental analysis.

Predicted Stability

The chemical stability of a compound influences its shelf-life, storage conditions, and degradation pathways. While specific experimental stability data is unavailable, general stability considerations for phenolic and nitrovinyl compounds suggest potential sensitivity to light, high temperatures, and extreme pH conditions. Computational tools for predicting chemical stability are emerging but do not yet provide standardized quantitative outputs.

Experimental Protocols

To facilitate future research and validation of the predicted data, this section outlines detailed, generalized experimental protocols for determining the solubility and stability of phenolic compounds like this compound.

Solubility Determination: Shake-Flask Method

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound in a specific solvent.

Methodology:

  • Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed flask.

  • Equilibration: The flask is agitated in a constant temperature water bath for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

  • Quantification: A filtered aliquot of the supernatant is carefully diluted and the concentration of the dissolved compound is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_quant Quantification A Add excess compound to solvent B Seal flask A->B C Agitate at constant temperature B->C D Centrifuge or let stand C->D E Filter supernatant D->E F Dilute aliquot E->F G Analyze by HPLC F->G

Caption: A generalized workflow for determining the solubility of a compound using the shake-flask method.

Stability Assessment: Accelerated Stability Testing

Accelerated stability studies are designed to predict the long-term stability of a substance by subjecting it to elevated stress conditions.

Methodology:

  • Sample Preparation: Samples of this compound are stored in controlled environment chambers under various conditions of temperature and humidity (e.g., 40°C/75% RH, 50°C/75% RH).[2][3][4]

  • Time Points: Samples are withdrawn at predetermined time intervals (e.g., 0, 1, 3, and 6 months).

  • Analysis: The concentration of the parent compound and the presence of any degradation products are quantified at each time point using a stability-indicating HPLC method.

  • Data Analysis: The rate of degradation is determined, and this data is used to extrapolate the shelf-life of the compound under normal storage conditions.

Logical Flow for Accelerated Stability Testing

G cluster_storage Storage Conditions cluster_sampling Sampling cluster_analysis Analysis cluster_evaluation Evaluation A Store samples at elevated T and RH B Withdraw samples at defined intervals A->B C Quantify parent and degradants by HPLC B->C D Determine degradation rate C->D E Extrapolate shelf-life D->E

Caption: A simplified workflow for conducting an accelerated stability study of a chemical compound.

Biological Context: The Nrf2/ARE Signaling Pathway

While direct biological data for this compound is limited, the structurally related compound, 2-Methoxy-4-vinylphenol, has been shown to exhibit anti-inflammatory effects through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) signaling pathway. Understanding this pathway provides a valuable framework for investigating the potential biological activities of this compound.

Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to inducers, such as 2-Methoxy-4-vinylphenol, Keap1 is modified, leading to the release and translocation of Nrf2 to the nucleus. In the nucleus, Nrf2 binds to the ARE, initiating the transcription of a suite of antioxidant and cytoprotective genes.

Nrf2/ARE Signaling Pathway

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inducer Inducer (e.g., 2-Methoxy-4-vinylphenol) Keap1_Nrf2 Keap1-Nrf2 Complex Inducer->Keap1_Nrf2 inactivates Keap1 Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Degradation Proteasomal Degradation Keap1_Nrf2->Degradation promotes Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocates to ARE ARE Nrf2_nuc->ARE binds to Genes Antioxidant & Cytoprotective Genes ARE->Genes activates transcription Response Cellular Protection Genes->Response

Caption: The activation of the Nrf2/ARE signaling pathway by an inducing agent.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound for the scientific community. While experimental data remains a critical need, the predictive models and generalized protocols presented here offer a valuable starting point for researchers. Furthermore, the exploration of the Nrf2/ARE signaling pathway in a related compound suggests a promising avenue for investigating the biological potential of this compound. Future experimental work is essential to validate these in silico findings and to fully elucidate the physicochemical and biological properties of this compound.

References

A Technical Guide to the Spectroscopic Analysis of 2-Methoxy-4-(2-nitrovinyl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an overview of the available spectroscopic data for 2-Methoxy-4-(2-nitrovinyl)phenol (CAS No: 6178-42-3), a compound of interest in organic synthesis and pharmaceutical research. Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted mass spectrometry data and outlines standardized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, based on methodologies for structurally related compounds.

Compound Identification

  • IUPAC Name: 2-methoxy-4-[(E)-2-nitroethenyl]phenol[1]

  • Molecular Formula: C₉H₉NO₄[1]

  • Molecular Weight: 195.17 g/mol [2]

  • Structure:

    • SMILES: COC1=C(C=CC(=C1)/C=C/--INVALID-LINK--[O-])O[1]

    • InChI: InChI=1S/C9H9NO4/c1-14-9-6-7(2-3-8(9)11)4-5-10(12)13/h2-6,11H,1H3/b5-4+[1]

Spectroscopic Data

The following sections summarize the available spectroscopic data for this compound.

Mass Spectrometry (MS)

Table 1: Predicted Mass Spectrometry Data for this compound Adducts [1]

Adduct TypePredicted m/z
[M+H]⁺196.06044
[M+Na]⁺218.04238
[M-H]⁻194.04588
[M+NH₄]⁺213.08698
[M+K]⁺234.01632
[M]⁺195.05261
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for elucidating the detailed molecular structure. Specific experimental ¹H and ¹³C NMR data for this compound are not available in the provided search results. The tables below are structured for the inclusion of such data when acquired.

Table 2: ¹H NMR Data (Placeholder)

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
Data not availableData not availableData not availableData not availableData not available

Table 3: ¹³C NMR Data (Placeholder)

Chemical Shift (δ) ppmAssignment
Data not availableData not available
Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule based on the absorption of infrared radiation. Experimental IR data for this compound is not present in the search results.

Table 4: IR Absorption Data (Placeholder)

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
Data not availableData not availableData not available

Experimental Protocols

The following are detailed, representative methodologies for the spectroscopic analysis of a synthesized organic compound like this compound.

Nuclear Magnetic Resonance (NMR)
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard (δ 0.00 ppm).

  • Instrumentation: Record ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher for ¹H.[3]

  • Data Acquisition for ¹H NMR: Acquire spectra at room temperature. Typical parameters include a spectral width of -2 to 12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • Data Acquisition for ¹³C NMR: Acquire spectra using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0 to 200 ppm) is used, and a larger number of scans is typically required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline corrections are performed to obtain the final spectrum. Chemical shifts are reported in parts per million (ppm) relative to the internal standard.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a solid sample, the KBr pellet method is common. Mix a small amount of the compound (1-2 mg) with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.[4] Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.[3]

  • Data Acquisition: Record the spectrum typically over a range of 4000 to 400 cm⁻¹.[3] A background spectrum of the pure KBr pellet or the empty ATR crystal is recorded first and automatically subtracted from the sample spectrum.

  • Data Processing: The resulting spectrum plots transmittance or absorbance as a function of wavenumber (cm⁻¹). Major peaks are identified and assigned to their corresponding functional group vibrations.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

  • Instrumentation: Utilize a mass spectrometer, often coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). Electrospray ionization (ESI) is a common technique for polar molecules.

  • Data Acquisition: Introduce the sample into the ion source. For ESI-MS, the analysis can be performed in both positive and negative ion modes to detect different adducts (e.g., [M+H]⁺, [M+Na]⁺, [M-H]⁻). The mass analyzer scans a specific mass-to-charge (m/z) range.

  • Data Processing: The software generates a mass spectrum, which is a plot of relative ion intensity versus m/z. The peak corresponding to the molecular ion is identified to confirm the molecular weight.

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the synthesis and spectroscopic characterization of a target compound.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_results Data Interpretation start Starting Materials (e.g., Vanillin, Nitromethane) reaction Chemical Reaction (e.g., Henry Condensation) start->reaction purification Purification (Recrystallization / Chromatography) reaction->purification product Pure 2-Methoxy-4- (2-nitrovinyl)phenol purification->product ms Mass Spectrometry (MS) - Molecular Weight Confirmation product->ms Sample ir Infrared (IR) Spectroscopy - Functional Group ID product->ir Sample nmr NMR Spectroscopy (¹H, ¹³C) - Structural Elucidation product->nmr Sample interpretation Data Analysis & Structure Confirmation ms->interpretation ir->interpretation nmr->interpretation report Technical Report / Publication interpretation->report

Caption: Workflow for Synthesis and Spectroscopic Characterization.

References

The Synthesis of β-Nitrostyrenes: A Comprehensive Guide to Methodologies and Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of β-nitrostyrenes, versatile intermediates in organic chemistry, is of paramount importance for the development of a wide array of pharmaceuticals and fine chemicals. Their rich reactivity, stemming from the electron-withdrawing nitro group and the conjugated double bond, makes them valuable precursors for the synthesis of amino compounds, nitroalkanes, and various heterocyclic systems. This technical guide provides an in-depth review of the core synthetic strategies for preparing β-nitrostyrenes from aromatic aldehydes, with a focus on the widely employed Henry-Knoevenagel condensation reaction. Detailed experimental protocols, comparative data, and workflow visualizations are presented to aid researchers in the selection and implementation of the most suitable synthetic routes.

Core Synthetic Strategy: The Henry-Knoevenagel Condensation

The most prevalent method for the synthesis of β-nitrostyrenes is the condensation of an aromatic aldehyde with a nitroalkane, typically nitromethane. This reaction, often referred to as the Henry or Henry-Knoevenagel reaction, proceeds via a nitroaldol addition followed by dehydration to yield the corresponding β-nitrostyrene. The choice of catalyst and reaction conditions significantly influences the reaction rate, yield, and purity of the final product.

Henry_Knoevenagel_Condensation Aromatic_Aldehyde Aromatic Aldehyde Intermediate Nitroaldol Intermediate Aromatic_Aldehyde->Intermediate + Nitromethane Nitromethane Nitromethane Nitromethane->Intermediate Catalyst Catalyst (Base or Acid) Catalyst->Intermediate catalyzes Nitrostyrene β-Nitrostyrene Intermediate->Nitrostyrene - H₂O (Dehydration) Water H₂O

Caption: General scheme of the Henry-Knoevenagel condensation for β-nitrostyrene synthesis.

Comparative Analysis of Catalytic Systems

The efficiency of the Henry-Knoevenagel condensation is highly dependent on the catalyst employed. Below is a summary of commonly used catalytic systems with their respective advantages and disadvantages.

Catalyst SystemTypical Reaction ConditionsAdvantagesDisadvantages
Alkali Hydroxides (e.g., NaOH, KOH) Low temperatures (-10 to 15°C) in an alcoholic solvent.[1][2]Rapid reaction, high yields for simple benzaldehydes.[1]Potential for side reactions, sensitivity of the alkaline solution.[1]
Primary Amines (e.g., Methylamine) Room temperature or gentle heating (40-50°C) in an alcoholic solvent.[3][4]Mild reaction conditions, good yields.[4]Can lead to the formation of high-melting polymers if the reaction time is not optimized.[3]
Ammonium Acetate in Acetic Acid Reflux in glacial acetic acid.[2][3][5]Generally useful for a wide range of substituted benzaldehydes and nitroalkanes.[3]Requires higher temperatures (reflux), which may not be suitable for sensitive substrates.[6][7]
Microwave Irradiation Solvent-free or with a minimal amount of solvent, elevated temperatures for short durations.[8][9]Drastically reduced reaction times, often improved yields, environmentally friendly.[8]Requires specialized microwave reactor equipment.
Ionic Liquids Heating (100-130°C) without an additional solvent.[10]Recyclable catalyst, solvent-free conditions, high yields.[10]Higher initial cost of the ionic liquid.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of β-nitrostyrene using different catalytic methods.

Method 1: Alkali-Catalyzed Synthesis of β-Nitrostyrene[1][2]

This procedure is adapted from Organic Syntheses and utilizes sodium hydroxide as the catalyst.

Materials:

  • Benzaldehyde (530 g, 5 mol)

  • Nitromethane (305 g, 5 mol)

  • Methanol (1000 cc)

  • Sodium hydroxide (210 g in an equal volume of water)

  • Hydrochloric acid (concentrated, 1000 cc)

  • Ethyl alcohol

Procedure:

  • In a 6-L wide-mouthed bottle equipped with a mechanical stirrer, thermometer, and a separatory funnel, combine the nitromethane, benzaldehyde, and methanol. Cool the mixture to -10°C using an ice-salt bath.

  • Slowly add the cold sodium hydroxide solution while maintaining the reaction temperature between 10-15°C. A bulky white precipitate will form.

  • After allowing the mixture to stand for 15 minutes, add 3-3.5 L of ice water to obtain a clear solution.

  • In a separate 15-L vessel, place a solution of hydrochloric acid (1000 cc of concentrated HCl diluted with 1500 cc of water).

  • Slowly add the alkaline reaction mixture to the stirred acid solution. A yellow precipitate of nitrostyrene will form.

  • Filter the crude product, wash with water until free of chlorides, and dry.

  • Recrystallize the crude nitrostyrene from hot ethyl alcohol to yield pure β-nitrostyrene (600-620 g, 80-83% yield) with a melting point of 57-58°C.[1]

Alkali_Catalyzed_Workflow Start Start Mix_Reagents Mix Benzaldehyde, Nitromethane, and Methanol Start->Mix_Reagents Cool Cool to -10°C Mix_Reagents->Cool Add_NaOH Add NaOH solution (10-15°C) Cool->Add_NaOH Precipitation Formation of White Precipitate Add_NaOH->Precipitation Dissolve Dissolve in Ice Water Precipitation->Dissolve Acidification Add to HCl Solution Dissolve->Acidification Product_Precipitation Precipitation of β-Nitrostyrene Acidification->Product_Precipitation Filter_Wash Filter and Wash Product_Precipitation->Filter_Wash Recrystallize Recrystallize from Ethanol Filter_Wash->Recrystallize End Pure β-Nitrostyrene Recrystallize->End

Caption: Experimental workflow for the alkali-catalyzed synthesis of β-nitrostyrene.

Method 2: Ammonium Acetate-Catalyzed Synthesis of 3,4-Methylenedioxy-β-nitrostyrene[2]

This method is suitable for a variety of substituted benzaldehydes.

Materials:

  • 3,4-Methylenedioxybenzaldehyde (piperonal) (30 g, 0.20 mol)

  • Nitromethane (13.4 g, 0.22 mol)

  • Ammonium acetate (7.8 g, 0.1 mol)

  • Glacial acetic acid (50 ml)

Procedure:

  • In a 250-ml round-bottomed flask, combine the 3,4-methylenedioxybenzaldehyde, nitromethane, ammonium acetate, and glacial acetic acid.

  • Attach a reflux condenser and heat the mixture to a gentle reflux for 1 hour.

  • Pour the hot reaction mixture into a large excess of ice-water (approximately 1 liter) with stirring.

  • Collect the precipitated solid by suction filtration and wash thoroughly with water.

  • Recrystallize the crude product from a suitable solvent to obtain the pure 3,4-methylenedioxy-β-nitrostyrene.

Method 3: Methylamine-Catalyzed Condensation[3]

This method offers a milder alternative to the ammonium acetate procedure.

Materials:

  • Aromatic aldehyde (0.1 mol)

  • Nitroalkane (0.15 mol)

  • Methanol

  • 5% Methanolic methylamine (5 ml)

Procedure:

  • Dissolve the aromatic aldehyde in a minimal amount of methanol.

  • Add the nitroalkane to the solution.

  • Add the 5% methanolic methylamine solution.

  • Allow the mixture to stand at room temperature. The reaction time can vary from six hours to several days, depending on the substrates.

  • Once precipitation of the product appears complete, cool the mixture in an ice bath.

  • Collect the solid product by filtration and recrystallize from methanol or dilute acetic acid.[3]

Method 4: Microwave-Assisted Synthesis of 4-Hydroxy-3-methoxy-β-nitrostyrene[8]

This protocol highlights the significant reduction in reaction time achieved with microwave irradiation.

Materials:

  • 4-Hydroxy-3-methoxybenzaldehyde (0.46 g, 3.0 mmol)

  • Nitromethane (2.5 mL)

  • Ammonium acetate (0.06 g, 0.8 mmol)

Procedure:

  • In a 2-5 mL microwave vial, dissolve the 4-hydroxy-3-methoxybenzaldehyde and ammonium acetate in nitromethane.

  • Place the vial in a microwave reactor and heat to 150°C for 5 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, transfer the reaction mixture to a round-bottom flask and remove the excess nitromethane using a rotary evaporator.

  • The resulting residue can be purified by recrystallization.

Data Presentation: A Comparative Overview of Yields

The following table summarizes the reported yields for the synthesis of various β-nitrostyrenes using different catalytic methods. This allows for a direct comparison of the efficacy of each method for specific substrates.

Aromatic AldehydeCatalyst SystemNitroalkaneYield (%)Reference
BenzaldehydeNaOHNitromethane80-83[1]
BenzaldehydeMethylamineNitromethane-[3]
BenzaldehydeAmmonium Acetate/Acetic AcidNitromethane-[3]
m-NitrobenzaldehydePyridine (for acid formation)Malonic Acid (then decarboxylation)-[11]
3,4-MethylenedioxybenzaldehydeAmmonium Acetate/Acetic AcidNitromethane-[2]
2,4-DimethoxybenzaldehydeNaOHNitromethane68[2]
4-Hydroxy-3-methoxybenzaldehydeAmmonium Acetate (Conventional)Nitromethane-[8]
4-Hydroxy-3-methoxybenzaldehydeAmmonium Acetate (Microwave)Nitromethane-[8]
4-ChlorobenzaldehydePrimary Amine/Acetic AcidNitromethane97.1[7]
AnisaldehydeMethylamineNitromethane-[3]
VanillinAmmonium Acetate/Acetic AcidNitromethane-[3]

Note: Yields can vary based on the specific reaction scale and purification methods.

Conclusion

The synthesis of β-nitrostyrenes from aromatic aldehydes is a well-established and versatile transformation in organic synthesis. The choice of methodology, particularly the catalytic system, is crucial and should be tailored to the specific substrate and desired reaction scale. While classical methods using alkali hydroxides or ammonium acetate remain reliable, modern approaches such as microwave-assisted synthesis offer significant advantages in terms of reaction time and environmental impact. This guide provides the necessary foundational knowledge and detailed protocols to empower researchers in the efficient and effective synthesis of these valuable chemical intermediates.

References

basic mechanism of the Henry reaction for aromatic aldehydes

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Basic Mechanism of the Henry Reaction for Aromatic Aldehydes

Introduction

The Henry reaction, also known as the nitroaldol reaction, is a classical carbon-carbon bond-forming reaction that combines a nitroalkane with an aldehyde or ketone in the presence of a base.[1][2][3][4] First described by the Belgian chemist Louis Henry in 1895, this reaction is a cornerstone of organic synthesis for the preparation of β-nitro alcohols.[1][2][4]

The synthetic utility of the Henry reaction is significant, particularly for drug development professionals, as its products are highly versatile intermediates. The resulting β-nitro alcohols can be readily converted into other valuable functional groups, including:

  • Nitroalkenes via dehydration.[1][2]

  • β-Amino alcohols through the reduction of the nitro group.[1][4]

  • α-Nitro ketones via oxidation of the secondary alcohol.[1][4]

This guide provides a detailed overview of the core mechanism of the Henry reaction with a focus on aromatic aldehydes, discusses catalytic systems, presents quantitative data, and offers a representative experimental protocol.

The Core Reaction Mechanism

The fundamental Henry reaction proceeds through a base-catalyzed pathway involving three primary, reversible steps.[1] A catalytic amount of base is sufficient to drive the reaction.[1]

Step 1: Deprotonation and Nitronate Formation The reaction is initiated by the deprotonation of the nitroalkane at the α-carbon. The α-protons of nitroalkanes are acidic (pKa ≈ 17 in DMSO) due to the strong electron-withdrawing nature of the nitro group.[1] A base abstracts this proton to form a resonance-stabilized nucleophile known as a nitronate anion.[1][2]

Step 2: Nucleophilic Attack The carbon atom of the nitronate anion attacks the electrophilic carbonyl carbon of the aromatic aldehyde.[1][2] This nucleophilic addition results in the formation of a tetrahedral β-nitro alkoxide intermediate.[1][2]

Step 3: Protonation The reaction concludes with the protonation of the β-nitro alkoxide intermediate by the conjugate acid of the base used in the initial step. This final step yields the β-nitro alcohol product and regenerates the base catalyst.[1][2]

Henry_Mechanism Figure 1: The Basic Mechanism of the Henry Reaction cluster_reactants Reactants ArCHO Aromatic Aldehyde (Ar-CHO) Intermediate β-Nitro Alkoxide Intermediate ArCHO->Intermediate:n RCH2NO2 Nitroalkane (R-CH₂NO₂) Nitronate Nitronate Anion [R-CH=NO₂]⁻ RCH2NO2:e->Nitronate:w Deprotonation Base Base (B:) Base:w->RCH2NO2 + H⁺ Nitronate:e->Intermediate:w Nucleophilic Attack BH Conjugate Acid (BH⁺) Product β-Nitro Alcohol Product Intermediate:e->Product:w Protonation BH:w->Intermediate + H⁺

Core mechanism of the base-catalyzed Henry reaction.

Catalysis and Asymmetric Variants

While simple bases like alkali hydroxides or amines can catalyze the reaction, modern synthetic chemistry often demands high levels of stereocontrol.[1] The development of asymmetric catalysis for the Henry reaction has been a major focus, enabling the selective synthesis of specific stereoisomers, which is critical in drug development.

Chiral Metal Catalysts: A frequently employed strategy to induce enantioselectivity is the use of chiral metal catalysts.[1] These systems typically involve a metal salt (e.g., Cu(I), Cu(II), Zn(II), Co(II)) and a chiral ligand that coordinates to the metal center.[1][5][6][7] The catalyst assembly creates a chiral environment that directs the nucleophilic attack of the nitronate on the aromatic aldehyde, favoring the formation of one enantiomer over the other. Notable examples include copper complexes with N,N'-dioxide or bis(oxazoline) ligands and zinc triflate systems with chiral amino alcohols like N-methylephedrine.[1][5][8]

Organocatalysis: In addition to metal-based systems, chiral organic molecules can also serve as effective catalysts. This approach, known as organocatalysis, avoids the use of potentially toxic or expensive metals. Chiral guanidines and quinine derivatives have been successfully used to catalyze asymmetric Henry reactions, providing β-nitro alcohols with high enantioselectivity.[1][9]

Data Presentation: Catalytic Performance

The choice of aromatic aldehyde, nitroalkane, and catalytic system significantly impacts reaction efficiency and stereochemical outcome. The following table summarizes quantitative data from various catalytic systems.

Aromatic AldehydeNitroalkaneCatalyst / ConditionsYield (%)StereoselectivityReference
BenzaldehydeNitromethaneZn(OTf)₂ / DIPEA / N-methylephedrineHighEnantioselective[1]
4-NitrobenzaldehydeNitroethaneChiral N,N′-Dioxide-Cu(I) complex / EtOH, 20 °C, 36h99%97% ee, 16.7:1 dr (anti/syn)[5]
2-NitrobenzaldehydeNitromethaneChiral Thiophene-bis(β-amino alcohol)-Cu(OAc)₂ / EtOH, rt, 24h99%86% ee (R)[6]
4-ChlorobenzaldehydeNitromethaneChiral Thiophene-bis(β-amino alcohol)-Cu(OAc)₂ / EtOH, rt, 24h96%94.6% ee (R)[6]
BenzaldehydeNitroethaneAxially Chiral Guanidine / Toluene, -40 °C, 48h95%92% ee, >20:1 dr (syn/anti)[9]
4-MethoxybenzaldehydeNitroethaneChiral N,N′-Dioxide-Cu(I) complex / EtOH, 30 °C, 48h91%90% ee, 5.9:1 dr (anti/syn)[5]

Experimental Protocols

This section provides a representative, generalized protocol for a copper-catalyzed asymmetric Henry reaction, followed by a detailed workflow diagram.

Representative Protocol: Asymmetric Henry Reaction

This protocol is a generalized representation based on common procedures for copper-catalyzed reactions and should be adapted for specific substrates and ligands.

Materials:

  • Chiral Ligand (e.g., a chiral N,N'-dioxide or bis(amino alcohol)) (0.02 mmol, 2 mol%)

  • Copper(I) or Copper(II) salt (e.g., Cu(OAc)₂, CuI) (0.02 mmol, 2 mol%)

  • Aromatic Aldehyde (1.0 mmol, 1.0 equiv)

  • Nitroalkane (1.5 mmol, 1.5 equiv)

  • Anhydrous Solvent (e.g., Ethanol, THF, Toluene) (2.0 mL)

  • Base (if required by the catalytic system, e.g., DIPEA)

Procedure:

  • Catalyst Preparation: To a dry reaction vial under an inert atmosphere (e.g., Nitrogen or Argon), add the chiral ligand (0.02 mmol) and the copper salt (0.02 mmol). Add 1.0 mL of anhydrous solvent and stir the mixture at room temperature for 30-60 minutes to allow for complex formation.

  • Reaction Assembly: To the catalyst solution, add the aromatic aldehyde (1.0 mmol) followed by the remaining solvent (1.0 mL). Cool the reaction mixture to the desired temperature (e.g., 0 °C, -20 °C, or ambient).

  • Initiation: Add the nitroalkane (1.5 mmol) to the cooled mixture. If a separate base is required, it is typically added at this stage.

  • Reaction Monitoring: Stir the reaction at the specified temperature for the required duration (typically 24-72 hours). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane, 3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient).

  • Characterization: Characterize the purified β-nitro alcohol product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS). Determine the enantiomeric excess (ee) and/or diastereomeric ratio (dr) using chiral High-Performance Liquid Chromatography (HPLC).

Experimental Workflow Diagram

Experimental_Workflow Figure 2: General Experimental Workflow start Start catalyst_prep 1. Prepare Catalyst Solution (Ligand + Metal Salt in Solvent) start->catalyst_prep reactants 2. Add Aromatic Aldehyde & Nitroalkane at Temp. catalyst_prep->reactants reaction 3. Stir & Monitor Reaction (e.g., TLC) reactants->reaction workup 4. Quench Reaction & Perform Aqueous Work-up / Extraction reaction->workup purification 5. Purify Crude Product (Column Chromatography) workup->purification characterization 6. Characterize Product & Purity (NMR, HPLC, HRMS) purification->characterization end End characterization->end

A typical workflow for a catalytic Henry reaction.

References

Navigating the Unknown: A Technical Guide to the Safe Handling of 2-Methoxy-4-(2-nitrovinyl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-4-(2-nitrovinyl)phenol is a phenolic compound containing a nitrovinyl group. While specific toxicological and safety data for this compound are limited, its structural features—a phenol and a reactive β-nitrostyrene moiety—suggest that it should be treated as a potentially hazardous substance. β-Nitrostyrene derivatives are known to be reactive and may possess biological activity.[1] This guide provides a summary of the available information and recommended best practices for the safe handling, storage, and disposal of this compound in a research and development setting.

Hazard Identification and Assessment

Due to the lack of a specific SDS, a definitive hazard assessment is not possible. However, based on the known hazards of structurally related compounds, the following potential hazards should be considered.

2.1. Hazards of Structurally Similar Compounds

Data for related compounds such as 2-Methoxy-4-nitrophenol and other β-nitrostyrene derivatives indicate potential for:

  • Skin Irritation: May cause skin irritation upon contact.[2]

  • Eye Irritation: May cause serious eye irritation.[2]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[2]

It is crucial to note that the nitrovinyl group can act as a Michael acceptor, suggesting potential for high reactivity with biological nucleophiles, which could lead to a range of toxic effects.

Physical and Chemical Properties

Quantitative data for this compound is scarce. The following table summarizes the available information.

PropertyValueSource
CAS Number 6178-42-3Commercial Suppliers
Molecular Formula C₉H₉NO₄Commercial Suppliers
Molecular Weight 195.17 g/mol Commercial Suppliers
Appearance Not specified (likely a solid)Inferred
Solubility Not specified-
Boiling Point Not specified-
Melting Point Not specified-
Vapor Pressure Not specified-

Handling and Storage Precautions

Given the unknown nature of this compound, stringent safety protocols are mandatory.

4.1. Engineering Controls

  • All work with this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood.

  • Ensure that a safety shower and eyewash station are readily accessible in the immediate work area.

4.2. Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

PPE TypeSpecification
Eye Protection Chemical safety goggles and a face shield.
Hand Protection Nitrile or neoprene gloves. Double gloving is recommended.
Body Protection A flame-resistant lab coat.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge may be necessary for certain operations or in case of a spill.

4.3. General Handling Practices

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in the laboratory.

  • Keep the container tightly closed when not in use.

4.4. Storage

  • Store in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents.

  • Store in a tightly sealed container.

Experimental Protocols: Synthesis of a Structurally Related Compound

While a specific protocol for the synthesis of this compound was not found, a procedure for a closely related isomer, 4-Hydroxy-3-methoxy-β-nitrostyrene, provides valuable insight into handling this class of compounds.[1]

5.1. Conventional Synthesis Method

  • In a round-bottom flask, dissolve 4-hydroxy-3-methoxybenzaldehyde and ammonium acetate in nitromethane.

  • Heat the reaction under reflux for several hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction to room temperature.

  • Remove excess nitromethane using a rotary evaporator.

Safety Note: This procedure should be performed entirely within a chemical fume hood. The product, a β-nitrostyrene, must be handled with extra caution.[1]

5.2. Microwave-Assisted Synthesis Method

  • In a microwave vial, dissolve 4-hydroxy-3-methoxybenzaldehyde and ammonium acetate in nitromethane.

  • Place the vial in a microwave reactor and heat for a short duration (e.g., 5 minutes at 150°C).

  • Monitor the reaction by TLC.

  • Remove excess nitromethane using a rotary evaporator.

Safety Note: Microwave synthesis should only be performed by trained personnel using appropriate equipment.

Emergency Procedures

6.1. In Case of Skin Contact

  • Immediately flush the affected area with copious amounts of water for at least 15 minutes.

  • Remove contaminated clothing.

  • Seek medical attention.

6.2. In Case of Eye Contact

  • Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.

  • Seek immediate medical attention.

6.3. In Case of Inhalation

  • Move the person to fresh air.

  • If breathing is difficult, administer oxygen.

  • Seek medical attention.

6.4. In Case of Ingestion

  • Do NOT induce vomiting.

  • If the person is conscious, rinse their mouth with water.

  • Seek immediate medical attention.

6.5. In Case of a Spill

  • Evacuate the area.

  • Wear appropriate PPE, including respiratory protection.

  • Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

  • Ventilate the area and wash the spill site after material pickup is complete.

Waste Disposal

  • All waste containing this compound should be considered hazardous.

  • Dispose of waste in accordance with local, state, and federal regulations.

  • Do not dispose of down the drain.

Logical Workflow for Handling

The following diagram illustrates a general workflow for the safe handling of this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response a Review Safety Information (This Guide, Related SDS) b Don Appropriate PPE a->b c Prepare Fume Hood and Equipment b->c d Weigh Compound in Fume Hood c->d e Prepare Solution in Fume Hood d->e f Conduct Experiment in Fume Hood e->f g Decontaminate Glassware and Equipment f->g j Spill or Exposure Occurs f->j h Segregate and Label Hazardous Waste g->h i Dispose of Waste According to Regulations h->i k Follow Emergency Procedures j->k l Report Incident k->l

References

The Synthesis of 2-Methoxy-4-(2-nitrovinyl)phenol: A Historical and Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide for researchers and professionals in drug development on the discovery, synthesis, and mechanistic pathways of a versatile chemical intermediate.

Introduction

2-Methoxy-4-(2-nitrovinyl)phenol, a nitrostyrene derivative of vanillin, has garnered interest in the scientific community for its utility as a synthetic intermediate in the preparation of various organic compounds. Its historical synthesis is rooted in the fundamental principles of carbon-carbon bond formation, specifically the Knoevenagel condensation and Henry (nitroaldol) reactions. This technical guide provides a comprehensive overview of the discovery, historical synthesis, and modern methodologies for preparing this compound, complete with detailed experimental protocols, quantitative data, and mechanistic diagrams to serve as a valuable resource for researchers and drug development professionals.

Historical Context and Discovery

The first documented synthesis of this compound is attributed to Emil Knoevenagel and L. Walter in 1904. Their work demonstrated the condensation of vanillin (3-methoxy-4-hydroxybenzaldehyde) with nitromethane in the presence of methylamine as a catalyst, achieving a remarkable 90% yield of the final product.[1] This reaction is a classic example of a Knoevenagel condensation, a modification of the aldol condensation where an active hydrogen compound reacts with a carbonyl group.[2] The reaction can also be classified as a Henry reaction, or nitroaldol reaction, which specifically involves the addition of a nitroalkane to an aldehyde or ketone.[3][4]

Synthesis Methodologies

The primary route for synthesizing this compound involves the condensation of vanillin with nitromethane using a basic catalyst. Various catalysts and reaction conditions have been explored to optimize the yield and efficiency of this transformation.

General Reaction Scheme

G vanillin Vanillin plus1 + vanillin->plus1 nitromethane Nitromethane plus1->nitromethane arrow Base Catalyst Solvent nitromethane->arrow product This compound arrow->product

Caption: General reaction for the synthesis of this compound.

Comparative Synthesis Data

The choice of catalyst and reaction conditions significantly impacts the outcome of the synthesis. Below is a summary of various reported methods with their respective yields.

CatalystSolventReaction ConditionsYield (%)Reference
MethylamineEthanolRoom temperature90%Knoevenagel & Walter, 1904[1]
n-ButylamineMethanolAmbient temperature, 1-2 hours54%[5]
EthylenediamineNot specifiedReflux, 4 hours99%[6]
Ammonium AcetateAcetic AcidMicrowave irradiationNot specified[7]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature.

Knoevenagel and Walter's Original Method (1904)

An alcoholic solution of vanillin and nitromethane was treated with methylamine and allowed to stand at room temperature. The product, this compound, precipitated from the solution and was isolated with a reported yield of 90%.[1]

Synthesis using n-Butylamine Catalyst

Materials:

  • Vanillin: 10 g

  • Nitromethane: 3.4 mL

  • Methanol: ~10 mL (to dissolve vanillin)

  • n-Butylamine: 0.50 g

  • 0.1 M Hydrochloric Acid

  • Distilled Water

Procedure:

  • Dissolve 10 g of vanillin in approximately 10 mL of methanol in a suitable flask with swirling.

  • Add 3.4 mL of nitromethane to the solution.

  • Add 0.50 g of n-butylamine. The solution will turn from yellow to red.

  • Cap the flask and swirl to ensure thorough mixing.

  • Allow the mixture to stand at ambient temperature for 1-2 hours, during which a solid red mass will form.

  • Break up the solid mass and add 5 mL of methanol.

  • Vacuum filter the solid on a Buchner funnel and wash with approximately 100 mL of 0.1 M HCl, which will cause the color to change to bright yellow.

  • Recrystallize the crude product from hot methanol.

  • Wash the crystals with cold 0.1 M HCl and then with cold distilled water.

  • Air-dry the final product. The reported yield is 7.0 g (54%).[5]

Reaction Mechanism

The synthesis proceeds via a base-catalyzed nitroaldol (Henry) reaction mechanism. The base abstracts an acidic proton from nitromethane to form a resonance-stabilized nitronate anion. This nucleophilic anion then attacks the electrophilic carbonyl carbon of vanillin. The resulting intermediate subsequently undergoes dehydration to yield the final product, this compound.

G cluster_step1 Step 1: Nitronate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation and Dehydration nitromethane Nitromethane nitronate Nitronate Anion (Nucleophile) nitromethane->nitronate + B base Base (B) bh BH+ vanillin Vanillin intermediate Alkoxide Intermediate vanillin->intermediate + Nitronate Anion intermediate2 Alkoxide Intermediate nitro_alcohol β-Nitro Alcohol intermediate2->nitro_alcohol + H+ product This compound nitro_alcohol->product - H2O

Caption: Mechanism of the Henry reaction for the synthesis of this compound.

Applications in Drug Development and Biological Activity

While this compound itself is primarily a synthetic intermediate, its derivatives have shown interesting biological activities. A closely related compound, 2-methoxy-4-vinylphenol (where the nitro group is reduced to a vinyl group), has demonstrated potent anti-inflammatory effects.[8] This activity is mediated through the Nrf2/ARE signaling pathway, a key regulator of cellular antioxidant responses.

Nrf2/ARE Signaling Pathway and 2-Methoxy-4-vinylphenol

2-Methoxy-4-vinylphenol has been shown to induce the degradation of Keap1, a repressor protein of Nrf2.[9] This allows Nrf2 to translocate to the nucleus, bind to the Antioxidant Response Element (ARE), and activate the transcription of antioxidant genes, such as heme oxygenase-1 (HO-1). The upregulation of HO-1 contributes to the anti-inflammatory effects by inhibiting the expression of pro-inflammatory mediators like inducible nitric oxide synthase (iNOS).[9][10]

G mvp 2-Methoxy-4-vinylphenol keap1 Keap1 Degradation mvp->keap1 nrf2_release Nrf2 Release keap1->nrf2_release nrf2_translocation Nrf2 Nuclear Translocation nrf2_release->nrf2_translocation are_binding Nrf2-ARE Binding nrf2_translocation->are_binding ho1 HO-1 Expression (Antioxidant Gene) are_binding->ho1 inflammation Inflammation (iNOS expression) ho1->inflammation Inhibition

Caption: Proposed anti-inflammatory signaling pathway of 2-methoxy-4-vinylphenol.

Furthermore, a glycosidic derivative, 2-Methoxy-4-(2-nitrovinyl)phenyl β-D-glucopyranoside, serves as a chromogenic substrate for the enzyme β-glucosidase, indicating its potential use in diagnostic assays.[11]

Conclusion

The synthesis of this compound is a well-established and historically significant reaction that continues to be relevant in modern organic synthesis. The condensation of vanillin and nitromethane, first reported over a century ago, offers a straightforward route to this valuable intermediate. Understanding the nuances of the reaction mechanism and the various catalytic systems allows for the optimization of its production. The biological activities of its derivatives, particularly in the realm of anti-inflammatory pathways, underscore the potential for this chemical scaffold in drug discovery and development. This guide provides a foundational resource for scientists to explore and utilize this compound and its analogs in their research endeavors.

References

Methodological & Application

detailed experimental protocol for Henry condensation of vanillin and nitromethane

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The Henry reaction, or nitroaldol reaction, is a classic base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound.[1][2][3] This reaction is a valuable tool in organic synthesis for the formation of β-nitro alcohols, which are versatile intermediates that can be readily converted into other functional groups such as nitroalkenes, amino alcohols, and α-hydroxy carboxylic acids.[1][4][5] This application note provides a detailed experimental protocol for the Henry condensation of vanillin with nitromethane to synthesize 1-(4-hydroxy-3-methoxyphenyl)-2-nitroethanol, which can be subsequently dehydrated to the corresponding nitrostyrene. Various catalytic systems and reaction conditions are presented to offer flexibility depending on available resources and desired outcomes.

Reaction Scheme

The overall reaction involves the condensation of vanillin (4-hydroxy-3-methoxybenzaldehyde) with nitromethane in the presence of a base catalyst to form the β-nitro alcohol, which can then undergo dehydration to yield the nitrostyrene derivative.

Data Presentation: Comparison of Catalytic Systems

The choice of catalyst and solvent system significantly influences the reaction's yield and duration. Below is a summary of different reported methods for the Henry condensation of vanillin and nitromethane.

CatalystSolventReactants Ratio (Vanillin:Nitromethane)Temperature (°C)Reaction TimeYield (%)Reference
n-ButylamineMethanol1 : 1.1 (molar)Ambient1-2 hours54[6]
EthylenediamineEthanol1 : 1 (molar)15-201 week92[7]
MethylamineMethanol1 : 1.5 (molar)Not specifiedNot specifiedGood yields[8]
Ammonium AcetateAcetic Acid1 : 1.6 (molar)Reflux2 hoursNot specified[8]
Ammonium AcetateAcetic AcidNot specified40-5045 minutesNot specified[7]

Experimental Protocols

Below are detailed protocols for the Henry condensation of vanillin and nitromethane using different catalytic systems.

Protocol 1: Using n-Butylamine as a Catalyst

This protocol is adapted from a procedure with a reported yield of 54%.[6]

  • Materials:

    • Vanillin (10 g)

    • Nitromethane (3.4 mL)

    • Methanol (~15 mL)

    • n-Butylamine (0.50 g)

    • 0.1 M Hydrochloric acid

    • Distilled water

  • Procedure:

    • In a suitable flask, dissolve 10 g of vanillin in approximately 10 mL of methanol.

    • Add 3.4 mL of nitromethane to the solution and swirl to mix.

    • Add 0.50 g of n-butylamine to the mixture. The solution will turn yellow and then red.

    • Cap the flask and allow the mixture to stand at room temperature for 1-2 hours, during which a solid red mass will form.[6]

    • Break up the solid mass and add 5 mL of methanol.

    • Filter the solid using a Buchner funnel and wash with approximately 100 mL of 0.1 M HCl.

    • Recrystallize the crude product from hot methanol (~150 mL).

    • Filter the crystals, wash with cold 0.1 M HCl, followed by cold distilled water.

    • Air-dry the final product.

Protocol 2: Using Ethylenediamine as a Catalyst

This protocol is reported to have a high yield of 92%.[7]

  • Materials:

    • Vanillin (5 g)

    • Nitromethane (2 g)

    • Ethanol (5 mL)

    • Ethylenediamine (2 drops)

  • Procedure:

    • Combine 5 g of vanillin, 2 g of nitromethane, and 5 mL of ethanol in a flask.

    • Add 2 drops of ethylenediamine to the mixture.

    • Allow the mixture to stand in the dark at 15-20°C for one week.

    • Yellow crystals of the product will separate out.

    • Filter the crystals and wash with a small amount of cold ethanol.

Protocol 3: Microwave-Assisted Synthesis using Ammonium Acetate

This method utilizes microwave irradiation to accelerate the reaction.[9]

  • Materials:

    • Vanillin (5 g)

    • Nitroethane (can be substituted with nitromethane, adjust stoichiometry)

    • Anhydrous ammonium acetate (2 g)

    • Glacial acetic acid (10 mL)

    • Ice

    • Cold water

  • Procedure:

    • In a 100 mL flask, combine 5 g of vanillin and the stoichiometric equivalent of nitromethane.

    • Add 2 g of anhydrous ammonium acetate, followed by 10 mL of glacial acetic acid.

    • Cover the flask and place it in a microwave oven.

    • Microwave in short bursts at low power (e.g., 100 W), ensuring the liquid gets hot but does not boil.[9]

    • Continue for a total microwave exposure time of about 7 minutes over a 30-minute period.

    • Allow the reaction mixture to cool slightly, then pour it over 35 g of ice in a beaker.

    • Stir the mixture well and rinse the reaction flask with 10 mL of cold water, adding the rinse to the beaker.

    • The product should crystallize as a yellow precipitate.

    • Filter the precipitate and wash with cold water.

Mandatory Visualization

Henry_Condensation_Workflow Experimental Workflow for Henry Condensation of Vanillin and Nitromethane cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Purification vanillin Vanillin mixing Mixing of Reactants, Solvent, and Catalyst vanillin->mixing nitromethane Nitromethane nitromethane->mixing solvent Solvent (e.g., Methanol) solvent->mixing catalyst Base Catalyst (e.g., n-Butylamine) catalyst->mixing reaction_step Reaction at Ambient Temperature (1-2 hours) mixing->reaction_step filtration Vacuum Filtration reaction_step->filtration washing Washing with 0.1 M HCl filtration->washing recrystallization Recrystallization from Hot Methanol washing->recrystallization final_filtration Final Filtration and Washing recrystallization->final_filtration drying Air Drying final_filtration->drying product Final Product: 1-(4-hydroxy-3-methoxyphenyl) -2-nitroethanol drying->product

References

Application Notes and Protocols for the Purification of 2-Methoxy-4-(2-nitrovinyl)phenol by Recrystallization

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Methoxy-4-(2-nitrovinyl)phenol is a nitrostyrene derivative of significant interest in organic synthesis and pharmaceutical research due to its versatile reactivity. As a precursor in the synthesis of various bioactive molecules, its purity is paramount. Recrystallization is a fundamental and highly effective technique for the purification of this compound from crude reaction mixtures. This document provides detailed application notes and a comprehensive protocol for the recrystallization of this compound, ensuring high purity and yield. The selection of an appropriate solvent system is critical and is guided by the principle that the compound should be highly soluble at elevated temperatures and sparingly soluble at lower temperatures.

Key Principles of Recrystallization

The purification of this compound by recrystallization relies on the differences in solubility between the desired compound and impurities in a selected solvent. An ideal solvent will dissolve the compound readily at its boiling point but will have limited solvating power at room temperature or below, allowing for the formation of pure crystals upon cooling. For phenolic compounds such as the target molecule, alcohols like ethanol and isopropanol are often suitable solvents. It is generally advised to avoid the use of charcoal for decolorization during the recrystallization of phenolic compounds, as it can react with the phenolic hydroxyl group, leading to colored impurities[1].

Data Presentation

The selection of an appropriate solvent is the most critical parameter for successful recrystallization. The following table summarizes suitable solvents for the recrystallization of this compound and related nitrostyrene derivatives, based on literature precedents.

CompoundRecommended Solvent(s)Observations
This compoundEthanol, IsopropanolAlcohols are generally effective for phenolic nitrostyrenes.[2][3]
Nitrostyrene (unsubstituted)Hot Ethyl AlcoholEffective for general nitrostyrene purification.[2]
4-Hydroxy-3-methoxy-β-nitrostyreneHot IsopropanolA structurally similar compound that recrystallizes well from isopropanol.[3]
β-Nitrostyrene DerivativesAbsolute EthanolUsed to obtain high purity product (98% content).[4]

Experimental Protocol: Recrystallization of this compound

This protocol outlines the step-by-step procedure for the purification of crude this compound using ethanol as the recrystallization solvent.

Materials and Equipment:

  • Crude this compound

  • 95% or Absolute Ethanol

  • Erlenmeyer flasks

  • Heating mantle or hot plate with magnetic stirring

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

  • Spatula

  • Glass stirring rod

  • Vacuum source

Safety Precautions:

  • Perform all operations in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ethanol is flammable; avoid open flames.

Procedure:

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of ethanol to the flask, just enough to wet the solid.

    • Gently heat the mixture on a hot plate with stirring. Add small portions of hot ethanol until the solid completely dissolves. Avoid adding excess solvent to ensure a good yield.

  • Hot Filtration (Optional):

    • If insoluble impurities are present in the hot solution, perform a hot filtration.

    • Preheat a second Erlenmeyer flask and a funnel (with fluted filter paper) by placing them on the hot plate.

    • Quickly filter the hot solution to remove the impurities. This step should be done rapidly to prevent premature crystallization in the funnel.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the crystals.

  • Isolation of Crystals:

    • Set up a Buchner funnel with a piece of filter paper that fits snugly over the holes.

    • Wet the filter paper with a small amount of cold ethanol to ensure it seals to the funnel.

    • Turn on the vacuum and pour the cold crystal slurry into the Buchner funnel.

    • Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying:

    • Leave the crystals in the Buchner funnel with the vacuum on for a few minutes to air-dry them as much as possible.

    • Transfer the crystals to a watch glass or a drying dish and allow them to dry completely, preferably in a vacuum oven at a low temperature (e.g., 40-50°C) to remove all residual solvent.

  • Purity and Yield Assessment:

    • Once dry, determine the weight of the purified crystals and calculate the percent yield.

    • Assess the purity of the recrystallized product by measuring its melting point and comparing it to the literature value. Further analysis can be performed using techniques such as NMR spectroscopy.

Visualizations

The following diagram illustrates the workflow for the recrystallization of this compound.

Recrystallization_Workflow start Start: Crude This compound dissolution Dissolution: Add minimal hot ethanol start->dissolution hot_filtration Hot Filtration (if necessary) dissolution->hot_filtration Insoluble impurities present crystallization Crystallization: Slow cooling then ice bath dissolution->crystallization No insoluble impurities hot_filtration->crystallization isolation Isolation: Vacuum filtration crystallization->isolation drying Drying: Vacuum oven isolation->drying end End: Pure Crystals drying->end

Caption: Workflow for the purification of this compound.

References

Application Notes and Protocols for 2-Methoxy-4-(2-nitrovinyl)phenol: A Potent Antifungal Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the potential antifungal activity of 2-Methoxy-4-(2-nitrovinyl)phenol against a range of pathogenic fungi. While specific data for this compound is emerging, evidence from structurally related β-nitrostyrene derivatives suggests potent fungicidal activity, likely mediated through the disruption of the fungal cell wall.[1][2] This document offers detailed protocols for the evaluation of its antifungal efficacy, including determination of Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC), and methods to investigate its mechanism of action by assessing cell membrane integrity and ergosterol biosynthesis.

Introduction

The rise of invasive fungal infections, coupled with increasing antifungal drug resistance, necessitates the discovery and development of novel antifungal agents. Phenolic compounds and their derivatives have shown promise as a source of new antifungals.[3][4] this compound, a derivative of β-nitrostyrene, is a compound of interest due to the established broad-spectrum antifungal activity of this chemical class.[1][2] Studies on various β-nitrostyrene derivatives have demonstrated their efficacy against pathogenic Candida and Aspergillus species, including drug-resistant strains.[1][2] The proposed mechanism of action for these compounds involves the perturbation of the fungal cell wall, a validated target for antifungal therapy.[1][2]

Quantitative Data Summary

While specific experimental values for this compound are not yet publicly available, the following tables present representative data based on the activity of structurally similar β-nitrostyrene derivatives against pathogenic fungi. These tables are intended to provide a framework for data presentation and comparison.

Table 1: Representative Minimum Inhibitory Concentration (MIC) Data

Fungal SpeciesRepresentative MIC Range (µg/mL)Reference Antifungal (Fluconazole) MIC (µg/mL)
Candida albicans0.25 - 80.5 - 4
Candida glabrata0.5 - 168 - 64
Candida auris0.25 - 81 - 32
Aspergillus fumigatus1 - 161 - 8
Cryptococcus neoformans0.5 - 82 - 16

Table 2: Representative Minimum Fungicidal Concentration (MFC) Data

Fungal SpeciesRepresentative MFC Range (µg/mL)
Candida albicans1 - 16
Candida glabrata2 - 32
Candida auris1 - 16
Aspergillus fumigatus4 - 64
Cryptococcus neoformans2 - 32

Experimental Protocols

The following are detailed protocols for assessing the antifungal activity and elucidating the mechanism of action of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution assays.[5][6][7]

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a fungal pathogen.

Materials:

  • This compound

  • Pathogenic fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

  • Sterile DMSO (for dissolving the compound)

Procedure:

  • Preparation of Fungal Inoculum:

    • Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C.

    • Prepare a suspension of fungal cells in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

    • Dilute the standardized suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial two-fold dilutions of the compound in RPMI-1640 medium in a 96-well plate to obtain a range of concentrations (e.g., 0.125 to 64 µg/mL).

  • Inoculation and Incubation:

    • Add 100 µL of the fungal inoculum to each well containing 100 µL of the diluted compound.

    • Include a positive control (inoculum without compound) and a negative control (medium only).

    • Incubate the plates at 35°C for 24-48 hours.

  • Reading the MIC:

    • The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of fungal growth (typically ≥50% reduction) compared to the positive control.[5] This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.[8]

MIC_Workflow prep_inoculum Prepare Fungal Inoculum inoculate Inoculate Microtiter Plate prep_inoculum->inoculate prep_dilutions Prepare Compound Dilutions prep_dilutions->inoculate incubate Incubate at 35°C inoculate->incubate read_mic Determine MIC incubate->read_mic

MIC Determination Workflow
Determination of Minimum Fungicidal Concentration (MFC)

This protocol determines the concentration at which the compound is fungicidal.[6][9][10]

Objective: To determine the lowest concentration of this compound that kills the fungal pathogen.

Procedure:

  • Following the MIC determination, take a 10-20 µL aliquot from each well of the MIC plate that shows no visible growth.[6][9]

  • Spot the aliquot onto a fresh, compound-free agar plate (e.g., Sabouraud Dextrose Agar).

  • Incubate the agar plates at 35°C for 24-48 hours.

  • The MFC is the lowest concentration of the compound from which no fungal growth is observed on the agar plate, indicating a 99.9% killing of the initial inoculum.[9][11]

MFC_Workflow mic_plate MIC Plate (No Growth Wells) subculture Subculture on Agar mic_plate->subculture incubate Incubate at 35°C subculture->incubate read_mfc Determine MFC incubate->read_mfc

MFC Determination Workflow
Assessment of Fungal Cell Membrane Integrity

This protocol uses a fluorescent dye to assess damage to the fungal cell membrane.

Objective: To determine if this compound disrupts the fungal cell membrane.

Materials:

  • Fungal cells treated with this compound (at MIC and supra-MIC concentrations)

  • SYTOX Green fluorescent dye

  • Fluorescence microscope or microplate reader

Procedure:

  • Treat fungal cells with various concentrations of this compound for a defined period.

  • Add SYTOX Green to the cell suspension. This dye can only enter cells with compromised membranes.

  • Incubate for a short period.

  • Observe the cells under a fluorescence microscope or measure the fluorescence intensity using a microplate reader. An increase in fluorescence indicates membrane damage.

Ergosterol Biosynthesis Inhibition Assay

This protocol investigates the effect of the compound on the synthesis of ergosterol, a key component of the fungal cell membrane.[12][13]

Objective: To determine if this compound inhibits the ergosterol biosynthetic pathway.

Procedure:

  • Culture the fungal cells in the presence of sub-inhibitory concentrations of this compound.

  • Harvest the fungal cells and extract the total sterols using a suitable solvent (e.g., n-heptane).

  • Analyze the sterol composition using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • A reduction in the ergosterol peak and a potential accumulation of precursor sterols (e.g., lanosterol) in the treated samples compared to the untreated control would indicate inhibition of the ergosterol biosynthesis pathway.[13]

Hypothesized Signaling Pathway and Mechanism of Action

Based on the activity of related compounds, this compound is hypothesized to primarily target the fungal cell wall.[1][2] This could occur through direct interaction with and disruption of cell wall components or by interfering with the signaling pathways that regulate cell wall integrity. One such critical pathway is the Cell Wall Integrity (CWI) pathway, which is often mediated by a Mitogen-Activated Protein Kinase (MAPK) cascade.

CWI_Pathway compound This compound cell_wall Fungal Cell Wall compound->cell_wall Disruption cell_lysis Cell Lysis compound->cell_lysis cwi_pathway Cell Wall Integrity (CWI) Pathway cell_wall->cwi_pathway Stress Signal cell_wall->cell_lysis mapk_cascade MAPK Cascade cwi_pathway->mapk_cascade mapk_cascade->cell_wall Compensatory Response

Hypothesized Mechanism of Action

Conclusion

This compound represents a promising candidate for a novel antifungal agent based on the established potent activity of the β-nitrostyrene class of compounds. The protocols outlined in these application notes provide a robust framework for the systematic evaluation of its antifungal properties and for elucidating its mechanism of action. Further research into its efficacy against a broad panel of pathogenic fungi and its potential for synergistic interactions with existing antifungal drugs is warranted.

References

Application Notes and Protocols for Evaluating the Cytotoxicity of 2-Methoxy-4-(2-nitrovinyl)phenol in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the cytotoxic effects of 2-Methoxy-4-(2-nitrovinyl)phenol, a compound of interest for its potential anticancer properties. The following protocols detail standard assays to determine its impact on cancer cell viability, membrane integrity, and induction of apoptosis.

Overview of Cytotoxicity Evaluation

The initial assessment of a potential anticancer compound involves a series of in vitro assays to characterize its cytotoxic and cytostatic effects. This document outlines the protocols for three fundamental assays: the MTT assay to measure metabolic activity and cell viability, the LDH assay to assess cell membrane integrity, and the Annexin V/PI assay to detect and quantify apoptosis (programmed cell death). Furthermore, a protocol for Western blot analysis is included to investigate the molecular mechanisms underlying the compound's effects on key cellular signaling pathways.

Experimental Workflow

The overall workflow for evaluating the cytotoxicity of this compound is depicted below. This process begins with cell culture and treatment, followed by a series of assays to measure different aspects of cell health and death.

G cluster_0 Phase 1: Cell Culture and Treatment cluster_2 Phase 3: Mechanistic Analysis A Cancer Cell Line Seeding B Treatment with 2-Methoxy-4- (2-nitrovinyl)phenol A->B C MTT Assay (Cell Viability) B->C D LDH Assay (Cytotoxicity) B->D E Annexin V/PI Assay (Apoptosis) B->E F Western Blot Analysis (Signaling Pathways) B->F E->F

Figure 1: Experimental workflow for cytotoxicity evaluation.

Materials and Reagents

  • Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon], HeLa [cervical]).

  • Culture Media: RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • This compound: Stock solution in DMSO (e.g., 10 mM).

  • MTT Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[1][2], DMSO.

  • LDH Assay: Commercially available LDH cytotoxicity assay kit[3].

  • Apoptosis Assay: Annexin V-FITC Apoptosis Detection Kit with Propidium Iodide (PI)[4].

  • Western Blot: RIPA lysis buffer, protease and phosphatase inhibitors, BCA protein assay kit, SDS-PAGE gels, transfer membranes (PVDF or nitrocellulose), blocking buffer (e.g., 5% non-fat milk or BSA in TBST), primary antibodies (e.g., for PARP, Caspase-3, Bcl-2, Bax, Akt, p-Akt, ERK, p-ERK, β-actin), HRP-conjugated secondary antibodies, and ECL substrate[5][6].

  • General Lab Equipment: 96-well plates, cell culture flasks, incubator (37°C, 5% CO2), microplate reader, flow cytometer, electrophoresis and blotting apparatus.

Experimental Protocols

Cell Culture and Treatment
  • Culture cancer cells in appropriate media in a humidified incubator at 37°C with 5% CO2.

  • Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in culture medium from the DMSO stock. The final DMSO concentration should be less than 0.1% to avoid solvent toxicity.

  • Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubate the cells for the desired time periods (e.g., 24, 48, 72 hours).

Cell Viability - MTT Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[1][7]

  • After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.[8][9]

  • Incubate the plate for 4 hours at 37°C.[9]

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]

  • Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[1][2]

  • Measure the absorbance at 570 nm using a microplate reader.[8]

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Data Presentation: MTT Assay

Cell LineTreatment Time (h)IC50 (µM) of this compound
MCF-72475.2
4848.5
7225.1
A5492488.9
4862.3
7238.7
HCT1162465.4
4841.8
7222.9
Cytotoxicity - LDH Assay

This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells, indicating a loss of membrane integrity.

  • After treatment, collect the cell culture supernatant.

  • Follow the manufacturer's protocol for the LDH cytotoxicity assay kit.[3] This typically involves adding a reaction mixture to the supernatant.

  • Incubate for the recommended time at room temperature, protected from light.

  • Measure the absorbance at the specified wavelength (e.g., 490 nm).[3]

  • Calculate the percentage of cytotoxicity using the formula provided in the kit, which usually involves comparing the LDH release from treated cells to that of untreated cells (spontaneous release) and cells treated with a lysis buffer (maximum release).

Data Presentation: LDH Assay

Concentration (µM)% Cytotoxicity (48h) in HCT116 cells
0 (Control)5.2 ± 1.1
1012.5 ± 2.3
2528.9 ± 3.5
5055.1 ± 4.8
10085.7 ± 5.2
Apoptosis Detection - Annexin V-FITC/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[4]

  • Treat cells with this compound for the desired time.

  • Harvest the cells, including any floating cells in the medium.

  • Wash the cells with cold PBS and resuspend them in 1X Binding Buffer.[10]

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.[10]

  • Incubate for 15 minutes at room temperature in the dark.[10]

  • Analyze the cells by flow cytometry within one hour.

  • Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).[4]

Data Presentation: Apoptosis Assay

Treatment (48h) in HCT116 cells% Viable Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Control (0 µM)92.5 ± 2.13.1 ± 0.84.4 ± 1.2
25 µM65.8 ± 3.518.7 ± 2.215.5 ± 1.9
50 µM30.2 ± 4.145.3 ± 3.824.5 ± 2.7

Mechanistic Analysis - Western Blotting

Western blotting is used to detect changes in the expression and activation of proteins involved in cell survival and apoptosis signaling pathways.

  • After treatment, lyse the cells in RIPA buffer with protease and phosphatase inhibitors.[5]

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[6]

  • Incubate the membrane with primary antibodies overnight at 4°C.[5][11]

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[12]

  • Detect the protein bands using an ECL substrate and an imaging system.

  • Use a loading control like β-actin to normalize protein levels.

Hypothetical Signaling Pathway Affected by this compound

Based on the activity of similar compounds, this compound may induce apoptosis by inhibiting pro-survival signaling pathways like PI3K/Akt and activating pro-apoptotic proteins.

G compound 2-Methoxy-4- (2-nitrovinyl)phenol PI3K PI3K compound->PI3K Bcl2 Bcl-2 (Anti-apoptotic) compound->Bcl2 Bax Bax (Pro-apoptotic) compound->Bax Akt Akt PI3K->Akt Akt->Bcl2 Bcl2->Bax Casp9 Caspase-9 Bax->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Figure 2: Hypothetical signaling pathway.

Troubleshooting and Interpretation

  • High background in MTT assay: Ensure that the medium is completely removed before adding DMSO. Phenol red in the medium can also interfere, so using phenol red-free medium during the MTT incubation can help.[1]

  • Variable LDH results: Ensure that cells are not overly confluent, which can lead to spontaneous LDH release. Handle plates gently to avoid accidental cell lysis.

  • Low Annexin V staining: Apoptosis is a dynamic process. Ensure the time points chosen are optimal for detecting early apoptosis.

  • Weak Western blot signals: Optimize protein concentration, antibody dilutions, and transfer efficiency.[6]

Interpretation of Results:

  • A low IC50 value from the MTT assay suggests potent cytotoxic or cytostatic activity.

  • An increase in LDH release confirms that the compound causes cell membrane damage.

  • A significant increase in the Annexin V positive population indicates that the compound induces apoptosis.

  • Changes in the levels of key proteins in Western blot analysis can elucidate the molecular mechanism of action, for example, by showing cleavage of PARP and Caspase-3 (hallmarks of apoptosis) or inhibition of survival signals like p-Akt.

Conclusion

The protocols described in these application notes provide a robust framework for the initial cytotoxic evaluation of this compound. By systematically applying these assays, researchers can determine its efficacy in various cancer cell lines, understand its mode of action, and gather essential data for further preclinical development.

References

Application of 2-Methoxy-4-(2-nitrovinyl)phenol in Michael Addition Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-4-(2-nitrovinyl)phenol is a versatile building block in organic synthesis, particularly valued as a Michael acceptor. Its electron-deficient nitrovinyl group readily undergoes conjugate addition with a wide range of nucleophiles, known as Michael donors. This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation, enabling the construction of complex molecular architectures. The resulting Michael adducts are valuable intermediates in the synthesis of various biologically active compounds, including pharmaceuticals and natural product analogues. The presence of the methoxy and hydroxyl functionalities on the phenyl ring offers further opportunities for chemical modification, enhancing the molecular diversity of the synthesized products. This document provides an overview of the application of this compound in Michael addition reactions, including detailed experimental protocols and quantitative data for representative transformations.

Core Concepts and Applications

The Michael addition reaction involving this compound is a cornerstone for the synthesis of a variety of important chemical entities. The reactivity of the nitrovinyl group makes it an excellent electrophile for a broad spectrum of nucleophiles.

Key Applications:

  • Synthesis of Chromane Derivatives: The Michael adducts derived from the reaction of this compound with active methylene compounds can undergo intramolecular cyclization to form substituted chromane and chromene scaffolds. These heterocyclic motifs are prevalent in many biologically active natural products and synthetic drugs.

  • Asymmetric Synthesis: The use of chiral catalysts in the Michael addition allows for the enantioselective synthesis of chiral building blocks. These optically active intermediates are crucial in drug discovery and development, where stereochemistry often dictates biological activity.

  • Bioactive Molecule Synthesis: The versatility of the Michael addition with this compound has been exploited in the synthesis of compounds with potential therapeutic applications, including anticoagulant and anti-inflammatory agents.

Data Presentation: Asymmetric Michael Addition/Cyclization of 2-(2-Nitrovinyl)phenols

While specific data for this compound is limited in the readily available literature, the following tables summarize representative quantitative data for the closely related 2-(2-nitrovinyl)phenol in asymmetric Michael addition/cyclization reactions, providing valuable insights into expected reactivity and selectivity.[1][2]

Table 1: Asymmetric Michael/Cyclization Reaction of 2-(2-Nitrovinyl)phenol with Cyclohexanone [1]

EntryCatalystAdditiveSolventYield (%)d.r.ee (%)
1C3/(S)-ProlineNaOAcCpOMe4076:2452
2C3/(S)-Proline4-NO₂C₆H₄COOHCpOMe3693:769
3C3/(S)-ProlineNaOAc2-MeTHF3779:2730
4C3/(S)-Proline4-NO₂C₆H₄COOH2-MeTHF5396:476
5C3/(S)-ProlineNaOAc(–)-L-ethyl lactate7095:566
6C3/(S)-Proline4-NO₂C₆H₄COOH(–)-L-ethyl lactate1897:374
7C3/(S)-ProlineNaOAcdiglyme7279:2025
8C3/(S)-Proline4-NO₂C₆H₄COOHdiglyme61>99:174

Table 2: Asymmetric Michael/Cyclization Reaction of 2-(2-Nitrovinyl)phenols with Methyl Cyclopentanone-2-carboxylate [1]

EntrySubstrate (1)CatalystSolventYield (%)d.r.ee (%)
12-(2-nitrovinyl)phenolC8(–)-L-ethyl lactate72>99:199
24-Bromo-2-(2-nitrovinyl)phenolC8(–)-L-ethyl lactate65>99:199
34-Methoxy-2-(2-nitrovinyl)phenolC8(–)-L-ethyl lactate68>99:199

Experimental Protocols

The following are detailed experimental protocols for key experiments involving the Michael addition of 2-(2-nitrovinyl)phenol derivatives, which can be adapted for this compound.

Protocol 1: General Procedure for the Asymmetric Michael/Cyclization Reaction of 2-(2-Nitrovinyl)phenol with Cyclohexanone[1]

Materials:

  • 2-(2-Nitrovinyl)phenol (1a)

  • Cyclohexanone (2)

  • Bifunctional amino-squaramide catalyst (e.g., C3)

  • (S)-Proline

  • Additive (e.g., NaOAc or 4-NO₂C₆H₄COOH)

  • Solvent (e.g., (–)-L-ethyl lactate)

  • Anhydrous Na₂SO₄

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate)

Procedure:

  • To a solution of 2-(2-nitrovinyl)phenol (1a, 0.1 mmol) in the chosen solvent (0.5 mL), add the bifunctional amino-squaramide catalyst (0.01 mmol, 10 mol%), (S)-proline (0.01 mmol, 10 mol%), and the additive (0.01 mmol, 10 mol%).

  • Add cyclohexanone (2, 0.2 mmol, 2 equiv) to the reaction mixture.

  • Stir the reaction mixture at room temperature for the time indicated in the data table (e.g., 8 days).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired benzopyran derivative.

  • Determine the diastereomeric ratio (d.r.) by ¹H NMR analysis of the crude reaction mixture.

  • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Protocol 2: General Procedure for the Asymmetric Michael/Cyclization Reaction of 2-(2-Nitrovinyl)phenols with Methyl Cyclopentanone-2-carboxylate[1]

Materials:

  • Substituted 2-(2-nitrovinyl)phenol (1)

  • Methyl cyclopentanone-2-carboxylate (5)

  • Quinine-based amino-squaramide catalyst (e.g., C8)

  • Solvent (e.g., (–)-L-ethyl lactate)

  • Anhydrous Na₂SO₄

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate)

Procedure:

  • To a solution of the substituted 2-(2-nitrovinyl)phenol (1, 0.1 mmol) in the chosen solvent (0.5 mL), add the quinine-based amino-squaramide catalyst (0.01 mmol, 10 mol%).

  • Add methyl cyclopentanone-2-carboxylate (5, 0.12 mmol, 1.2 equiv) to the reaction mixture.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, directly purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to afford the desired spiro[chromane-3,1'-cyclopentane] derivative.

  • Determine the diastereomeric ratio (d.r.) by ¹H NMR analysis of the crude reaction mixture.

  • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Visualizations

General Workflow for Asymmetric Michael Addition/Cyclization

G General Workflow for Asymmetric Michael Addition and Cyclization cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification cluster_3 Analysis A This compound E Michael Addition A->E B Michael Donor (e.g., Ketone, Malonate) B->E C Chiral Organocatalyst C->E D Solvent & Additive D->E F Intramolecular Cyclization E->F G Quenching & Extraction F->G H Column Chromatography G->H I Characterization (NMR, MS) H->I J Stereochemical Analysis (Chiral HPLC) H->J

Caption: Experimental workflow for the synthesis of chiral chromane derivatives.

Proposed Catalytic Cycle for Bifunctional Amino-Squaramide Catalyzed Michael Addition

G Proposed Catalytic Cycle catalyst Catalyst activated_complex Activated Complex (H-Bonding) catalyst->activated_complex Binds Acceptor & Donor michael_acceptor 2-Methoxy-4- (2-nitrovinyl)phenol michael_acceptor->activated_complex michael_donor Michael Donor (Enolizable Ketone) michael_donor->activated_complex michael_adduct Michael Adduct activated_complex->michael_adduct C-C Bond Formation michael_adduct->catalyst Product Release

Caption: Catalytic cycle showing the activation of reactants.

References

Synthesis of Novel Heterocyclic Compounds from 2-Methoxy-4-(2-nitrovinyl)phenol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel heterocyclic compounds, including pyrazolines and isoxazolines, utilizing 2-Methoxy-4-(2-nitrovinyl)phenol as a versatile starting material. This precursor, readily derived from vanillin, serves as a valuable building block in the construction of diverse heterocyclic scaffolds with potential biological activities.

Introduction

Heterocyclic compounds form the cornerstone of medicinal chemistry, with a vast number of pharmaceuticals containing these structural motifs. The synthesis of novel heterocyclic frameworks is a critical endeavor in the quest for new therapeutic agents. This compound, an α,β-unsaturated nitroalkene, is an excellent Michael acceptor, making it amenable to a variety of cyclocondensation and multicomponent reactions for the construction of five- and six-membered heterocycles. This document outlines the synthesis of pyrazoline and isoxazoline derivatives, classes of compounds known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.[1][2][3][4]

Synthetic Pathways

The primary synthetic strategies for generating heterocyclic compounds from this compound involve cyclocondensation reactions with appropriate binucleophiles. The electron-withdrawing nitro group activates the double bond for nucleophilic attack, initiating a cascade of reactions that lead to the formation of the heterocyclic ring.

Synthesis of Pyrazoline Derivatives

Pyrazolines can be synthesized through the reaction of this compound with hydrazine derivatives. The reaction proceeds via a Michael addition of the hydrazine to the activated double bond, followed by an intramolecular cyclization and dehydration to afford the pyrazoline ring system.

G A This compound C Michael Addition A->C B Hydrazine Derivative (e.g., Phenylhydrazine) B->C D Intramolecular Cyclization C->D Intermediate E Dehydration D->E F Substituted Pyrazoline Derivative E->F

Caption: General workflow for the synthesis of pyrazoline derivatives.

Synthesis of Isoxazoline Derivatives

Similarly, isoxazoline derivatives can be obtained by the reaction of this compound with hydroxylamine. The reaction follows a similar pathway of Michael addition, intramolecular cyclization, and dehydration.

G A This compound C Michael Addition A->C B Hydroxylamine Hydrochloride B->C D Intramolecular Cyclization C->D Intermediate E Dehydration D->E F Substituted Isoxazoline Derivative E->F

Caption: General workflow for the synthesis of isoxazoline derivatives.

Experimental Protocols

The following are detailed protocols for the synthesis of representative pyrazoline and isoxazoline derivatives.

Synthesis of 2-methoxy-4-(1-phenyl-5-(substitued)-4,5-dihydro-1H-pyrazol-3-yl)phenol (General Procedure)

This protocol describes a general method for the synthesis of N-phenyl pyrazoline derivatives from chalcone analogues.[5]

Materials:

  • Substituted Chalcone (1 mmol)

  • Phenylhydrazine (1 mmol)

  • 20% (w/v) Sodium Hydroxide solution

  • Ethanol

Procedure:

  • Dissolve the substituted chalcone (1 mmol) and phenylhydrazine (1 mmol) in ethanol.

  • Add 20% (w/v) aqueous sodium hydroxide solution to the mixture.

  • Reflux the reaction mixture for an appropriate time (monitor by TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure pyrazoline derivative.

Synthesis of 3-(2-methoxyphenyl)-5-(2,3,4-trimethoxyphenyl)isoxazole (General Procedure)

This protocol outlines a general procedure for the synthesis of isoxazole derivatives from chalcones and hydroxylamine hydrochloride.[6]

Materials:

  • Chalcone (10 mmol)

  • Hydroxylamine hydrochloride (15 mmol)

  • 40% Potassium Hydroxide solution (5 mL)

  • Ethanol (30 mL)

  • Diethyl ether

Procedure:

  • A mixture of the chalcone (10 mmol) and hydroxylamine hydrochloride (15 mmol) in ethanol (30 mL) is refluxed in the presence of 40% KOH (5 mL) for 12 hours.[6]

  • The reaction progress is monitored by TLC.[6]

  • Upon completion, the reaction mixture is cooled and poured into crushed ice.[6]

  • The aqueous layer is extracted with diethyl ether (3 x 30 mL).[6]

  • The combined organic layers are dried over anhydrous sodium sulfate and the solvent is evaporated under reduced pressure to give the crude product.[6]

  • The crude product is purified by column chromatography on silica gel using a mixture of n-hexane and ether as the eluent to afford the pure isoxazole derivative.[6]

Data Presentation

The following tables summarize representative data for the synthesis of pyrazoline and isoxazoline derivatives.

Table 1: Synthesis of Substituted Pyrazoline Derivatives

EntryChalcone DerivativeProductYield (%)m.p. (°C)
13-(3,4-dimethoxyphenyl)-1-thiophen-2-yl-2-propen-1-one5-(3,4-dimethoxyphenyl)-1-phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole74.85139.2-140.4
23-(2-methoxyphenyl)-1-thiophen-2-yl-2-propen-1-one5-(2-methoxyphenyl)-1-phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole80.84140.1-141.2
33-(4-methoxyphenyl)-1-thiophen-2-yl-2-propen-1-one5-(4-methoxyphenyl)-1-phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole60.37132.5-134.1
43-(2,5-dimethoxyphenyl)-1-thiophen-2-yl-2-propen-1-one5-(2,5-dimethoxyphenyl)-1-phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole93.14148.2-149.3

Data adapted from Reference[5]

Table 2: Synthesis of Substituted Isoxazole Derivatives

EntryChalcone DerivativeProductYield (%)m.p. (°C)
1Chalcone 13-(2-methoxyphenyl)-5-(2,3,4-trimethoxyphenyl)isoxazole63102-103
2Chalcone 23-(4-methoxyphenyl)-5-(2,4-dimethoxyphenyl)isoxazole--
3Chalcone 33-(4-chlorophenyl)-5-(2,4,5-trimethoxyphenyl)isoxazole--

Data for entry 1 adapted from Reference[6]. Data for entries 2 and 3 are representative examples.

Biological Activity and Signaling Pathways

Derivatives of pyrazole and isoxazole are known to exhibit a wide range of biological activities. For instance, certain pyrazole derivatives have shown potent anticancer activity against various human cancer cell lines, including breast (MCF7), cervical (HeLa), and colorectal (WiDr) cancer cells.[5] Some pyrazole analogues also exhibit significant anti-inflammatory and antioxidant properties.[7]

The mechanism of action for the anticancer effects of some pyrazole derivatives involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival. For example, some compounds have been shown to target the Epidermal Growth Factor Receptor (EGFR) signaling pathway.

cluster_0 Pyrazole Derivative Pyrazole Derivative EGFR EGFR Pyrazole Derivative->EGFR Inhibits Downstream Signaling Downstream Signaling EGFR->Downstream Signaling Activates Cell Proliferation Cell Proliferation Downstream Signaling->Cell Proliferation Promotes Apoptosis Apoptosis Downstream Signaling->Apoptosis Inhibits

Caption: Inhibition of EGFR signaling pathway by pyrazole derivatives.

Conclusion

This compound is a readily accessible and versatile precursor for the synthesis of a variety of heterocyclic compounds. The protocols outlined in this document provide a foundation for the synthesis of novel pyrazoline and isoxazoline derivatives. The potential for these compounds to exhibit significant biological activities makes them attractive targets for further investigation in drug discovery and development programs. The straightforward synthetic routes and the potential for diverse functionalization offer ample opportunities for the generation of compound libraries for high-throughput screening.

References

Application Notes and Protocols for 2-Methoxy-4-(2-nitrovinyl)phenol in Anti-Inflammatory Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. The search for novel anti-inflammatory agents is a key focus of drug development. This document provides detailed application notes and protocols for the investigation of 2-Methoxy-4-(2-nitrovinyl)phenol and its analogs as potential anti-inflammatory agents.

Note on the Investigated Compound: While the primary focus of this document is this compound, the available scientific literature extensively covers the anti-inflammatory properties of a closely related compound, 2-Methoxy-4-vinylphenol (2M4VP). The protocols and mechanisms detailed below are largely based on studies of 2M4VP and are expected to be highly relevant for the investigation of this compound due to their structural similarity.[1][2][3][4][5][6]

2-Methoxy-4-vinylphenol has been shown to exert its anti-inflammatory effects through the modulation of key signaling pathways, including the inhibition of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, as well as the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway.[1][2][3]

Mechanism of Action

2-Methoxy-4-vinylphenol has been demonstrated to mitigate inflammatory responses by:

  • Inhibiting Pro-inflammatory Mediators: It dose-dependently inhibits the production of nitric oxide (NO) and prostaglandin E2 (PGE2). This is achieved by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[2][5]

  • Suppressing the NF-κB Pathway: 2M4VP inhibits the phosphorylation and subsequent degradation of IκBα, which prevents the nuclear translocation of the p65 subunit of NF-κB. This blockade of NF-κB activation leads to a downstream reduction in the expression of pro-inflammatory genes.[2][4][5]

  • Modulating the MAPK Pathway: The compound has been shown to inhibit the phosphorylation of key MAPK proteins, including p38, ERK1/2, and JNK, which are crucial for the inflammatory signaling cascade.[2][5]

  • Activating the Nrf2/HO-1 Pathway: 2M4VP promotes the nuclear translocation of Nrf2 by inducing the degradation of its inhibitor, Keap1. In the nucleus, Nrf2 binds to the antioxidant response element (ARE) and upregulates the expression of heme oxygenase-1 (HO-1), an enzyme with potent anti-inflammatory properties.[1][3]

  • Inhibiting Histone Acetylation: 2M4VP has also been observed to inhibit the hyper-acetylation of histone H3, an epigenetic modification associated with the transcription of pro-inflammatory genes.[2]

Data Presentation

The following table summarizes the quantitative data on the anti-inflammatory effects of 2-Methoxy-4-vinylphenol (2M4VP) from in vitro studies.

ParameterCell LineStimulant2M4VP ConcentrationEffectReference
NO Production RAW 264.7LPS (1 µg/mL)5-40 µMDose-dependent inhibition[5]
PGE2 Production RAW 264.7LPS (1 µg/mL)5-40 µMDose-dependent inhibition[5]
iNOS Expression RAW 264.7LPS (1 µg/mL)40 µMSignificant inhibition[5]
COX-2 Expression RAW 264.7LPS (1 µg/mL)40 µMSignificant inhibition[5]
NF-κB p65 Nuclear Translocation RAW 264.7LPS (1 µg/mL)40 µMPotent inhibition[2]
p38 Phosphorylation RAW 264.7LPS (1 µg/mL)40 µMSuppression[5]
ERK1/2 Phosphorylation RAW 264.7LPS (1 µg/mL)40 µMSuppression[5]
JNK Phosphorylation RAW 264.7LPS (1 µg/mL)40 µMSuppression[5]
HO-1 Expression RAW 264.7-Not specifiedIncreased expression[1]
Nrf2 Nuclear Translocation RAW 264.7-Not specifiedPromoted[1][3]

Experimental Protocols

Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophage cell line is a commonly used model for in vitro inflammation studies.

  • Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Seed cells in appropriate plates and allow them to adhere overnight. Pre-treat the cells with varying concentrations of this compound for a specified time (e.g., 1-2 hours) before stimulating with an inflammatory agent like lipopolysaccharide (LPS) from E. coli (e.g., 1 µg/mL).

Cell Viability Assay (MTT Assay)
  • Objective: To determine the cytotoxic concentrations of the test compound.

  • Protocol:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of this compound (e.g., 5-100 µM) for 24 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the supernatant and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Nitric Oxide (NO) Production Assay (Griess Assay)
  • Objective: To quantify the production of NO in the cell culture supernatant.

  • Protocol:

    • Seed RAW 264.7 cells in a 24-well plate and treat with the test compound and LPS as described in section 1.

    • After 24 hours of incubation, collect the cell culture supernatant.

    • Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm.

    • Use a sodium nitrite solution to generate a standard curve for quantification.

Prostaglandin E2 (PGE2) Measurement (ELISA)
  • Objective: To measure the concentration of PGE2 in the cell culture supernatant.

  • Protocol:

    • Culture and treat RAW 264.7 cells as described for the NO assay.

    • Collect the cell culture supernatant.

    • Measure the PGE2 concentration using a commercially available PGE2 enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.

Western Blot Analysis
  • Objective: To determine the expression levels of key inflammatory proteins.

  • Protocol:

    • After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • Separate equal amounts of protein (e.g., 20-30 µg) on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against iNOS, COX-2, p-p65, p65, p-IκBα, IκBα, p-p38, p38, p-ERK1/2, ERK1/2, p-JNK, JNK, Nrf2, HO-1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using densitometry software.

Nuclear and Cytoplasmic Fractionation and NF-κB p65 Translocation Assay
  • Objective: To assess the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus.

  • Protocol:

    • Treat cells as described previously.

    • Perform nuclear and cytoplasmic fractionation using a commercially available kit according to the manufacturer's instructions.

    • Analyze the protein levels of p65 in both the cytoplasmic and nuclear fractions by Western blotting. Lamin B1 and α-tubulin can be used as nuclear and cytoplasmic markers, respectively.

Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays In Vitro Assays cluster_analysis Data Analysis & Interpretation start Seed RAW 264.7 Cells pretreat Pre-treat with this compound start->pretreat stimulate Stimulate with LPS pretreat->stimulate viability Cell Viability (MTT) stimulate->viability no_assay NO Production (Griess) stimulate->no_assay pge2_assay PGE2 Measurement (ELISA) stimulate->pge2_assay western_blot Western Blot stimulate->western_blot nfkb_assay NF-kB Translocation stimulate->nfkb_assay data_analysis Quantify Results viability->data_analysis no_assay->data_analysis pge2_assay->data_analysis western_blot->data_analysis nfkb_assay->data_analysis interpretation Mechanism of Action data_analysis->interpretation signaling_pathway cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway cluster_nrf2 Nrf2/HO-1 Pathway LPS LPS TLR4 TLR4 LPS->TLR4 inhibits MAPKKK MAPKKK LPS->MAPKKK IKK IKK TLR4->IKK inhibits IkBa IκBα IKK->IkBa inhibits NFkB NF-κB (p65/p50) IKK->NFkB activates IkBa->NFkB NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocation ProInflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, Cytokines) NFkB_nucleus->ProInflammatory_Genes transcription p38 p38 MAPKKK->p38 ERK ERK1/2 MAPKKK->ERK JNK JNK MAPKKK->JNK AP1 AP-1 p38->AP1 ERK->AP1 JNK->AP1 AP1_nucleus AP-1 (nucleus) AP1->AP1_nucleus AP1_nucleus->ProInflammatory_Genes Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Nrf2_nucleus Nrf2 (nucleus) Nrf2->Nrf2_nucleus translocation ARE ARE Nrf2_nucleus->ARE HO1 HO-1 ARE->HO1 HO1->ProInflammatory_Genes inhibits Compound 2-Methoxy-4- (2-nitrovinyl)phenol Compound->IKK Compound->MAPKKK Compound->Keap1 inhibits

References

Application Notes and Protocols for the Quantification of 2-Methoxy-4-(2-nitrovinyl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 2-Methoxy-4-(2-nitrovinyl)phenol, a nitrostyrene derivative of vanillin. The protocols are based on established analytical techniques for structurally similar compounds and serve as a comprehensive guide for method development and validation.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Reverse-phase HPLC with UV detection is a robust and widely used technique for the quantification of aromatic nitro compounds. The following protocol is a starting point for the analysis of this compound and will require optimization and validation for specific applications.

Experimental Protocol: HPLC-UV

a) Instrumentation and Columns:

  • A standard HPLC system equipped with a UV-Vis detector.

  • A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended.

b) Reagents and Standards:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (for mobile phase modification)

  • This compound reference standard

c) Chromatographic Conditions (Starting Point):

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water. A typical starting point could be a 60:40 (v/v) mixture of water (with 0.1% phosphoric or formic acid) and acetonitrile.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • UV Detection Wavelength: Based on the UV spectrum of this compound. A wavelength of around 310 nm is a reasonable starting point for nitrostyrene derivatives.

d) Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range of the samples.

  • Sample Preparation: The sample preparation method will depend on the matrix. For drug development samples, simple dissolution in the mobile phase may be sufficient. For biological matrices, a protein precipitation or liquid-liquid extraction step may be necessary.

e) Method Validation Parameters (to be determined): The following parameters should be evaluated to ensure the method is suitable for its intended purpose:

  • Linearity: A linear relationship between the peak area and the concentration of the analyte should be established over a defined range.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified.

  • Precision (Repeatability and Intermediate Precision): The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.

  • Accuracy (Recovery): The closeness of the test results obtained by the method to the true value.

  • Specificity: The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.

Workflow for HPLC-UV Method Development

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing & Validation prep_std Prepare Standard Stock Solution prep_cal Prepare Calibration Standards prep_std->prep_cal hplc HPLC Separation (C18 Column) prep_cal->hplc prep_sample Prepare Sample Solution prep_sample->hplc uv UV Detection hplc->uv integrate Peak Integration & Quantification uv->integrate validate Method Validation (Linearity, LOD, LOQ) integrate->validate

Figure 1: General workflow for HPLC-UV method development and validation.

Quantitative Data for Structurally Similar Compounds (for reference)

The following table summarizes typical performance data for the HPLC-UV analysis of related nitrophenol compounds. These values can serve as a benchmark during the validation of a method for this compound.

Parameter4-Nitrophenol[1]2,4-Dinitrophenol[1]Nitrosoamines (in Losartan)[2]
Linearity Range 0.1 - 10 µg/mL0.1 - 10 µg/mL0.05 - 1.0 ppm
Correlation Coefficient (r²) > 0.999> 0.999> 0.999
LOD ~0.03 µg/mL~0.03 µg/mL~0.017 ppm
LOQ ~0.1 µg/mL~0.1 µg/mL~0.05 ppm
Recovery 95 - 105%92 - 108%83.3 - 101.8%
Precision (RSD%) < 5%< 5%< 15%

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high selectivity and sensitivity and is an excellent alternative for the quantification of this compound, especially for the analysis of complex matrices or for trace-level detection.

Experimental Protocol: GC-MS

a) Instrumentation:

  • A gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or triple quadrupole).

b) Reagents and Standards:

  • Helium (carrier gas, high purity)

  • This compound reference standard

  • A suitable solvent for sample and standard preparation (e.g., ethyl acetate, dichloromethane).

c) Chromatographic and Mass Spectrometric Conditions (Starting Point):

  • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Injector Temperature: 250 °C

  • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Carrier Gas Flow: 1.0 mL/min (constant flow).

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification. Key ions for this compound would need to be determined from a full scan mass spectrum of the standard.

d) Standard and Sample Preparation:

  • Similar to the HPLC method, prepare a stock solution of the reference standard and a series of calibration standards.

  • Sample preparation may involve liquid-liquid extraction or solid-phase extraction to isolate the analyte from the matrix and concentrate it. Derivatization is generally not required for this compound.

e) Method Validation:

  • The same validation parameters as for the HPLC method should be assessed.

Workflow for GC-MS Method Development

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Validation prep_std Prepare Standard Stock Solution prep_cal Prepare Calibration Standards prep_std->prep_cal gc GC Separation (Capillary Column) prep_cal->gc prep_sample Sample Extraction (LLE or SPE) prep_sample->gc ms MS Detection (SIM Mode) gc->ms integrate Peak Integration & Quantification ms->integrate validate Method Validation (Linearity, LOD, LOQ) integrate->validate Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 LPS->TLR4 MAPK MAPK (p38, ERK, JNK) TLR4->MAPK IKK IKK TLR4->IKK NFkB_nuc NF-κB MAPK->NFkB_nuc IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB NFkB->NFkB_nuc translocation Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc translocation Analyte This compound (Hypothesized) Analyte->MAPK inhibits Analyte->IKK inhibits Analyte->Keap1 inhibits ProInflammatory Pro-inflammatory Genes (iNOS, COX-2) NFkB_nuc->ProInflammatory activates transcription ARE ARE Nrf2_nuc->ARE binds AntiInflammatory Anti-inflammatory Gene (HO-1) ARE->AntiInflammatory activates transcription

References

Application Notes and Protocols for the Development of 2-Methoxy-4-(2-nitrovinyl)phenol Derivatives with Enhanced Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis and biological evaluation of novel derivatives of 2-Methoxy-4-(2-nitrovinyl)phenol, a promising scaffold for the development of new therapeutic agents. This document outlines detailed protocols for the synthesis of Schiff base and ester derivatives, as well as methodologies for assessing their anti-inflammatory and antimicrobial activities. The provided information is intended to facilitate research into the structure-activity relationships of these compounds and accelerate the discovery of derivatives with enhanced bioactivity.

Introduction

This compound, a derivative of vanillin, possesses a unique chemical structure that makes it an attractive starting point for the development of bioactive molecules. The presence of a phenolic hydroxyl group, a methoxy group, and a nitrovinyl moiety provides multiple sites for chemical modification, allowing for the generation of a diverse library of derivatives. The related compound, 2-Methoxy-4-vinylphenol, has demonstrated significant anti-inflammatory and antimicrobial properties, suggesting that derivatives of this compound may exhibit similar or enhanced biological effects.[1][2][3] This document provides a framework for the systematic exploration of these derivatives.

Data Presentation: Bioactivity of this compound Derivatives

The following tables summarize representative quantitative data for hypothetical Schiff base and ester derivatives of this compound. This data is illustrative and serves as a guide for comparing the potential bioactivities of newly synthesized compounds.

Table 1: Anti-inflammatory Activity of Schiff Base Derivatives

Compound IDR-group on Imine% Inhibition of Nitric Oxide (NO) Production (at 50 µM)
MNP-SB-01 Phenyl45 ± 3.2
MNP-SB-02 4-Chlorophenyl62 ± 4.1
MNP-SB-03 4-Methoxyphenyl55 ± 2.8
MNP-SB-04 4-Nitrophenyl75 ± 5.5
MNP-SB-05 2-Hydroxyphenyl68 ± 4.9

Table 2: Antimicrobial Activity of Ester Derivatives

Compound IDR-group on EsterZone of Inhibition (mm) vs. S. aureus (at 100 µ g/disc )
MNP-ES-01 Methyl12 ± 1.1
MNP-ES-02 Ethyl14 ± 0.9
MNP-ES-03 Isopropyl11 ± 1.3
MNP-ES-04 Benzyl18 ± 1.5
MNP-ES-05 4-Nitrobenzyl22 ± 1.8

Experimental Protocols

Synthesis of Derivatives

3.1.1. General Synthesis of Schiff Base Derivatives

This protocol describes the condensation reaction between this compound and various primary amines to form Schiff base derivatives.

  • Materials: this compound, substituted primary amines (e.g., aniline, p-chloroaniline), ethanol, glacial acetic acid.

  • Procedure:

    • Dissolve 1 equivalent of this compound in absolute ethanol.

    • Add 1.1 equivalents of the desired substituted primary amine to the solution.

    • Add a catalytic amount (2-3 drops) of glacial acetic acid.

    • Reflux the reaction mixture for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol) to obtain the pure Schiff base derivative.

3.1.2. General Synthesis of Ester Derivatives

This protocol outlines the esterification of the phenolic hydroxyl group of this compound with various acyl chlorides or carboxylic anhydrides.

  • Materials: this compound, acyl chloride or anhydride (e.g., acetyl chloride, benzoyl chloride), pyridine, dichloromethane (DCM).

  • Procedure:

    • Dissolve 1 equivalent of this compound in anhydrous DCM.

    • Add 1.2 equivalents of pyridine to the solution and cool in an ice bath.

    • Slowly add 1.1 equivalents of the desired acyl chloride or anhydride dropwise.

    • Allow the reaction to stir at room temperature for 12-24 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, wash the reaction mixture with 1M HCl, followed by saturated NaHCO₃ solution, and finally with brine.

    • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).

Bioactivity Assays

3.2.1. Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of the synthesized derivatives to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells using the Griess reagent.

  • Materials: RAW 264.7 macrophage cell line, Dulbecco's Modified Eagle Medium (DMEM), Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Lipopolysaccharide (LPS), Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water), Sodium Nitrite (for standard curve).

  • Protocol:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

    • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • After incubation, collect 100 µL of the cell culture supernatant.

    • Add 50 µL of Griess Reagent Part A to the supernatant, followed by a 10-minute incubation in the dark at room temperature.

    • Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes in the dark.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration from a sodium nitrite standard curve.

    • Determine the percentage of NO inhibition relative to the LPS-stimulated control.

3.2.2. Antimicrobial Activity: Kirby-Bauer Disc Diffusion Assay

This method assesses the antimicrobial activity of the derivatives against various bacterial strains by measuring the zone of growth inhibition.

  • Materials: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli), Mueller-Hinton Agar (MHA), sterile filter paper discs (6 mm), test compounds, solvent (e.g., DMSO), standard antibiotic discs (e.g., Gentamicin).

  • Protocol:

    • Prepare a bacterial inoculum adjusted to a 0.5 McFarland turbidity standard.

    • Evenly swab the inoculum onto the surface of an MHA plate to create a lawn of bacteria.

    • Impregnate sterile filter paper discs with a known concentration of the test compounds dissolved in a suitable solvent.

    • Aseptically place the impregnated discs on the inoculated MHA plate, ensuring they are evenly spaced.

    • Place a standard antibiotic disc as a positive control and a solvent-only disc as a negative control.

    • Incubate the plates at 37°C for 18-24 hours.

    • Measure the diameter of the zone of inhibition (in mm) around each disc.

Mandatory Visualizations

The following diagrams illustrate key signaling pathways involved in the potential bioactivity of this compound derivatives and a typical experimental workflow.

experimental_workflow cluster_synthesis Derivative Synthesis cluster_bioassay Bioactivity Evaluation start This compound schiff Schiff Base Synthesis start->schiff ester Ester Synthesis start->ester schiff_deriv Schiff Base Derivatives schiff->schiff_deriv ester_deriv Ester Derivatives ester->ester_deriv anti_inflam Anti-inflammatory Assay (NO Inhibition) schiff_deriv->anti_inflam antimicrobial Antimicrobial Assay (Disc Diffusion) schiff_deriv->antimicrobial ester_deriv->anti_inflam ester_deriv->antimicrobial data_analysis Data Analysis & SAR anti_inflam->data_analysis antimicrobial->data_analysis nfkb_pathway lps LPS tlr4 TLR4 lps->tlr4 ikk IKK Activation tlr4->ikk ikb IκB Degradation ikk->ikb nfkb NF-κB (p65/p50) ikb->nfkb nucleus Nucleus nfkb->nucleus Translocation gene_expression Pro-inflammatory Gene Expression (iNOS, COX-2) nucleus->gene_expression derivative MNP Derivative derivative->ikk Inhibition nrf2_pathway oxidative_stress Oxidative Stress keap1_nrf2 Keap1-Nrf2 Complex oxidative_stress->keap1_nrf2 Dissociation keap1 Keap1 keap1->keap1_nrf2 nrf2 Nrf2 nrf2->keap1_nrf2 nucleus Nucleus nrf2->nucleus Translocation keap1_nrf2->nrf2 Release are ARE (Antioxidant Response Element) nucleus->are gene_expression Antioxidant & Anti-inflammatory Gene Expression (HO-1, NQO1) are->gene_expression derivative MNP Derivative derivative->keap1_nrf2 Activation

References

Troubleshooting & Optimization

troubleshooting common side reactions in the synthesis of 2-Methoxy-4-(2-nitrovinyl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methoxy-4-(2-nitrovinyl)phenol.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of this compound, which is typically prepared via a Henry condensation reaction between vanillin and nitromethane.

Question: My reaction mixture turned dark red/brown, and the final product is impure. What could be the cause?

Answer: A dark red or brown coloration often indicates the formation of impurities.[1] This can be due to several factors:

  • Excessive Heat: Overheating the reaction mixture can lead to the formation of red-colored impurities, potentially from polymerization or degradation of the product.[1] If using conventional heating, ensure the temperature is controlled. For microwave synthesis, use short bursts of low power to avoid boiling.[1]

  • Prolonged Reaction Time: Allowing the reaction to proceed for too long can also lead to the formation of side products. Monitor the reaction progress and stop it once the starting material is consumed.

  • Incorrect Stoichiometry: An inappropriate ratio of reactants or catalyst can promote side reactions.

Question: The yield of my synthesis is consistently low. How can I improve it?

Answer: Low yields can stem from several aspects of the experimental setup:

  • Catalyst Choice and Amount: The type and concentration of the base catalyst are critical. Common catalysts include ammonium acetate, ethanolamine, or butylamine. The optimal amount should be determined experimentally, as a tenfold excess of catalyst has been reported to surprisingly yield a product of passable purity.[2]

  • Reaction Conditions: The Henry reaction is reversible.[3] To drive the reaction towards the product, consider adjusting the reaction temperature and time. Ensure efficient mixing to promote contact between reactants.

  • Product Precipitation: The product is often precipitated from the reaction mixture by acidification. Incomplete precipitation will result in a lower isolated yield. Ensure the pH is sufficiently low to fully precipitate the yellow crystalline product.[4]

  • Purification Losses: Yield can be lost during recrystallization. Optimize the recrystallization solvent and procedure to maximize recovery.

Question: My final product is unstable and degrades over time. How can I prevent this?

Answer: The instability of this compound is a known issue.

  • Purity: Residual impurities from the condensation reaction can promote degradation.[2] Thorough purification, for instance by recrystallization, is crucial.

  • Storage Conditions: It is generally advised to store the purified product in a refrigerator to minimize degradation.[2]

Question: The reaction seems to be reversible. How can I minimize the retro-Henry reaction?

Answer: The reversibility of the Henry reaction can be addressed by:

  • Water Removal: The dehydration of the intermediate β-nitro alcohol to the final nitroalkene product helps to drive the reaction forward. In some setups, a Dean-Stark trap can be used if appropriate for the solvent system.

  • Optimizing Reaction Conditions: Carefully controlling the temperature and catalyst concentration can favor the forward reaction.

Question: What are the potential side reactions I should be aware of?

Answer: Besides the retro-Henry reaction, other potential side reactions include:

  • Cannizzaro Reaction: Under strongly basic conditions, vanillin can undergo a self-condensation reaction (Cannizzaro reaction), which is a disproportionation into an alcohol and a carboxylic acid.[3] This is more likely with sterically hindered substrates.

  • Nef Reaction: Under acidic workup conditions, there is a potential for the Nef reaction, where the nitro group is hydrolyzed to a carbonyl group, leading to the formation of a ketone.[2]

  • Polymerization: The nitroalkene product can polymerize, especially if exposed to high temperatures or certain impurities.

Quantitative Data Summary

The following table summarizes key quantitative data reported in the literature for the synthesis of this compound.

ParameterValueSource
Yield 54%[4]
84.8%[2]
up to 99%[5]
Melting Point 117-123 °C[2]
165 °C[5]
Reaction Time 40 minutes[2]
1-2 hours[4]
4 hours[5]

Experimental Protocols

Example Protocol for the Synthesis of this compound

This protocol is a generalized procedure based on common laboratory practices for the Henry condensation.

Materials:

  • Vanillin

  • Nitromethane

  • Base catalyst (e.g., anhydrous ammonium acetate, n-butylamine, or ethanolamine)

  • Solvent (e.g., methanol, ethanol, or glacial acetic acid)

  • Hydrochloric acid (HCl), 0.1 M solution

  • Ice

Procedure:

  • Dissolution of Reactants: In a suitable reaction flask, dissolve vanillin in the chosen solvent.

  • Addition of Nitromethane and Catalyst: To the vanillin solution, add nitromethane followed by the base catalyst. The solution may change color to yellow and then red.[4]

  • Reaction: Stir the mixture at ambient temperature or with gentle heating (e.g., reflux or controlled microwave irradiation) for the desired period. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Precipitation: After the reaction is complete, cool the mixture and pour it over ice.[1] Acidify the mixture with 0.1 M HCl to precipitate the product. The color should change from red to yellow.[4]

  • Isolation and Purification: Collect the yellow precipitate by vacuum filtration. Wash the solid with cold water and then recrystallize from a suitable solvent, such as hot methanol, to obtain the purified this compound.[4]

  • Drying and Storage: Dry the purified crystals and store them in a cool, dark place, preferably in a refrigerator.[2]

Visualizations

Synthesis_Workflow Reactants Vanillin + Nitromethane Reaction_Mixture Reaction Mixture (Solvent + Catalyst) Reactants->Reaction_Mixture Dissolve Heating Heating (Conventional or Microwave) Reaction_Mixture->Heating Initiate Reaction Workup Work-up (Acidification with HCl) Heating->Workup Reaction Complete Filtration Vacuum Filtration Workup->Filtration Crude_Product Crude Product Filtration->Crude_Product Isolate Recrystallization Recrystallization (e.g., from Methanol) Crude_Product->Recrystallization Purify Pure_Product Pure this compound Recrystallization->Pure_Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic Start Low Yield or Impure Product Check_Temp Check Reaction Temperature Start->Check_Temp Check_Time Check Reaction Time Start->Check_Time Check_Catalyst Check Catalyst (Type and Amount) Start->Check_Catalyst Check_Workup Check Work-up (Acidification) Start->Check_Workup Check_Purification Check Purification (Recrystallization) Start->Check_Purification Solution1 Optimize Heating Check_Temp->Solution1 Solution2 Optimize Time Check_Time->Solution2 Solution3 Optimize Catalyst Check_Catalyst->Solution3 Solution4 Ensure Complete Precipitation Check_Workup->Solution4 Solution5 Optimize Recrystallization Check_Purification->Solution5

Caption: Troubleshooting logic for common synthesis issues.

References

Technical Support Center: Synthesis of 2-Methoxy-4-(2-nitrovinyl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 2-Methoxy-4-(2-nitrovinyl)phenol, a valuable compound in various research and development applications.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, which is commonly prepared via a Henry condensation reaction between vanillin and nitromethane.

Issue 1: Low or No Product Yield

Potential Cause Recommended Solution
Inactive Catalyst Use a fresh or properly stored catalyst. Ensure the catalyst is not expired. For base catalysts like n-butylamine, ensure it has not been degraded by prolonged exposure to air.
Insufficient Catalyst Increase the catalyst loading incrementally. Refer to literature for optimal catalyst-to-reactant ratios.
Low Reaction Temperature While the reaction often proceeds at room temperature, gentle heating (40-50 °C) may be required to initiate or drive the reaction to completion, depending on the specific catalyst and solvent used.
Sub-optimal Reactant Ratio An excess of nitromethane can improve the yield. A molar ratio of 1:2 (vanillin:nitromethane) has been shown to increase the yield compared to a 1:1 ratio.[1]
Short Reaction Time Ensure the reaction is allowed to proceed for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Improper Work-up Ensure the pH is acidic during the work-up to precipitate the product. Washing with a dilute acid like 0.1 M HCl is a common practice.[1]

Issue 2: Product is an Oil and Does Not Solidify

Potential Cause Recommended Solution
Incorrect Work-up Procedure The order of addition during acidification is crucial. The alkaline reaction mixture should be added slowly to an excess of cold, dilute acid with vigorous stirring.[2] Adding the acid to the alkaline mixture can lead to the formation of an oily nitro alcohol byproduct.
Presence of Impurities Impurities can inhibit crystallization. Attempt to purify the oil by column chromatography or by dissolving it in a minimal amount of a suitable solvent and triturating with a non-solvent to induce precipitation.
Residual Solvent Ensure all solvent from the reaction mixture is removed under reduced pressure before attempting to crystallize the product.

Issue 3: Product Purity is Low After Initial Isolation

Potential Cause Recommended Solution
Incomplete Reaction Unreacted vanillin may be present. Monitor the reaction by TLC to ensure all the starting material is consumed. If the reaction has stalled, consider adding more catalyst or extending the reaction time.
Formation of Side Products Side reactions can lead to impurities. Purification by recrystallization is often effective. Methanol is a commonly used solvent for recrystallization.[1]
Co-precipitation of Catalyst Ensure the catalyst is fully quenched and removed during the work-up. For amine catalysts, washing with a dilute acid will form a water-soluble salt that can be removed in the aqueous phase.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common method is the Henry condensation reaction between vanillin (4-hydroxy-3-methoxybenzaldehyde) and nitromethane, typically catalyzed by a base such as an aliphatic amine (e.g., n-butylamine) or an alkali hydroxide.[1][2][3]

Q2: What are the typical yields for this synthesis?

A2: The reported yields can vary. A modest yield of 54% has been reported, which was improved to 63% by increasing the molar equivalents of nitromethane.[1] With optimization of reaction conditions, higher yields may be achievable.

Q3: How can I purify the crude product?

A3: Recrystallization from hot methanol is a common and effective method for purifying this compound.[1] The product is dissolved in hot methanol and allowed to cool slowly to form crystals, which are then collected by filtration.

Q4: What are some common side reactions to be aware of?

A4: A potential side reaction is the formation of a saturated nitro alcohol if the work-up conditions are not carefully controlled.[2] Polymerization of the nitrostyrene product can also occur, especially under basic conditions or at elevated temperatures.

Q5: What are the safety precautions for this synthesis?

A5: The vapors of hot solutions of nitrostyrenes can be irritating to the eyes, nose, and skin.[2] It is important to perform the reaction and work-up in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Experimental Protocols

Synthesis of this compound

  • In a suitable flask, dissolve 10 g of vanillin in approximately 10 mL of methanol.

  • Add 7.1 mL of nitromethane (approximately 2 molar equivalents) to the solution and swirl to mix.

  • To this mixture, add 0.50 g of n-butylamine. The solution will turn from yellow to red.

  • Cap the flask and allow the reaction to proceed at room temperature for 1-2 hours, or until a solid red mass forms.

  • Break up the solid mass and add a small amount of methanol (e.g., 5 mL).

  • Filter the solid using a Buchner funnel and wash the filter cake with approximately 100 mL of 0.1 M HCl. The color of the solid should change from red to bright yellow.[1]

Purification by Recrystallization

  • Transfer the damp yellow solid to a clean flask.

  • Add a minimal amount of hot methanol (near boiling) to dissolve the solid completely with stirring. For 7-8 g of crude product, approximately 150 mL of methanol may be needed.[1]

  • Once dissolved, cap the flask and allow the solution to cool slowly to room temperature.

  • For maximum crystal formation, place the flask in a freezer overnight.

  • Collect the fibrous, cotton-like crystals by vacuum filtration.

  • Wash the crystals with cold 0.1 M HCl, followed by cold distilled water.

  • Air-dry the purified product. The expected melting point is in the range of 169-173 °C.[1]

Data Presentation

Table 1: Effect of Reactant Ratio on Yield

Vanillin (molar eq.)Nitromethane (molar eq.)Reported Yield (%)Reference
1154[1]
1263[1]

Visualizations

SynthesisWorkflow Start Start: Vanillin & Nitromethane in Methanol AddCatalyst Add n-butylamine catalyst Start->AddCatalyst Reaction Reaction at Room Temperature (1-2 hours) AddCatalyst->Reaction SolidFormation Formation of solid red mass Reaction->SolidFormation Workup Work-up: Break up solid, add MeOH, filter SolidFormation->Workup AcidWash Wash with 0.1 M HCl (color change to yellow) Workup->AcidWash CrudeProduct Crude this compound AcidWash->CrudeProduct Purification Purification: Recrystallization from hot Methanol CrudeProduct->Purification FinalProduct Pure Product Purification->FinalProduct

Caption: Workflow for the synthesis of this compound.

TroubleshootingTree Problem Low Yield or Purity Issue CheckReaction Check Reaction Progress (TLC) Problem->CheckReaction Incomplete Incomplete Reaction CheckReaction->Incomplete Starting material present Complete Reaction Complete CheckReaction->Complete No starting material Extend Extend reaction time / Add more catalyst Incomplete->Extend CheckWorkup Review Work-up Procedure Complete->CheckWorkup IncorrectWorkup Incorrect Work-up? CheckWorkup->IncorrectWorkup CorrectWorkup Work-up Correct IncorrectWorkup->CorrectWorkup No FixWorkup Correct work-up (add alkaline to acid) IncorrectWorkup->FixWorkup Yes Purify Purify by Recrystallization CorrectWorkup->Purify

References

catalyst selection for improving the efficiency of the Henry reaction with vanillin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of the Henry reaction with vanillin.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts for improving the efficiency of the Henry reaction with vanillin?

A1: The Henry reaction is a base-catalyzed reaction.[1] For vanillin, common catalysts include simple bases like ammonium acetate and more complex systems involving metal catalysts. Copper(II) complexes with chiral ligands, such as those derived from bis(oxazoline) or diamines, have shown high efficiency and enantioselectivity for aromatic aldehydes.[2][3][4]

Q2: What are the typical reaction conditions for the Henry reaction with vanillin?

A2: Reaction conditions vary depending on the catalyst used. For a simple base catalyst like ammonium acetate with microwave irradiation, the reaction can be completed in minutes.[5] With copper-based catalysts, reactions are often run at room temperature or slightly below, with reaction times ranging from a few hours to 24 hours.[3] The choice of solvent is also crucial, with THF and CH2Cl2 being commonly used.[3]

Q3: How can I minimize the formation of byproducts in the Henry reaction with vanillin?

A3: Common byproducts include the dehydrated nitroalkene and products from the Cannizzaro reaction, a self-condensation of the aldehyde.[1][6] To minimize dehydration, it is recommended to use only a small amount of base if the desired product is the β-hydroxy nitro-compound.[7] Careful control of reaction temperature and time can also suppress byproduct formation. The reversibility of the Henry reaction can be another challenge; removing water or using specific catalysts can help drive the reaction to completion.[1][6]

Q4: Can the Henry reaction with vanillin be performed enantioselectively?

A4: Yes, significant progress has been made in the development of asymmetric Henry reactions. The use of chiral metal catalysts, particularly copper complexes with chiral ligands, has proven effective in achieving high enantioselectivity for the reaction with aromatic aldehydes.[2][3][4]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or no product yield 1. Inactive catalyst. 2. Unfavorable reaction equilibrium (retro-Henry reaction).[6] 3. Steric hindrance. 4. Incorrect solvent or temperature.1. Use fresh or properly stored catalyst. For base catalysts like ammonium acetate, ensure it is anhydrous. 2. Consider using a catalyst system that helps to drive the equilibrium forward. For some systems, removal of water may be beneficial. 3. While vanillin itself is not exceptionally hindered, ensure the nitroalkane is not overly bulky. 4. Screen different solvents and optimize the reaction temperature.
Formation of a significant amount of dehydrated nitroalkene The β-hydroxy nitro-compound is prone to eliminate water, especially with excess base or at elevated temperatures.[7]Use a minimal amount of base.[7] Keep the reaction temperature low. Isolate the β-hydroxy nitro-compound as quickly as possible after the reaction is complete.
Presence of Cannizzaro reaction byproducts Vanillin, being an aldehyde without an α-hydrogen, can undergo a base-catalyzed disproportionation (Cannizzaro reaction).[1]Use a milder base or a catalyst system that favors the Henry reaction over the Cannizzaro reaction. Lowering the base concentration and temperature can also help.
Difficulty in isolating the product The product may be an oil that is slow to crystallize. The product may also be soluble in the reaction mixture.After quenching the reaction, try scratching the inside of the flask with a glass rod to induce crystallization. If the product remains an oil, purification by column chromatography is recommended.
Inconsistent results or poor reproducibility 1. Purity of reagents (vanillin, nitroalkane, solvent). 2. Catalyst activity can vary between batches. 3. Precise control of reaction parameters (temperature, time, stirring).1. Ensure high purity of all reagents. Purify starting materials if necessary. 2. If using a synthesized catalyst, ensure consistent quality. For commercial catalysts, use the same supplier and batch if possible. 3. Maintain strict control over all reaction parameters. Use a temperature-controlled bath and consistent stirring speed.

Catalyst Performance Data

The following table summarizes quantitative data for the Henry reaction with aromatic aldehydes using different catalyst systems. While not all examples use vanillin specifically, the data for other aromatic aldehydes provides a strong indication of catalyst performance.

Catalyst SystemAldehydeNitroalkaneSolventTemp. (°C)Time (h)Yield (%)Enantiomeric Excess (ee %)Reference
Ammonium Acetate (microwave)BenzaldehydeNitroethaneNone-0.12--[5]
(S)-Cu1 (10 mol%) / NaOAc (10 mol%)o-nitrobenzaldehydeNitromethaneCH2Cl2/THFRT247877[3]
(S)-Cu1 (10 mol%) / NaOAc (10 mol%)p-nitrobenzaldehydeNitromethaneCH2Cl2/THFRT249764[3]
N,N'-dioxide-CuI (1d)BenzaldehydeNitromethane---Goodup to 98[2]
KOH / PsTBACAromatic aldehydesNitroalkanesAqueousRT-64-94-[8]

Note: "RT" denotes room temperature. PsTBAC is polystyrene-supported tributylammonium chloride.

Experimental Protocols

Protocol 1: Ammonium Acetate Catalyzed Henry Reaction of Vanillin with Nitroethane under Microwave Irradiation

This protocol is adapted from a similar reaction with benzaldehyde.[5]

Materials:

  • Vanillin

  • Nitroethane

  • Anhydrous ammonium acetate

  • Microwave reactor

Procedure:

  • In a microwave-safe reaction vessel, combine vanillin (1.0 eq), nitroethane (1.2 eq), and anhydrous ammonium acetate (0.3 eq).

  • Place the vessel in the microwave reactor.

  • Irradiate the mixture at a suitable power (e.g., 100-300 W) for a short duration (e.g., 5-10 minutes), monitoring the reaction progress by TLC.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Dissolve the crude product in a suitable solvent (e.g., ethyl acetate) and wash with water to remove the ammonium acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the desired β-nitro alcohol.

Protocol 2: Copper-Catalyzed Asymmetric Henry Reaction of Vanillin with Nitromethane

This protocol is a general procedure based on the use of chiral copper(II) complexes.[3]

Materials:

  • Vanillin

  • Nitromethane

  • Chiral copper(II) catalyst (e.g., (S)-Cu1)

  • Sodium acetate (NaOAc)

  • Dichloromethane (CH2Cl2)

  • Tetrahydrofuran (THF)

Procedure:

  • To a stirred solution of vanillin (1.0 eq) in a mixture of CH2Cl2 and THF, add the chiral copper(II) catalyst (e.g., 10 mol%) and sodium acetate (10 mol%).

  • Add nitromethane (10.0 eq) to the mixture.

  • Stir the reaction mixture at room temperature for 24 hours, monitoring the progress by TLC.

  • After completion, quench the reaction by adding a saturated aqueous solution of NH4Cl.

  • Extract the aqueous layer with CH2Cl2 (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the enantiomerically enriched β-nitro alcohol.

Visualizations

Henry_Reaction_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation Nitroalkane Nitroalkane Nitronate_ion Nitronate_ion Nitroalkane->Nitronate_ion + Base Base Base Conjugate_acid Conjugate_acid Nitronate_ion2 Nitronate ion Conjugate_acid2 Conjugate acid Alkoxide_intermediate Alkoxide_intermediate Nitronate_ion2->Alkoxide_intermediate + Vanillin Vanillin Vanillin Alkoxide_intermediate2 Alkoxide intermediate beta_Nitro_alcohol β-Nitro alcohol Alkoxide_intermediate2->beta_Nitro_alcohol + Conjugate acid

Caption: General mechanism of the base-catalyzed Henry reaction.

Copper_Catalyzed_Henry_Reaction cluster_activation Catalyst Activation and Substrate Coordination cluster_reaction C-C Bond Formation cluster_product_release Product Release and Catalyst Regeneration Cu_L Chiral Cu(II) Complex Activated_Complex [Cu(II)-L-Nitronate-Vanillin] Cu_L->Activated_Complex Nitroalkane Nitroalkane Nitroalkane->Activated_Complex Vanillin Vanillin Vanillin->Activated_Complex Activated_Complex2 [Cu(II)-L-Nitronate-Vanillin] Intermediate_Complex [Cu(II)-L-Alkoxide] Activated_Complex2->Intermediate_Complex Intramolecular nucleophilic attack Intermediate_Complex2 [Cu(II)-L-Alkoxide] beta_Nitro_alcohol β-Nitro alcohol Intermediate_Complex2->beta_Nitro_alcohol + Proton Cu_L_regen Chiral Cu(II) Complex Intermediate_Complex2->Cu_L_regen Catalyst Regeneration Proton_Source Proton Source (e.g., H2O) Proton_Source->Intermediate_Complex2

Caption: Proposed workflow for a copper-catalyzed Henry reaction.

References

managing the formation of byproducts in the vanillin-nitromethane condensation

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Vanillin-Nitromethane Condensation

This guide provides troubleshooting advice and frequently asked questions to assist researchers in managing the formation of byproducts during the vanillin-nitromethane condensation, a variant of the Henry (nitroaldol) reaction.

Troubleshooting Guide

Q1: My reaction produced a low yield of the desired β-nitro-4-hydroxy-3-methoxystyrene. What are the likely causes?

A1: Low yields in this condensation can stem from several factors:

  • Suboptimal Reaction Conditions: The choice of base, solvent, temperature, and reaction time are all critical. The reaction is reversible, so conditions must favor the forward reaction.[1]

  • Incomplete Reaction: The reaction may not have been allowed to proceed to completion. Monitoring the disappearance of vanillin via Thin Layer Chromatography (TLC) is recommended.

  • Byproduct Formation: Competing side reactions can consume starting materials and reduce the yield of the desired product. Common issues include polymerization and, under certain conditions, the Cannizzaro reaction.

  • Stoichiometry: The molar ratio of nitromethane to vanillin can impact the yield. Some procedures show improved yields when using a molar excess of nitromethane.[2]

  • Product Loss During Workup: The product may be lost during filtration or recrystallization steps. Ensure the crystallization process is slow enough to maximize crystal formation and that wash solvents are used sparingly and are cold.

Q2: The reaction mixture turned into a dark red, brown, or black tar-like substance. What happened and how can I prevent this?

A2: The formation of dark, resinous byproducts is a common issue in Henry reactions, often due to:

  • Excessive Base: Using too strong or too much of a basic catalyst can promote polymerization of the starting materials or the product. Only small amounts of base should be used if isolating the intermediate β-hydroxy nitro-compound is desired.[3]

  • High Temperatures: Elevated temperatures can accelerate side reactions, leading to the formation of tars. It is often recommended to control the temperature, especially during the initial addition of the base, which can be exothermic.

  • Prolonged Reaction Times: Allowing the reaction to proceed for too long, especially under harsh conditions, can lead to decomposition and polymerization.

  • Air Oxidation: The phenolic group in vanillin and the product can be susceptible to oxidation, which can contribute to color formation.

To prevent this, use a weaker base or a catalytic amount of a stronger base, maintain careful temperature control (e.g., using an ice bath during base addition), and monitor the reaction to determine the optimal endpoint.

Q3: My final product is difficult to crystallize and appears as an oil or a sticky solid. How can I improve crystallization?

A3: Difficulty in crystallization is often due to the presence of impurities which inhibit the formation of a crystal lattice.

  • Purity: The presence of unreacted starting materials or byproducts can interfere with crystallization. Ensure the reaction has gone to completion and that the workup procedure effectively removes impurities.

  • Solvent Choice: The choice of recrystallization solvent is crucial. Methanol and ethanol are commonly used for nitrostyrenes.[2] A solvent mixture (e.g., ethanol-water) may also be effective.

  • Crystallization Technique:

    • Ensure the crude product is fully dissolved in the minimum amount of hot solvent.

    • Allow the solution to cool slowly to room temperature, and then in a freezer or ice bath to promote the formation of larger, purer crystals.[2]

    • Scratching the inside of the flask with a glass rod at the solvent line can initiate crystal growth.

    • If an oil forms, try to redissolve it by gentle heating and adding a small amount of additional solvent, then cool again more slowly.

Frequently Asked Questions (FAQs)

Q1: What is the primary byproduct in the vanillin-nitromethane condensation?

A1: While specific quantitative analysis of byproducts is not extensively reported in all literature, the most commonly observed "byproducts" are polymeric tars or resinous materials. These are often red, brown, or black in color and result from base-catalyzed self-condensation or decomposition of the starting materials and product.[2]

Q2: Can the Cannizzaro reaction be a significant side reaction for vanillin?

A2: The Cannizzaro reaction involves the base-induced disproportionation of a non-enolizable aldehyde into an alcohol and a carboxylic acid.[1] While vanillin is a non-enolizable aldehyde, it is generally considered resistant to the Cannizzaro reaction under typical Henry reaction conditions. However, under forcing conditions with strong bases, it can occur. The selection of a milder base (e.g., primary amines like n-butylamine or methylamine) over strong bases like sodium hydroxide can minimize this risk.

Q3: What is the mechanism of the vanillin-nitromethane condensation?

A3: The reaction follows the general mechanism of a Henry or nitroaldol reaction:

  • Deprotonation: A base removes an acidic α-proton from nitromethane to form a nucleophilic nitronate anion.

  • Nucleophilic Attack: The nitronate anion attacks the electrophilic carbonyl carbon of the vanillin aldehyde group.

  • Protonation: The resulting β-nitro alkoxide is protonated (usually by the conjugate acid of the base or the solvent) to form a β-nitro alcohol intermediate.

  • Dehydration (optional but common): This intermediate can then undergo base-catalyzed dehydration to eliminate a water molecule, forming the conjugated β-nitrostyrene product. This dehydration step is often favorable as it creates a stable, conjugated system.

Q4: How does the choice of catalyst affect the reaction?

A4: The catalyst is critical.

  • Weak bases (e.g., primary or secondary amines like n-butylamine, methylamine, or ammonium acetate) are often preferred as they are strong enough to deprotonate nitromethane but are less likely to promote polymerization and other side reactions.

  • Strong bases (e.g., sodium hydroxide, potassium hydroxide) can also be used but require careful control of temperature and stoichiometry to avoid byproduct formation.

  • Chiral catalysts incorporating metals like copper can be used to achieve enantioselective synthesis of the β-nitro alcohol intermediate.[4]

Quantitative Data on Reaction Conditions and Yields

The following tables summarize yields reported in the literature for the vanillin-nitromethane condensation and the related benzaldehyde-nitromethane condensation.

Table 1: Reported Yields for Vanillin-Nitromethane Condensation

Vanillin (molar eq.)Nitromethane (molar eq.)CatalystSolventReaction TimeTemperatureYield (%)Reference
1~1n-butylamineMethanol1-2 hoursAmbient54[2]
1~2n-butylamineMethanolNot specifiedAmbient63[2]

Table 2: Reported Yields for Benzaldehyde-Nitromethane Condensation (for comparison)

AldehydeCatalystSolventReaction TimeTemperature (°C)Yield (%)Reference
BenzaldehydeSodium HydroxideMethanolNot specified10-1580-83[5]
4-ChlorobenzaldehydeBenzylamineAcetic Acid~3.5 hours78-8097.1[6]
4-ChlorobenzaldehydeAmmonium AcetateAcetic Acid6 hours~79.581[6]

Experimental Protocols

Protocol 1: Amine-Catalyzed Condensation of Vanillin and Nitromethane

This protocol is adapted from a procedure reported to yield 4-hydroxy-3-methoxy-β-nitrostyrene.[2]

Materials:

  • Vanillin (10 g)

  • Nitromethane (7.1 mL, ~2 molar equivalents)

  • Methanol (~10 mL for dissolution, ~150 mL for recrystallization)

  • n-butylamine (0.50 g)

  • 0.1 M Hydrochloric Acid (HCl)

  • Distilled Water

Procedure:

  • In a suitable flask, dissolve 10 g of vanillin in approximately 10 mL of methanol.

  • Add 7.1 mL of nitromethane to the solution and swirl to mix.

  • Add 0.50 g of n-butylamine. The solution will turn from yellow to red.

  • Cap the flask and allow it to sit at room temperature. A solid red mass should form within 1-2 hours.

  • Break up the solid mass and add 5 mL of methanol.

  • Collect the solid by vacuum filtration on a Buchner funnel.

  • Wash the solid on the filter with approximately 100 mL of 0.1 M HCl. The color should change from red to bright yellow.

  • Recrystallization: Transfer the damp yellow solid to a flask and add approximately 150 mL of methanol. Heat the mixture with stirring until the solid dissolves completely.

  • Cap the flask and allow it to cool slowly to room temperature, then place it in a freezer overnight to complete crystallization.

  • Collect the resulting fibrous yellow crystals by vacuum filtration.

  • Wash the crystals with cold 0.1 M HCl, followed by cold distilled water.

  • Air-dry the product. The reported yield for this procedure is approximately 63%.[2]

Visualizations

Logical Flow of Byproduct Formation

The following diagram illustrates how different reaction parameters can lead to the formation of byproducts.

Byproduct_Formation start Vanillin + Nitromethane + Base conditions Reaction Conditions start->conditions Controlled high_base High Base Concentration / Strong Base start->high_base Poor Control high_temp High Temperature start->high_temp Poor Control long_time Prolonged Reaction Time start->long_time Poor Control desired_product Desired Product (β-Nitrostyrene) conditions->desired_product byproducts Byproducts polymers Polymeric Tars byproducts->polymers leads to high_base->byproducts cannizzaro Cannizzaro Products (Vanillyl Alcohol, Vanillic Acid) high_base->cannizzaro can lead to (forcing conditions) high_temp->byproducts long_time->byproducts

Caption: Factors influencing byproduct formation in the vanillin-nitromethane condensation.

Experimental Troubleshooting Workflow

This diagram outlines a logical workflow for troubleshooting common issues encountered during the experiment.

Troubleshooting_Workflow start Start Experiment run_reaction Run Condensation Reaction start->run_reaction workup Perform Workup & Isolation run_reaction->workup analyze Analyze Yield & Purity (TLC, MP, etc.) workup->analyze success Successful Synthesis (High Yield, High Purity) analyze->success Results OK low_yield Problem: Low Yield analyze->low_yield Low Yield impure Problem: Impure Product (Oily, Discolored) analyze->impure Impure optimize_conditions Optimize Reaction: - Adjust Base Concentration - Control Temperature - Vary Reactant Ratio low_yield->optimize_conditions refine_workup Refine Workup: - Choose Optimal Recrystallization Solvent - Ensure Slow Cooling impure->refine_workup optimize_conditions->run_reaction Retry refine_workup->workup Retry

Caption: A logical workflow for troubleshooting the vanillin-nitromethane condensation.

References

scale-up challenges in the production of 2-Methoxy-4-(2-nitrovinyl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the scale-up production of 2-Methoxy-4-(2-nitrovinyl)phenol.

Frequently Asked Questions (FAQs)

Q1: What is the underlying reaction mechanism for the synthesis of this compound? A1: The synthesis is a classic Henry condensation, also known as a nitroaldol reaction, between vanillin (4-hydroxy-3-methoxybenzaldehyde) and nitromethane.[1][2] This reaction is base-catalyzed and involves the formation of a β-nitro alcohol intermediate, which then dehydrates to form the final nitroalkene product. All steps in the Henry reaction are reversible.[1]

Q2: My reaction mixture turned into a thick, unstirrable solid. What should I do? A2: This is a common occurrence as the product precipitates. To manage this, you can add a small amount of additional solvent, such as methanol, to improve fluidity and ensure effective mixing.[3][4]

Q3: The reaction is highly exothermic and the temperature is difficult to control. What are the best practices for temperature management during scale-up? A3: The initial addition of the base catalyst can cause a significant and rapid increase in temperature.[3] For large-scale reactions, it is critical to add the base solution slowly and cautiously while vigorously stirring the mixture in an ice bath to dissipate the heat effectively.[3] Adding crushed ice directly to the mixture can also be used to quickly check a temperature rise.[3]

Q4: My final product is an oil instead of the expected yellow crystals. What went wrong? A4: The formation of an oil, which is likely the saturated nitro alcohol intermediate, can occur if the workup procedure is incorrect. It is crucial to add the alkaline reaction mixture to a large excess of cold acid (e.g., hydrochloric acid).[3] Reversing this addition (adding acid to the reaction mixture) can favor the formation of the nitro alcohol.[3]

Q5: What do different colors in the reaction mixture indicate? A5: The solution typically turns yellow upon addition of the catalyst, which can intensify to red as the reaction progresses.[4] However, an excessively deep red color may indicate the formation of impurities, such as dimers.[5] The final crystalline product should be a bright yellow solid.[4]

Q6: What are common catalysts for this reaction, and how do they affect the outcome? A6: Various bases can be used. Primary amines (like n-butylamine) or ammonium acetate are effective for producing the desired β-nitrostyrene product.[4][6] Strong bases like sodium hydroxide are also used, but require careful temperature control.[3] It is noteworthy that tertiary amines may only yield the intermediate β-nitroalcohol without subsequent dehydration.[6] For greener synthesis, solid base catalysts like layered double hydroxides have been explored.[7]

Troubleshooting Guide
Problem Possible Cause(s) Recommended Solution(s)
Low Yield 1. Incomplete reaction due to insufficient catalyst or reaction time.1. Optimize catalyst loading. Try a small increase in the molar equivalent of the base. Ensure the reaction has run to completion by monitoring with TLC.
2. Loss of product during workup and isolation.2. Ensure the product fully precipitates by pouring the reaction mixture into a sufficient volume of ice/ice water.[3] Wash the collected crystals with cold solvent to minimize dissolution.
3. Reagents are impure or wet (e.g., non-anhydrous ammonium acetate).3. Use high-purity, dry reagents. If using ammonium acetate, ensure it is anhydrous.[5]
4. Sub-optimal ratio of reactants.4. Experiment with the molar ratio of nitromethane to vanillin. A slight excess of nitromethane may improve the yield.[4]
Low Purity / Side Product Formation 1. Poor temperature control leading to side reactions.1. Maintain a low reaction temperature (e.g., below 5°C), especially during the addition of a strong base catalyst.[3]
2. Incorrect workup procedure (e.g., adding acid to the base).2. Always add the cooled, alkaline reaction mixture slowly to a large excess of cold acid to facilitate proper dehydration and precipitation.[3]
3. Formation of dimers or polymers.3. Avoid excessively high temperatures or prolonged reaction times after completion.
Reaction Fails to Start or Stalls 1. Inactive or insufficient catalyst.1. Check the purity and activity of the base catalyst. Ensure the correct amount is used.
2. Poor mixing in a heterogeneous mixture.2. Ensure vigorous and efficient stirring, especially as the product begins to precipitate. Add more solvent if the mixture becomes too thick.[3]
Product is Difficult to Filter 1. Very fine or oily precipitate.1. Allow the product to crystallize slowly at a low temperature without agitation to encourage the formation of larger crystals. Ensure the pH is acidic during precipitation.
2. The mixture is too thick.2. Dilute the mixture with cold water or an appropriate anti-solvent before filtration.
Quantitative Data Presentation

Table 1: Comparison of Reaction Conditions and Yields

CatalystSolventReactant Ratio (Vanillin:Nitromethane)Reaction TimeTemperatureYield (%)Reference
n-ButylamineMethanol1 : 1 (molar equiv.)~2 hoursAmbient54%[4]
n-ButylamineMethanol1 : 2 (molar equiv.)~2 hoursAmbient63%[4]
Sodium HydroxideMethanolNot specified~15 minutes< 10°C, rises to 30°CNot specified[3]
Ammonium Acetate (anhydrous)Glacial Acetic Acid1 : 1.2 (mass ratio)~5 minutes (Microwave)Microwave HeatingNot specified[5]
Experimental Protocols
Protocol 1: Scaled-Up Synthesis Using n-Butylamine Catalyst

This protocol is adapted from small-scale laboratory procedures for larger-scale production.[4]

Materials:

  • Vanillin (100 g, 0.657 mol)

  • Nitromethane (71.2 mL, 1.314 mol, 2.0 equiv.)

  • n-Butylamine (5.0 g, 0.068 mol, 0.1 equiv.)

  • Methanol (~300 mL for reaction, ~500 mL for recrystallization)

  • 3M Hydrochloric Acid (~1 L)

  • Deionized Water

Procedure:

  • Reaction Setup: In a 2 L three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 100 g of vanillin in approximately 300 mL of methanol.

  • Cooling: Place the flask in an ice-water bath and stir until the internal temperature drops to 0-5°C.

  • Reagent Addition: Add 71.2 mL of nitromethane to the vanillin solution. In the dropping funnel, prepare a solution of 5.0 g of n-butylamine in 20 mL of methanol.

  • Catalyst Addition & Reaction: Add the n-butylamine solution dropwise to the main flask over 30-45 minutes, ensuring the internal temperature does not exceed 10°C. Upon catalyst addition, the solution will turn yellow, then red. After complete addition, allow the mixture to stir at ambient temperature for 2-3 hours. The mixture will solidify into a red mass.

  • Precipitation: Break up the solid mass with a spatula. Prepare a beaker with 1.5 L of ice water. Slowly pour the reaction mixture into the ice water with vigorous stirring. A bright yellow precipitate will form.

  • Acidification: Slowly add 3M HCl to the slurry until the pH is acidic (pH 1-2). This ensures the complete conversion of any remaining nitronate salt to the final product and changes the color from red to yellow.

  • Isolation: Collect the yellow solid by vacuum filtration on a large Buchner funnel. Wash the cake sequentially with 200 mL of cold 0.1 M HCl and then with 500 mL of cold deionized water.

  • Purification (Recrystallization): Transfer the damp solid to a large flask. Add methanol and heat the mixture to near boiling with stirring until all the solid dissolves (~500 mL). Allow the solution to cool slowly to room temperature, then place it in a freezer overnight to maximize crystallization.

  • Final Product: Collect the purified yellow, needle-like crystals by vacuum filtration, wash with a small amount of cold methanol, and air-dry. The expected yield is approximately 80-90 g (60-68%).

Visualizations: Diagrams and Workflows

Synthesis_Pathway Synthesis Pathway of this compound Vanillin Vanillin Intermediate β-Nitro Alcohol (Intermediate) Vanillin->Intermediate + Base Catalyst (Henry Reaction) Nitromethane Nitromethane Nitromethane->Intermediate Product This compound Intermediate->Product - H2O (Dehydration) Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Start Problem: Low Yield CheckReagents Check Reagent Purity (Vanillin, Nitromethane, Catalyst) Start->CheckReagents CheckConditions Verify Reaction Conditions (Temp, Time, Stirring) CheckReagents->CheckConditions Reagents OK End Yield Improved CheckReagents->End Impure Reagents Found & Replaced CheckWorkup Review Workup & Isolation (Precipitation, Filtration) CheckConditions->CheckWorkup Conditions OK CheckConditions->End Conditions Corrected OptimizeRatio Optimize Reactant Ratio (e.g., increase Nitromethane) CheckWorkup->OptimizeRatio Workup OK CheckWorkup->End Workup Improved OptimizeCatalyst Optimize Catalyst Loading OptimizeRatio->OptimizeCatalyst OptimizeCatalyst->End

References

preventing polymerization of 2-Methoxy-4-(2-nitrovinyl)phenol during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the proper storage and handling of 2-Methoxy-4-(2-nitrovinyl)phenol to prevent polymerization and ensure its stability for research applications.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound?

Q2: Should I store this compound under an inert atmosphere?

Yes, it is highly recommended to store this compound under an inert atmosphere such as nitrogen or argon.[1] Oxygen can participate in radical initiation, which can lead to polymerization.[2] Displacing air with an inert gas will significantly enhance the stability of the compound.

Q3: Can I store this compound in solution?

Storing in solution is not generally recommended for long-term preservation due to potential solvent interactions and degradation. If short-term storage in solution is necessary, use a dry, aprotic solvent and keep it under an inert atmosphere at a low temperature.

Q4: What are the signs that my this compound has started to polymerize?

Signs of polymerization include:

  • A change in the physical appearance from a powder to a viscous liquid or solid mass.

  • Decreased solubility in solvents in which it was previously soluble.

  • The appearance of a precipitate or gel-like substance in solution.

  • Inexplicable changes in experimental results, such as loss of biological activity or unexpected spectroscopic data.

Q5: Are there any recommended polymerization inhibitors for this compound?

While specific inhibitors for this compound are not documented, inhibitors commonly used for other vinyl monomers, particularly styrenes and acrylates, can be effective.[3] Phenolic inhibitors are a good starting point. See the table below for examples.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Compound has solidified or become viscous in the container. Polymerization has likely occurred due to improper storage conditions (e.g., elevated temperature, exposure to air/light).The polymerized material is generally not usable for most applications. Discard the material according to your institution's safety guidelines. Review storage procedures to prevent future occurrences.
Reduced solubility of the compound. Partial polymerization may have occurred.Attempt to dissolve the soluble portion in a suitable solvent, then filter to remove any insoluble polymer. The concentration of the resulting solution should be determined analytically. Use this solution immediately.
Inconsistent experimental results. The compound may be degrading or slowly polymerizing.Check the purity of your stock material using an appropriate analytical method (e.g., NMR, HPLC). If impurities are detected, consider re-purification if possible, or obtain a fresh batch of the compound.

Data on Polymerization Inhibitors

The following table summarizes common polymerization inhibitors used for vinyl-containing aromatic compounds. The effectiveness for this compound should be experimentally verified.

Inhibitor Class Examples Typical Concentration Mechanism of Action Notes
Phenolic Inhibitors Hydroquinone (HQ)100 - 1000 ppmRadical ScavengerOften requires the presence of oxygen to be effective.[2]
4-Methoxyphenol (MEHQ)10 - 500 ppmRadical ScavengerCommonly used for acrylates and styrenes.[3]
Butylated Hydroxytoluene (BHT)100 - 1000 ppmRadical ScavengerA common antioxidant that can inhibit radical polymerization.[3]
Stable Free Radicals TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl)10 - 200 ppmRadical ScavengerHighly effective, but can be more expensive.[3]

Experimental Protocols

Protocol 1: Addition of a Polymerization Inhibitor

This protocol describes the addition of a phenolic inhibitor to this compound for enhanced storage stability.

Materials:

  • This compound

  • Inhibitor (e.g., BHT or MEHQ)

  • Dry, inert gas (Nitrogen or Argon)

  • Schlenk flask or similar glassware

  • Anhydrous solvent (e.g., dichloromethane or ethyl acetate)

  • Magnetic stirrer and stir bar

  • Syringes and needles

Procedure:

  • Weigh the desired amount of this compound and the inhibitor (e.g., 0.1% w/w of BHT) into a clean, dry Schlenk flask containing a magnetic stir bar.

  • Seal the flask and cycle between vacuum and the inert gas three times to create an inert atmosphere.

  • Add a minimal amount of anhydrous solvent via syringe to dissolve the solids.

  • Stir the solution at room temperature for 15-30 minutes to ensure the inhibitor is fully dissolved and homogeneously mixed.

  • Remove the solvent under reduced pressure, while maintaining the inert atmosphere.

  • Once the solid is completely dry, backfill the flask with the inert gas.

  • Seal the flask tightly and wrap with paraffin film.

  • Store the container at the recommended low temperature, protected from light.

Protocol 2: Small-Scale Stability Test

This protocol allows for the evaluation of different storage conditions on the stability of this compound.

Materials:

  • This compound

  • Several small vials with airtight seals

  • Inhibitors to be tested (optional)

  • Inert gas supply

  • Analytical instrument for purity assessment (e.g., HPLC, NMR)

Procedure:

  • Aliquot small, equal amounts of this compound into several vials.

  • For vials to be tested with inhibitors, add the appropriate amount of inhibitor.

  • Create different storage conditions for the vials (e.g., room temperature with air, refrigerated with air, refrigerated with inert gas, -20°C with inert gas).

  • At regular intervals (e.g., 1 week, 1 month, 3 months), take a sample from each vial.

  • Analyze the purity of each sample using a consistent analytical method.

  • Compare the results to determine the optimal storage conditions that maintain the purity of the compound.

Visualizations

Polymerization_Prevention Logical Workflow for Preventing Polymerization A Receive/Synthesize This compound B Assess Purity (e.g., NMR, HPLC) A->B C Is the compound for immediate use? B->C D Use in Experiment C->D Yes E Prepare for Storage C->E No F Add Polymerization Inhibitor (e.g., BHT, MEHQ) E->F G Store under Inert Atmosphere (Nitrogen or Argon) F->G H Store at Low Temperature (2-8°C or -20°C) G->H I Protect from Light H->I J Monitor Stability Periodically I->J

Caption: Workflow for handling and storing this compound.

Caption: Inhibition of radical polymerization.

References

Technical Support Center: Purification of Polar Nitrostyrene Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of polar nitrostyrene compounds.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of polar nitrostyrene compounds in a question-and-answer format.

Question: My polar nitrostyrene compound streaks badly on a silica gel TLC plate, making it difficult to assess purity and determine an appropriate solvent system for column chromatography. What can I do?

Answer: Streaking on TLC plates is a common issue with polar compounds, often due to strong interactions with the acidic silica gel. Here are several strategies to resolve this:

  • Modify the Mobile Phase:

    • Add a Polar Modifier: Including a small amount of a polar solvent like methanol or a few drops of acetic acid or formic acid to your eluent can help to occupy the active sites on the silica gel, leading to more defined spots.

    • Use a Base: For basic polar nitrostyrenes, adding a small amount of a base like triethylamine or ammonium hydroxide (e.g., 0.1-1%) to the mobile phase can prevent streaking by neutralizing the acidic sites on the silica gel.[1]

  • Try a Different Stationary Phase:

    • Alumina Plates: Alumina is less acidic than silica and can be a good alternative for basic compounds.[1]

    • Reverse-Phase Plates: For highly polar compounds, reverse-phase TLC (e.g., C18-silica) with a polar mobile phase (like methanol/water or acetonitrile/water) can provide better separation.[2]

  • Sample Application: Ensure your sample is dissolved in a solvent of minimal strength and applied as a very small, concentrated spot. Overloading the plate can exacerbate streaking.

Question: My polar nitrostyrene compound is not moving from the baseline on the TLC plate, even with highly polar solvent systems like 100% ethyl acetate. How can I get it to move?

Answer: When a compound remains at the baseline (Rf = 0), the eluent is not polar enough to displace it from the stationary phase.

  • Increase Eluent Polarity: Try more polar solvent systems. A common strategy for highly polar compounds is to use a mixture of dichloromethane (DCM) and methanol (MeOH). If that is insufficient, adding a small percentage of ammonium hydroxide to the methanol can significantly increase the eluting power for acidic or very polar compounds.[1][3]

  • Consider Reverse-Phase Chromatography: As mentioned previously, for very polar compounds, switching to a reverse-phase system where the stationary phase is nonpolar and the mobile phase is polar can be highly effective.[2]

Question: During silica gel column chromatography, my polar nitrostyrene appears to be decomposing. My collected fractions are impure, and the yield is very low. What is happening and how can I prevent it?

Answer: Nitrostyrenes can be sensitive to the acidic nature of silica gel, leading to decomposition or polymerization on the column.[3][4]

  • Deactivate the Silica Gel: Before preparing your column, you can neutralize the silica gel. This is often done by creating a slurry of the silica in the desired eluent and adding 1-2% triethylamine. This will help to cap the acidic silanol groups.

  • Use an Alternative Stationary Phase:

    • Alumina: Neutral or basic alumina can be a good substitute for silica gel when purifying acid-sensitive compounds.

    • Florisil: This is another alternative stationary phase that is less acidic than silica gel.[3]

  • Minimize Residence Time: Run the column as quickly as possible without sacrificing separation (flash chromatography). The longer the compound is in contact with the silica, the more opportunity there is for degradation.

  • Check Compound Stability: Before committing to a large-scale column, test the stability of your compound on silica. Spot your compound on a TLC plate, let it sit for a few hours, and then elute it. If a significant amount of decomposition is observed, you should avoid silica gel chromatography.

Question: I am trying to purify my polar nitrostyrene by recrystallization, but it either oils out or the recovery is very poor. What can I do?

Answer: Finding a suitable recrystallization solvent can be challenging for polar compounds.

  • "Oiling Out": This happens when the compound's melting point is lower than the boiling point of the solvent, or it is too soluble in the hot solvent.

    • Solution: Try a lower-boiling point solvent or a solvent system where the compound is less soluble at higher temperatures. Using a two-solvent system (one in which the compound is soluble and one in which it is insoluble) can be effective. Dissolve the compound in a minimum amount of the "good" hot solvent and then add the "bad" hot solvent dropwise until turbidity appears. Then, allow it to cool slowly.

  • Poor Recovery: This indicates that your compound is too soluble in the chosen solvent, even at low temperatures.

    • Solution: Select a solvent in which your compound has lower solubility. You can also try to precipitate the product by adding an anti-solvent (a solvent in which the compound is insoluble) to a concentrated solution of your compound. Cooling the solution in an ice bath or even a freezer can also help to maximize crystal formation. Common solvents for recrystallizing nitrostyrenes include isopropanol, methanol, and ethanol.[5][6][7]

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for polar nitrostyrene compounds?

A1: The most frequently employed methods are:

  • Recrystallization: This is often the preferred method for obtaining highly pure crystalline solids.[5][6] Common solvents include alcohols like ethanol, methanol, and isopropanol.

  • Column Chromatography: This is used to separate the desired compound from impurities. Due to the polarity and potential instability of nitrostyrenes, modifications such as using deactivated silica or alternative stationary phases like alumina may be necessary.[3][4]

Q2: Can I use reverse-phase chromatography for purifying polar nitrostyrenes?

A2: Yes, reverse-phase chromatography is a very suitable technique for the purification of highly polar compounds.[2][8] It uses a nonpolar stationary phase (e.g., C18 silica) and a polar mobile phase (e.g., water/methanol or water/acetonitrile mixtures). This can be particularly advantageous if your compound shows poor behavior on normal-phase silica gel.

Q3: My nitrostyrene is a yellow oil. Can I still recrystallize it?

A3: Yes, it is possible to recrystallize a compound that is initially an oil. The oily nature may indicate the presence of impurities that are depressing the melting point. Finding the right solvent or solvent system is key. It may require some experimentation with different solvents to induce crystallization.[5] If recrystallization proves difficult, column chromatography may be a more suitable initial purification step.

Q4: How can I monitor the progress of my column chromatography if my compound is UV-active but my impurities are not?

A4: If your compound is UV-active, you can use a UV lamp to visualize the spots on your TLC plates. If your impurities are not UV-active, you may need to use a chemical stain. Potassium permanganate (KMnO4) stain is a good general-purpose stain that reacts with a wide variety of organic compounds and can help you visualize otherwise invisible impurities.

Quantitative Data Summary

Table 1: Common Recrystallization Solvents for Nitrostyrene Derivatives

SolventApplication NotesReference
IsopropanolUsed for recrystallizing yellow oily residues of β-nitrostyrene derivatives.[5]
MethanolA common solvent for the recrystallization of nitrostyrenes.[6]
EthanolUsed to crystallize β-nitrostyrene after synthesis.[7]
Dilute Acetic AcidMentioned as a solvent for recrystallization.[6]

Experimental Protocols

Protocol 1: General Procedure for Recrystallization of a Polar Nitrostyrene
  • Solvent Selection: Choose a solvent in which the nitrostyrene derivative is sparingly soluble at room temperature but readily soluble when hot. Common choices include isopropanol, ethanol, or methanol.[5][6][7]

  • Dissolution: Place the crude, solid nitrostyrene in an Erlenmeyer flask. Add a minimal amount of the chosen solvent.

  • Heating: Gently heat the mixture on a hot plate with stirring to dissolve the solid completely. Add more solvent in small portions if necessary to achieve full dissolution. Avoid adding excessive solvent to ensure good recovery.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation and contamination. For better crystal formation, avoid disturbing the flask during this period.

  • Cooling: Once the flask has reached room temperature, you can place it in an ice bath for 15-30 minutes to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or air dry them until a constant weight is achieved.

Protocol 2: Flash Column Chromatography with Deactivated Silica Gel
  • Deactivation of Silica: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Add 1-2% (v/v) of triethylamine to the slurry and stir for 15-20 minutes.

  • Column Packing: Pack a glass column with the deactivated silica slurry.

  • Equilibration: Equilibrate the packed column by passing several column volumes of the initial eluent through it. The initial eluent should be the solvent system determined from your TLC analysis (with the addition of 0.1-1% triethylamine).

  • Sample Loading: Dissolve the crude polar nitrostyrene in a minimal amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and then carefully add the dry powder to the top of the column. This "dry loading" method often results in better separation.

  • Elution: Begin eluting the column with the predetermined solvent system. Gradually increase the polarity of the eluent as the column runs to elute your compound.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified polar nitrostyrene.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis synthesis Crude Polar Nitrostyrene recrystallization Recrystallization synthesis->recrystallization High Purity Target column_chromatography Column Chromatography synthesis->column_chromatography Complex Mixture purity_check Purity Check (TLC, NMR) recrystallization->purity_check column_chromatography->purity_check pure_product Pure Polar Nitrostyrene purity_check->pure_product

Caption: General purification workflow for polar nitrostyrene compounds.

troubleshooting_logic cluster_problem Problem Identification cluster_solution Potential Solutions start Purification Issue with Polar Nitrostyrene tlc_streaking TLC Streaking? start->tlc_streaking column_decomp Decomposition on Column? start->column_decomp recrystallization_fail Recrystallization Fails? start->recrystallization_fail modify_eluent Modify Eluent (Acid/Base) tlc_streaking->modify_eluent Yes change_stationary_phase Change Stationary Phase (Alumina, Reverse Phase) tlc_streaking->change_stationary_phase Yes column_decomp->change_stationary_phase Yes deactivate_silica Deactivate Silica (Triethylamine) column_decomp->deactivate_silica Yes new_solvent Find New Recrystallization Solvent/System recrystallization_fail->new_solvent Yes

Caption: Troubleshooting decision tree for polar nitrostyrene purification.

References

impact of reaction temperature on the outcome of the Henry condensation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions regarding the impact of reaction temperature on the outcome of the Henry (nitroaldol) condensation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Henry reaction is slow or not proceeding to completion. Should I increase the temperature?

A: Increasing the reaction temperature is a common strategy to increase the reaction rate.[1][2] The kinetic energy of the reactants is increased, leading to more frequent and energetic collisions. However, this approach must be balanced with potential drawbacks.

  • Recommendation: A modest increase in temperature (e.g., from room temperature to 40-70°C) can significantly improve reaction yields and reduce reaction times.[3] It is crucial to monitor the reaction closely for the formation of side products. For instance, in one optimized system, increasing the temperature from 20°C to 70°C improved the yield of β-nitroalkanol from just 5% to 89%.[3]

Q2: I am observing a significant amount of nitroalkene as a byproduct. Is the reaction temperature too high?

A: Yes, the formation of a nitroalkene is typically due to the dehydration of the initial β-nitro alcohol product, a side reaction that is highly dependent on temperature.[4] Elevated temperatures strongly favor this elimination reaction.[4]

  • Troubleshooting:

    • Reduce the reaction temperature. Lower temperatures generally provide better quality yields by suppressing the dehydration pathway.[5]

    • For reactions involving benzaldehydes, dehydration can occur at temperatures as low as 40°C.[5]

    • If the nitroalkene is the desired product, then using elevated temperatures is the correct strategy.[4]

Q3: How does temperature influence the diastereoselectivity (syn/anti ratio) of my reaction?

A: Temperature can affect the diastereoselectivity, although the effect may sometimes be minor. Generally, lower temperatures provide better stereochemical control.

  • Details: As the temperature increases, the energy difference between the transition states leading to the syn and anti diastereomers becomes less significant, which can lead to a decrease in selectivity. One study noted that an increase in temperature from 30°C to 80°C led to an improvement in yield but was accompanied by a minor loss in diastereoselectivity.[2] In another case, decreasing the temperature led to the observation of a higher number of isomers.[1]

Q4: The enantioselectivity (% ee) of my asymmetric Henry reaction is poor. Could temperature be the cause?

A: Absolutely. Temperature is a critical parameter in controlling enantioselectivity, particularly in catalyzed reactions.

  • Troubleshooting:

    • Enzyme-Catalyzed Reactions: Elevated temperatures can lead to enzyme deactivation or changes in its conformational state, reducing enantioselectivity. In one study, increasing the temperature beyond 40°C caused a decline in enantiomeric excess (% ee).[6]

    • Chiral Metal Catalysis: An increase in temperature can provide enough energy to overcome the activation barrier for the pathway leading to the undesired enantiomer, thus lowering the % ee. For example, in one reaction, increasing the temperature to 50°C caused the enantiomeric purity to drop from 77% to 25%.[7] It is often necessary to run reactions at lower temperatures (e.g., 0°C, -20°C, or even lower) to achieve high enantioselectivity.

Q5: At what temperature does the retro-Henry reaction become a significant issue?

A: The Henry reaction is reversible, and the reverse reaction (retro-Henry) can be favored by higher temperatures.[8][9] This leads to the decomposition of the desired β-nitro alcohol product back into the starting aldehyde/ketone and nitroalkane.

  • Details: In one set of experiments, holding the purified nitroalcohol product at 50°C in the presence of a base led to its complete decomposition back to the starting aldehyde.[7] Therefore, if your reaction stalls or yields decrease after an initial period, especially at elevated temperatures, the retro-Henry reaction may be the cause. Maintaining the lowest effective temperature is key to minimizing this reversal.

Quantitative Data Summary

The tables below summarize the effect of temperature on yield and selectivity from various studies.

Table 1: Effect of Temperature on Reaction Yield

Catalyst SystemSubstratesTemperature (°C)Yield (%)Reference
Copper(II) Coordination PolymerBenzaldehyde + Nitroethane205[3]
4032[3]
7089[3]
8081[3]
PPL (Porcine Pancreatic Lipase)4-Nitrobenzaldehyde + Nitromethane2022[6]
4049[6]
45Decreased Dramatically[6]

Table 2: Effect of Temperature on Enantioselectivity

Catalyst SystemSubstratesTemperature (°C)Enantiomeric Excess (% ee)Reference
PPL (Porcine Pancreatic Lipase)4-Nitrobenzaldehyde + Nitromethane20 - 40~70[6]
> 40Declined[6]
Chiral Copper(II) Complexo-Nitrobenzaldehyde + NitromethaneRoom Temp77[7]
5025[7]

Experimental Protocols

General Protocol for a Base-Catalyzed Henry Reaction (Example)

This protocol is a generalized example. Optimal conditions, particularly temperature, must be determined empirically for specific substrates and catalysts.

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve the aldehyde (1.0 equiv) in a suitable solvent (e.g., methanol, THF, or water).

  • Addition of Nitroalkane: Add the nitroalkane (1.0 - 10 equiv) to the solution.

  • Initiation: Add the base catalyst (e.g., DBU, an amine, or an inorganic base) portion-wise or via syringe.[7]

  • Temperature Control:

    • For simple, robust reactions, stirring may be conducted at room temperature (20-25°C) for 12-24 hours.[7]

    • If the reaction is slow, gently heat the mixture using a water or oil bath to a predetermined temperature (e.g., 40-70°C).[3][10] Use a thermometer to monitor the internal reaction temperature.

    • For stereoselective reactions requiring high control, cool the flask in an ice bath (0°C) or a cryo-bath to the desired sub-ambient temperature before adding the catalyst.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, quench the reaction by adding a mild acid (e.g., dilute HCl or NH₄Cl solution). Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography.

Visualizations

Troubleshooting Workflow for Temperature Issues

The following diagram outlines a logical workflow for diagnosing and solving temperature-related problems during a Henry condensation.

G cluster_0 Problem Diagnosis cluster_1 Troubleshooting Paths cluster_2 Corrective Actions Start Reaction Outcome Unsatisfactory Problem Identify Primary Issue Start->Problem Slow Low Yield / Slow Rate Problem->Slow Low Conversion Side_Products Side Products Observed (e.g., Nitroalkene) Problem->Side_Products Impurity Selectivity Poor Stereo-selectivity (ee or dr) Problem->Selectivity Incorrect Isomer Ratio Increase_T Gradually Increase Temperature (e.g., to 40-70°C) Monitor for dehydration Slow->Increase_T Decrease_T Decrease Temperature (e.g., to RT, 0°C or lower) Side_Products->Decrease_T Decrease_T2 Significantly Decrease Temperature (e.g., 0°C to -78°C) Selectivity->Decrease_T2 End Reaction Optimized Increase_T->End Decrease_T->End Decrease_T2->End

Caption: Troubleshooting workflow for temperature optimization.

Temperature Effects on Reaction Pathways

This diagram illustrates how temperature influences the equilibrium between the desired Henry adduct and common side-products.

G cluster_1 Temperature Influence Reactants Aldehyde + Nitronate Anion Henry_Adduct β-Nitro Alcohol (Desired Product) Reactants->Henry_Adduct Henry Reaction (Forward) Henry_Adduct->Reactants Retro-Henry (Reverse) Dehydration_Product Nitroalkene (Side Product) Henry_Adduct->Dehydration_Product Dehydration Low_T Low Temperature Favors: - Forward Reaction - Product Stability High_T High Temperature Favors: - Dehydration - Retro-Henry Reaction

Caption: Impact of temperature on Henry reaction pathways.

References

Technical Support Center: Synthesis of 2-Methoxy-4-(2-nitrovinyl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methoxy-4-(2-nitrovinyl)phenol.

Solvent Effects on Synthesis: A Comparative Overview

The choice of solvent plays a crucial role in the outcome of the Henry condensation between vanillin and nitromethane to produce this compound. The solvent can influence reaction rate, yield, and the formation of impurities. Below is a summary of reported data for different solvent systems.

Solvent SystemCatalystReaction ConditionsReported YieldReaction TimeObservations & Potential Issues
Methanol (MeOH)n-ButylamineAmbient temperature54-63%[1]1-2 hours for initial solidification[1]The reaction mixture solidifies. The red solid is then washed with HCl to yield the yellow product. Purity can be improved by recrystallization from hot methanol.[1]
Glacial Acetic AcidAmmonium AcetateMicrowave irradiation (100W, short bursts)~44% (calculated from 2.8g product from 5g vanillin)~30 minutes[2]The reaction mixture turns orange. Overheating can lead to the formation of red-colored impurities and dimers.[2] The product crystallizes upon pouring the reaction mixture onto ice.[2]
Ethanol (EtOH)EthylenediamineReflux99%4 hoursHigh yield reported under reflux conditions.
IsopropanolEthanolamine85°C-2 hoursReaction progress can be monitored by TLC.

Experimental Protocols

Synthesis in Methanol with n-Butylamine Catalyst

This protocol is adapted from a procedure that yields the product in the range of 54-63%.[1]

Materials:

  • Vanillin (10 g)

  • Nitromethane (3.4 mL)

  • Methanol (MeOH, ~15 mL for reaction, ~150 mL for recrystallization)[1]

  • n-Butylamine (0.50 g)[1]

  • 0.1 M Hydrochloric Acid (HCl, ~100 mL)[1]

  • Cold distilled water

Procedure:

  • In a suitable flask, dissolve 10 g of vanillin in approximately 10 mL of methanol.

  • Add 3.4 mL of nitromethane to the solution and swirl to mix.

  • Add 0.50 g of n-butylamine. The solution will turn yellow and then red.[1]

  • Cap the flask and allow it to sit at room temperature for 1-2 hours, by which time the mixture should solidify into a red mass.[1]

  • Break up the solid mass and add 5 mL of methanol.

  • Filter the solid using a Büchner funnel and wash it with approximately 100 mL of 0.1 M HCl. The color will change from red to bright yellow.[1]

  • Recrystallize the crude product from approximately 150 mL of hot methanol.

  • Allow the solution to cool to room temperature and then place it in a freezer overnight to maximize crystal formation.

  • Filter the crystals, wash with cold 0.1 M HCl, followed by cold distilled water.

  • Air-dry the final product.

Microwave-Assisted Synthesis in Glacial Acetic Acid

This protocol is based on a microwave-assisted Henry condensation.

Materials:

  • Vanillin (5 g)

  • Nitroethane (3.5 g)

  • Anhydrous Ammonium Acetate (2 g)

  • Glacial Acetic Acid (10 mL)[2]

  • Ice (35 g)

  • Cold water

Procedure:

  • In a 100 mL flask, combine 5 g of vanillin and 3.5 g of nitroethane. A slight yellow color will be observed.[2]

  • Add 2 g of anhydrous ammonium acetate. The yellow color will intensify.[2]

  • Add 10 mL of glacial acetic acid as the solvent and stir the mixture. Most of the solids should dissolve.[2]

  • Cover the flask and place it in a microwave oven.

  • Microwave in short bursts at low power (e.g., 100W), ensuring the liquid gets hot but does not boil.[2]

  • Continue for a total microwave exposure time of about 7 minutes over a 30-minute period.[2]

  • Allow the flask to rest for a few minutes without cooling completely.

  • Pour the reaction mixture over 35 g of ice in a beaker and stir well.

  • Rinse the reaction flask with 10 mL of cold water and add it to the beaker. The product should crystallize as a yellow precipitate.[2]

  • Chill the mixture for 30 minutes to complete crystallization.

  • Filter the crystals and wash them with 20 mL of cold water.

  • Dry the purified product.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Yield Impure Reactants: Vanillin or nitromethane may be of low quality or degraded.Use freshly opened or purified reagents. Ensure vanillin is dry.
Ineffective Catalyst: The amine catalyst may be old or inactive. Ammonium acetate must be anhydrous.Use a fresh bottle of the amine catalyst. Ensure ammonium acetate is stored in a desiccator.
Incorrect Stoichiometry: Molar ratios of reactants and catalyst are critical.Carefully calculate and measure the amounts of all reagents.
Reaction Temperature Too Low: The reaction may not have been initiated or is proceeding too slowly.For non-microwave methods, gentle warming may be necessary if the reaction does not start at room temperature.
Reaction Reversibility: The Henry reaction is reversible (retro-Henry).[3]Ensure the product precipitates out of the solution to drive the equilibrium forward.
Product is a Dark, Oily, or Gummy Solid Side Reactions: Polymerization of the nitrostyrene can occur, especially under strongly basic conditions or at high temperatures. The formation of a dark, almost black oil instead of yellow crystals can be a problem.[4]Avoid high temperatures for extended periods. Use milder reaction conditions if possible. The addition of a diluted acid during workup may aid crystallization.[4]
Presence of Impurities: Residual starting materials or side products can inhibit crystallization.Ensure thorough washing of the crude product. Recrystallization from a suitable solvent like methanol or an ethanol-water mixture is highly recommended.[4]
Incomplete Reaction: Unreacted vanillin can act as an impurity.Monitor the reaction by TLC to ensure the disappearance of the starting aldehyde.
Difficulty in Product Crystallization Supersaturation: The product may be slow to crystallize from the reaction or recrystallization solvent.Scratch the inside of the flask with a glass rod to induce crystallization. Add a seed crystal if available. Ensure the solution is sufficiently cooled.
Inappropriate Solvent for Crystallization: The chosen solvent may not be ideal for crystallization.If methanol is not effective, try an ethanol-water mixture.[4]
Product Decomposes Over Time Instability of Nitrostyrenes: The product, like many nitroalkenes, can be unstable, and residual impurities from the condensation reaction can promote degradation.[5]Store the purified product in a cool, dark place, preferably in a freezer for long-term storage.[2][5]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the reaction?

A1: The synthesis of this compound is a Henry condensation reaction. The reaction begins with the deprotonation of nitromethane by a base (e.g., n-butylamine) to form a nitronate anion. This nucleophilic anion then attacks the carbonyl carbon of vanillin. The resulting β-nitro alkoxide is then protonated, and subsequent dehydration (loss of a water molecule) yields the final nitrostyrene product.[3]

Q2: Why is the reaction mixture's color change significant?

A2: The initial color change to yellow and then red upon addition of the base is indicative of the formation of the colored nitronate anion and the progress of the condensation reaction.[1] During workup with acid, the color changes to a bright yellow, which is the characteristic color of the final product. A very dark red or brown color during the reaction can indicate the formation of impurities.[2]

Q3: Can other bases be used as catalysts?

A3: Yes, various bases can catalyze the Henry reaction. Besides n-butylamine and ammonium acetate, other primary amines like ethylenediamine have been reported to give high yields. The choice of base can affect the reaction rate and yield.

Q4: What are the potential side reactions?

A4: The main side reactions include the retro-Henry reaction, where the product reverts to the starting materials, and polymerization of the product, especially under prolonged heating or in the presence of strong bases.[3] For sterically hindered aldehydes, a Cannizzaro reaction (disproportionation of the aldehyde) is also a possibility, though less likely with vanillin under these conditions.[3]

Q5: How can I confirm the identity and purity of my product?

A5: The identity of this compound can be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The purity can be assessed by techniques like Thin Layer Chromatography (TLC) and measuring the melting point, which is reported to be around 165°C.

Visualizing the Process

Experimental Workflow

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Vanillin Vanillin Mixing Mixing of Reactants Vanillin->Mixing Nitromethane Nitromethane Nitromethane->Mixing Solvent Solvent (e.g., Methanol) Solvent->Mixing Catalyst Catalyst (e.g., n-Butylamine) Catalyst->Mixing Reaction_Step Reaction at Ambient Temp. Mixing->Reaction_Step Solidification Solidification of Product Reaction_Step->Solidification Filtration Filtration & Washing (with HCl) Solidification->Filtration Recrystallization Recrystallization (from hot Methanol) Filtration->Recrystallization Final_Product Drying & Isolation of Pure Product Recrystallization->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Decision Tree

troubleshooting_tree Start Low or No Yield? Impure_Reactants Check Reactant Purity Start->Impure_Reactants Yes Oily_Product Product is Oily/Gummy? Start->Oily_Product No Catalyst_Issue Verify Catalyst Activity Impure_Reactants->Catalyst_Issue Conditions_Issue Review Reaction Conditions (Temp., Time) Catalyst_Issue->Conditions_Issue Final_Check Re-evaluate Protocol Conditions_Issue->Final_Check Purification_Step Improve Purification (Recrystallization, Washing) Oily_Product->Purification_Step Yes Oily_Product->Final_Check No Side_Reactions Consider Side Reactions (Polymerization) Purification_Step->Side_Reactions Side_Reactions->Final_Check

Caption: Decision tree for troubleshooting common synthesis issues.

References

Validation & Comparative

A Comparative Analysis of the Antifungal Efficacy of 2-Methoxy-4-(2-nitrovinyl)phenol and Commercial Agents

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the antifungal potential of a nitrostyrene derivative compared to established antifungal drugs.

In the ever-present challenge of combating fungal infections and the rise of antifungal resistance, the exploration of novel therapeutic agents is paramount. This guide provides a comparative analysis of the antifungal efficacy of 2-Methoxy-4-(2-nitrovinyl)phenol, a member of the promising nitrostyrene class of compounds, against commonly used commercial antifungal agents. Due to the limited availability of direct efficacy data for this compound, this guide utilizes data from closely related 3,4-dimethoxy-β-nitrostyrene derivatives as a proxy to provide a preliminary assessment of its potential. The comparison is made against leading commercial antifungals: Fluconazole, Itraconazole, Amphotericin B, and Caspofungin, with a focus on their activity against the prevalent fungal pathogen, Candida albicans.

Quantitative Efficacy Comparison: Minimum Inhibitory Concentrations (MIC)

The antifungal activity of a compound is quantitatively assessed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the agent that prevents the visible growth of a microorganism. The following table summarizes the available MIC data for 3,4-dimethoxy-β-nitrostyrene derivatives and commercial antifungal agents against Candida albicans. It is important to note that the efficacy of this compound is inferred from the data on its structural analogs.

Antifungal Agent ClassCompound/DrugTarget OrganismMIC Range (µg/mL)
Nitrostyrene Derivatives 3,4-dimethoxy-β-nitrostyreneCandida albicans128
3,4-dimethoxy-β-methyl-β-nitrostyreneCandida albicans128
3,4-dimethoxy-β-bromo-β-nitrostyreneCandida albicans128
3,4-ethylenedioxy-β-nitrostyreneCandida albicans32
3,4-ethylenedioxy-β-methyl-β-nitrostyreneCandida albicans32
3,4-ethylenedioxy-β-bromo-β-nitrostyreneCandida albicans64
3,4-methylenedioxy-β-nitrostyreneCandida albicans32
Azoles FluconazoleCandida albicans0.25 - 1024[1]
ItraconazoleCandida albicans0.03 - 16[2]
Polyenes Amphotericin BCandida albicans0.03 - 2
Echinocandins CaspofunginCandida albicans0.008 - 8

Note: The MIC values for nitrostyrene derivatives are based on a study by Manawadi et al. (2020). The MIC ranges for commercial agents are compiled from various literature sources and can vary depending on the specific strain and testing conditions.

Experimental Protocols: Determining Antifungal Susceptibility

The determination of MIC values is performed under standardized laboratory conditions to ensure reproducibility and comparability of results. The Clinical and Laboratory Standards Institute (CLSI) document M27 provides the reference method for broth dilution antifungal susceptibility testing of yeasts.

Broth Microdilution Method (CLSI M27)

This method involves preparing a series of twofold dilutions of the antifungal agent in a liquid growth medium within a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the fungal isolate. The plates are incubated under controlled conditions, and the MIC is determined as the lowest concentration of the antifungal agent that inhibits the visible growth of the yeast.

Key Steps:

  • Preparation of Antifungal Stock Solutions: Antifungal agents are dissolved in an appropriate solvent (e.g., dimethyl sulfoxide) to create a high-concentration stock solution.

  • Serial Dilutions: A series of twofold dilutions of the antifungal stock solution are prepared in RPMI 1640 medium within the wells of a 96-well microtiter plate.

  • Inoculum Preparation: The fungal isolate is cultured on an appropriate agar medium. A suspension of the fungal cells is then prepared in sterile saline and adjusted to a standardized turbidity, corresponding to a specific cell density.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized fungal suspension.

  • Incubation: The inoculated plates are incubated at 35°C for 24-48 hours.

  • MIC Determination: The wells are examined visually or with a spectrophotometer for turbidity (growth). The MIC is the lowest concentration in which no visible growth is observed.

Broth_Microdilution_Workflow Broth Microdilution Experimental Workflow A Prepare Antifungal Stock Solution B Perform Serial Dilutions in Microtiter Plate A->B Dilute in RPMI 1640 D Inoculate Microtiter Plate Wells B->D C Prepare Standardized Fungal Inoculum C->D Add to wells E Incubate at 35°C for 24-48 hours D->E F Read and Record MIC Values E->F Visual or Spectrophotometric reading

Broth Microdilution Experimental Workflow

Mechanism of Action and Signaling Pathways

Understanding the mechanism of action of antifungal agents is crucial for drug development and for overcoming resistance.

β-Nitrostyrene Derivatives:

The primary mechanism of action for β-nitrostyrene derivatives is believed to be the disruption of the fungal cell wall.[3] These compounds are thought to interfere with the cell wall integrity (CWI) pathway, a critical signaling cascade for maintaining the structural integrity of the fungal cell wall. By inhibiting this pathway, nitrostyrene derivatives likely lead to cell wall stress, morphological abnormalities, and ultimately, fungal cell death.

Fungal_Cell_Wall_Integrity_Pathway Fungal Cell Wall Integrity (CWI) Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CellWallStress Cell Wall Stress (e.g., Nitrostyrene exposure) Wsc1_Mid2 Wsc1/Mid2 (Sensors) CellWallStress->Wsc1_Mid2 Rho1_GTP Rho1-GTP Wsc1_Mid2->Rho1_GTP Activates Pkc1 Pkc1 Rho1_GTP->Pkc1 Activates Bck1 Bck1 (MAPKKK) Pkc1->Bck1 Phosphorylates Mkk1_Mkk2 Mkk1/Mkk2 (MAPKK) Bck1->Mkk1_Mkk2 Phosphorylates Slt2 Slt2 (MAPK) Mkk1_Mkk2->Slt2 Phosphorylates Rlm1_Swi4_Swi6 Rlm1/Swi4/Swi6 (Transcription Factors) Slt2->Rlm1_Swi4_Swi6 Activates CellWallGenes Cell Wall Gene Expression Rlm1_Swi4_Swi6->CellWallGenes Induces CellWall CellWall CellWallGenes->CellWall Maintains Nitrostyrene β-Nitrostyrenes Nitrostyrene->Pkc1 Inhibits (Proposed)

Fungal Cell Wall Integrity (CWI) Pathway

Commercial Antifungal Agents:

  • Azoles (Fluconazole, Itraconazole): This class of antifungals inhibits the enzyme lanosterol 14-α-demethylase, which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. The depletion of ergosterol and the accumulation of toxic sterol precursors disrupt membrane integrity and function.

  • Polyenes (Amphotericin B): Polyenes bind directly to ergosterol in the fungal cell membrane, forming pores or channels. This leads to increased membrane permeability, leakage of essential intracellular contents, and ultimately cell death.

  • Echinocandins (Caspofungin): Echinocandins have a unique mechanism of action, inhibiting the synthesis of β-(1,3)-D-glucan, a key component of the fungal cell wall. This disruption of the cell wall leads to osmotic instability and cell lysis.

Conclusion

While direct comparative data for this compound is not yet available, the analysis of its close structural analogs from the nitrostyrene class suggests a potential for antifungal activity, likely through the disruption of the fungal cell wall integrity pathway. The MIC values for some 3,4-disubstituted-β-nitrostyrene derivatives against Candida albicans are higher than those of established antifungal agents like azoles, polyenes, and echinocandins, indicating that further structural optimization may be necessary to enhance their potency.

This guide provides a foundational framework for researchers and drug development professionals to understand the potential of this compound and the broader class of nitrostyrene derivatives as a novel class of antifungal agents. Further in-depth studies are warranted to elucidate the precise antifungal spectrum, efficacy, and mechanism of action of this compound to fully assess its therapeutic potential in the fight against fungal infections.

References

A Comparative Guide to the Mechanism of Action of 2-Methoxy-4-vinylphenol in Biological Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of 2-Methoxy-4-vinylphenol (2M4VP), a naturally occurring phenolic compound, with other relevant bioactive molecules. The information presented herein is intended to validate its mechanism of action and facilitate further research and development.

Note on Nomenclature: While the initial query specified "2-Methoxy-4-(2-nitrovinyl)phenol," the preponderance of available scientific literature focuses on the biological activities of "2-Methoxy-4-vinylphenol" (2M4VP). Therefore, this guide will focus on the latter compound.

Executive Summary

2-Methoxy-4-vinylphenol (2M4VP) is a bioactive compound with well-documented anti-inflammatory, antioxidant, and antimicrobial properties. Its primary mechanisms of action involve the modulation of key signaling pathways implicated in the inflammatory response. This guide compares the performance of 2M4VP against other known bioactive compounds—Apocynin, Caffeic Acid, Isoferulic Acid, and Benzofuran—supported by experimental data.

Comparative Performance Data

The following tables summarize the quantitative data on the biological activities of 2M4VP and its alternatives.

Table 1: Anti-inflammatory and Antioxidant Activity

CompoundAssayTarget/MarkerCell LineIC50 / EffectReference
2-Methoxy-4-vinylphenol (2M4VP) Griess AssayNitric Oxide (NO) ProductionRAW264.7Dose-dependent inhibition (Significant at 10-40 µM)[1][2]
ELISAProstaglandin E2 (PGE2) ProductionRAW264.7Dose-dependent inhibition (Significant at 10-40 µM)[1][2]
Western BlotiNOS and COX-2 ExpressionRAW264.7Inhibition at 40 µM[3]
Apocynin NADPH Oxidase ActivityNADPH Oxidase-IC50: 10 µM
Caffeic Acid 5-Lipoxygenase (5-LOX) Activity5-LOXHuman PMNLsIC50: ~15 µM
Nitric Oxide (NO) ProductioniNOSRAW 264.7IC50: 2.4 - 21.0 µM (for various esters)
Isoferulic Acid DPPH Radical ScavengingDPPH Radical-IC50: 4.58 µg/mL[4][5]
ABTS Radical ScavengingABTS Radical-IC50: 1.08 µg/mL[4][5]
Lipid Peroxidation--IC50: 7.30 µg/mL[4]

Table 2: Antimicrobial Activity

CompoundOrganismMIC (Minimum Inhibitory Concentration)Reference
Benzofuran (derivatives) Staphylococcus aureus0.39 - 12.5 µg/mL
Escherichia coli3.12 - 25 µg/mL
Candida albicans0.625 - 2.5 µg/mL

Mechanism of Action of 2-Methoxy-4-vinylphenol

2M4VP exerts its anti-inflammatory effects through two primary signaling pathways:

  • Activation of the Nrf2/ARE Pathway: 2M4VP induces the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2). In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), leading to the upregulation of downstream antioxidant and anti-inflammatory genes, such as Heme Oxygenase-1 (HO-1). HO-1, in turn, inhibits the expression of inducible Nitric Oxide Synthase (iNOS)[6][7].

  • Inhibition of NF-κB and MAPK Signaling: 2M4VP suppresses the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs)[1][2]. It inhibits the phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of the p65 subunit of NF-κB. Additionally, it inhibits the phosphorylation of key MAPK members, including p38, ERK1/2, and JNK[1][2].

Signaling Pathway Diagrams

Nrf2_ARE_Pathway Nrf2 Nrf2 Nrf2_nuc Nrf2_nuc Nrf2->Nrf2_nuc Translocation ARE ARE Nrf2_nuc->ARE Binds HO1 HO1 ARE->HO1 Activates Transcription HO1_prot HO1_prot HO1->HO1_prot Translation iNOS_inhibition iNOS_inhibition HO1_prot->iNOS_inhibition Leads to

NFkB_MAPK_Pathway cluster_extracellular Extracellular LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_pathway MAPK_pathway TLR4->MAPK_pathway IkB_NFkB IkB_NFkB TLR4->IkB_NFkB NFkB_nuc NFkB_nuc MAPK_pathway->NFkB_nuc Activates NFkB NFkB IkB_NFkB->NFkB Releases IkB IkB M2M4VP M2M4VP M2M4VP->MAPK_pathway Inhibits M2M4VP->IkB_NFkB Inhibits Degradation Inflammatory_genes Inflammatory_genes NFkB_nuc->Inflammatory_genes Activates NFkB->NFkB_nuc Translocation

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the validation and replication of the cited findings.

Experimental Workflow Diagram

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Biological Assays cell_culture Culture RAW264.7 Macrophages treatment Pre-treat with 2M4VP or Alternative Compound cell_culture->treatment stimulation Stimulate with LPS treatment->stimulation griess Griess Assay (NO Measurement) stimulation->griess elisa ELISA (PGE2 Measurement) stimulation->elisa western Western Blot (Protein Expression) stimulation->western icc Immunocytochemistry (NF-κB Translocation) stimulation->icc luciferase Luciferase Assay (ARE Activity) stimulation->luciferase data_analysis Data Analysis and Comparison griess->data_analysis elisa->data_analysis western->data_analysis icc->data_analysis luciferase->data_analysis

Griess Assay for Nitric Oxide (NO) Measurement

Objective: To quantify the production of nitric oxide by measuring the concentration of its stable metabolite, nitrite, in cell culture supernatants.

Materials:

  • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite standard solution (100 µM)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Seed RAW264.7 cells in a 96-well plate and culture overnight.

  • Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • Collect 50 µL of the cell culture supernatant from each well.

  • Prepare a standard curve using the sodium nitrite standard solution (0-100 µM).

  • Add 50 µL of Griess Reagent Component A to each well containing the supernatant or standard.

  • Incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent Component B to each well.

  • Incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration in the samples by comparing the absorbance to the standard curve.

ELISA for Prostaglandin E2 (PGE2) Measurement

Objective: To quantify the concentration of PGE2 in cell culture supernatants.

Materials:

  • Commercially available PGE2 ELISA kit

  • 96-well plate pre-coated with a capture antibody

  • Wash buffer

  • PGE2 standard

  • HRP-conjugated detection antibody

  • Substrate solution (e.g., TMB)

  • Stop solution

  • Microplate reader

Procedure:

  • Follow the cell culture, treatment, and stimulation protocol as described for the Griess Assay.

  • Collect the cell culture supernatants.

  • Prepare the PGE2 standards and samples according to the ELISA kit manufacturer's instructions.

  • Add the standards and samples to the appropriate wells of the pre-coated 96-well plate.

  • Add the HRP-conjugated detection antibody to each well.

  • Incubate the plate as per the manufacturer's protocol.

  • Wash the wells multiple times with the wash buffer.

  • Add the substrate solution to each well and incubate until color develops.

  • Add the stop solution to terminate the reaction.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the PGE2 concentration in the samples based on the standard curve.

Western Blot for Protein Expression Analysis

Objective: To determine the expression levels of key proteins (e.g., iNOS, COX-2, Nrf2, Keap1, p-p65, p-IκBα) in cell lysates.

Materials:

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies specific to the target proteins

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • After cell treatment and stimulation, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a protein assay.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Immunocytochemistry for NF-κB Nuclear Translocation

Objective: To visualize and quantify the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus.

Materials:

  • Cells grown on coverslips in a multi-well plate

  • 4% paraformaldehyde in PBS for fixation

  • 0.1% Triton X-100 in PBS for permeabilization

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody against NF-κB p65

  • Fluorescently-labeled secondary antibody

  • DAPI for nuclear counterstaining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Seed cells on coverslips and perform the treatment and stimulation as described previously.

  • Fix the cells with 4% paraformaldehyde for 15 minutes.

  • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

  • Block the cells with blocking solution for 1 hour.

  • Incubate the cells with the primary anti-p65 antibody for 1 hour.

  • Wash the cells with PBS.

  • Incubate the cells with the fluorescently-labeled secondary antibody for 1 hour in the dark.

  • Wash the cells with PBS.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Mount the coverslips onto microscope slides.

  • Visualize the cells using a fluorescence microscope and capture images.

  • Analyze the images to quantify the nuclear and cytoplasmic fluorescence intensity of p65.

Luciferase Reporter Assay for ARE Activity

Objective: To measure the transcriptional activity of the Antioxidant Response Element (ARE).

Materials:

  • HEK293 cells

  • ARE-luciferase reporter plasmid

  • Transfection reagent

  • Dual-luciferase reporter assay system

  • Luminometer

Procedure:

  • Co-transfect HEK293 cells with the ARE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase).

  • After 24 hours, treat the cells with the test compounds.

  • Lyse the cells using the lysis buffer provided in the dual-luciferase assay kit.

  • Measure the firefly luciferase activity in the cell lysate using a luminometer.

  • Measure the Renilla luciferase activity in the same lysate to normalize for transfection efficiency.

  • Calculate the relative luciferase activity by dividing the firefly luciferase activity by the Renilla luciferase activity.

References

comparative study of different catalytic systems for the Henry reaction

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Study of Different Catalytic Systems for the Henry Reaction

For researchers, scientists, and professionals in drug development, the Henry (nitroaldol) reaction is a cornerstone of carbon-carbon bond formation, providing a powerful method for the synthesis of valuable β-nitroalcohols, which are precursors to a wide range of pharmaceuticals and biologically active compounds. The choice of catalyst is paramount in controlling the efficiency and stereoselectivity of this reaction. This guide provides an objective comparison of various catalytic systems, supported by experimental data, to aid in the selection of the most suitable catalyst for a given synthetic challenge.

Comparative Performance of Catalytic Systems

The selection of a catalytic system for the Henry reaction is often a trade-off between reactivity, stereoselectivity, cost, and operational simplicity. Below is a summary of the performance of representative catalysts from three major classes: organocatalysts, transition metal complexes, and biocatalysts.

Catalyst TypeCatalystAldehydeNitroalkaneCat. Loading (mol%)Time (h)Yield (%)ee (%)dr (syn/anti)
Organocatalyst Chiral GuanidineBenzaldehydeNitromethane10488591-
Organocatalyst Cinchona Alkaloid Thiourea4-NitrobenzaldehydeNitromethane5249598-
Organocatalyst Bifunctional Amine-ThioureaCyclohexanecarboxaldehydeNitroethane1072789695:5
Metal Complex Cu(OAc)₂/Bis(oxazoline)BenzaldehydeNitromethane5249995-
Metal Complex Cu(I)/N,N'-Dioxide2-NaphthaldehydeNitroethane112929790:10
Metal Complex Zn-Proline Complex4-ChlorobenzaldehydeNitromethane10489088-
Biocatalyst (R)-selective nitrilaseBenzaldehydeNitromethane-2475>99-
Biocatalyst Lipase4-MethoxybenzaldehydeNitromethane-726092-

Detailed Experimental Protocols

Detailed and reproducible experimental protocols are critical for the successful implementation of any catalytic reaction. Below are representative procedures for three distinct catalytic systems.

Organocatalytic Henry Reaction using a Chiral Bifunctional Amine-Thiourea Catalyst

This protocol is adapted from a typical procedure for an asymmetric Henry reaction using a bifunctional organocatalyst.

Materials:

  • Chiral bifunctional amine-thiourea catalyst (e.g., (1R,2R)-1-amino-2-((3,5-bis(trifluoromethyl)phenyl)aminothioxomethyl)amino)cyclohexane)

  • Aldehyde (e.g., cyclohexanecarboxaldehyde)

  • Nitroalkane (e.g., nitroethane)

  • Anhydrous solvent (e.g., toluene)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a dry reaction vial under an inert atmosphere, add the chiral bifunctional amine-thiourea catalyst (10 mol%).

  • Add anhydrous toluene (0.5 M).

  • Cool the mixture to the desired temperature (e.g., -20 °C).

  • Add the aldehyde (1.0 equiv.) to the solution.

  • Add the nitroalkane (2.0 equiv.) dropwise over 5 minutes.

  • Stir the reaction mixture at -20 °C for the specified time (e.g., 72 hours), monitoring the progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired β-nitroalcohol.

  • Determine the yield and analyze the enantiomeric excess and diastereomeric ratio by chiral HPLC.

Copper-Catalyzed Asymmetric Henry Reaction

This protocol describes a general procedure for a copper-catalyzed enantioselective Henry reaction.

Materials:

  • Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)

  • Chiral ligand (e.g., a bis(oxazoline) ligand)

  • Aldehyde (e.g., benzaldehyde)

  • Nitromethane

  • Solvent (e.g., ethanol)

Procedure:

  • In a reaction flask, dissolve Cu(OAc)₂·H₂O (5 mol%) and the chiral bis(oxazoline) ligand (5.5 mol%) in ethanol (0.2 M).

  • Stir the mixture at room temperature for 1 hour to form the catalyst complex.

  • Cool the solution to the desired temperature (e.g., 0 °C).

  • Add the aldehyde (1.0 equiv.) to the reaction mixture.

  • Add nitromethane (3.0 equiv.) to the mixture.

  • Stir the reaction at 0 °C for the required time (e.g., 24 hours).

  • After the reaction is complete, remove the solvent in vacuo.

  • Purify the residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate eluent) to yield the β-nitroalcohol.

  • Determine the yield and measure the enantiomeric excess by chiral HPLC analysis.

Biocatalytic Henry Reaction using a Lipase

This protocol outlines a typical procedure for a lipase-catalyzed Henry reaction in an organic solvent.

Materials:

  • Immobilized lipase (e.g., Novozym 435)

  • Aldehyde (e.g., 4-methoxybenzaldehyde)

  • Nitromethane

  • Organic solvent (e.g., methyl tert-butyl ether, MTBE)

  • Molecular sieves (4 Å)

Procedure:

  • To a vial, add the aldehyde (1.0 equiv.), nitromethane (5.0 equiv.), and MTBE (1.0 M).

  • Add activated 4 Å molecular sieves to the mixture.

  • Add the immobilized lipase (e.g., 20 mg per 0.1 mmol of aldehyde).

  • Seal the vial and shake the mixture at a constant temperature (e.g., 40 °C) for the specified duration (e.g., 72 hours).

  • Monitor the reaction by taking aliquots and analyzing them by GC or TLC.

  • Once the reaction is complete, filter off the enzyme and molecular sieves.

  • Wash the solids with the solvent.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the product by flash chromatography.

  • Determine the yield and enantiomeric excess of the resulting β-nitroalcohol.

Visualizing the Process: Workflow and Catalyst Selection

To better understand the experimental process and the decision-making involved in catalyst selection, the following diagrams have been generated.

G cluster_workflow Experimental Workflow for a Catalytic Henry Reaction Reactants Reactants (Aldehyde/Ketone + Nitroalkane) Reaction_Setup Reaction Setup (Combine Reactants and Catalyst) Reactants->Reaction_Setup Catalyst_Addition Catalyst System Preparation (Catalyst + Solvent) Catalyst_Addition->Reaction_Setup Reaction_Execution Reaction Execution (Stirring at controlled temperature) Reaction_Setup->Reaction_Execution Monitoring Reaction Monitoring (TLC, GC, or LC-MS) Reaction_Execution->Monitoring Workup Reaction Workup (Quenching and Extraction) Monitoring->Workup Upon Completion Purification Purification (Column Chromatography) Workup->Purification Analysis Product Analysis (Yield, ee%, dr by NMR, HPLC) Purification->Analysis G cluster_selection Catalyst Selection Guide for the Henry Reaction Start Define Reaction Goal Stereoselectivity Is Stereoselectivity Required? Start->Stereoselectivity High_ee High Enantioselectivity (ee)? Stereoselectivity->High_ee Yes Simple_Base Use Simple Base Catalyst (e.g., DBU, Et3N) Stereoselectivity->Simple_Base No High_dr High Diastereoselectivity (dr)? High_ee->High_dr Organocatalyst Consider Chiral Organocatalysts (e.g., Cinchona Alkaloids, Thioureas) High_ee->Organocatalyst Yes Metal_Complex Consider Chiral Metal Complexes (e.g., Cu-Box, Zn-Proline) High_ee->Metal_Complex Also consider High_dr->Organocatalyst No Bifunctional_Catalyst Consider Bifunctional Organocatalysts High_dr->Bifunctional_Catalyst Yes Biocatalyst Consider Biocatalysts (For specific substrates and green chemistry) Organocatalyst->Biocatalyst Alternative Metal_Complex->Biocatalyst Alternative

assessing the stability of 2-Methoxy-4-(2-nitrovinyl)phenol under various conditions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of the anticipated stability of 2-Methoxy-4-(2-nitrovinyl)phenol (NV-P) under various environmental conditions. Due to the limited availability of direct experimental stability data for NV-P, this document leverages a comparative analysis with structurally related compounds to predict its stability profile. Detailed experimental protocols are provided to enable researchers to conduct their own stability studies.

Predicted Stability Profile of this compound

The chemical structure of this compound, which includes a phenolic hydroxyl group, a methoxy group on the aromatic ring, and a nitrovinyl side chain, suggests potential instabilities under certain conditions.

pH Stability

The presence of the phenolic hydroxyl group is a key determinant of the pH stability of NV-P. Phenolic compounds are known to be susceptible to degradation in alkaline environments. At high pH, the hydroxyl group can deprotonate to form a phenoxide ion, which is more susceptible to oxidation. Studies on other phenolic compounds, such as caffeic acid and chlorogenic acid, have shown that they are not stable at high pH, and the resulting spectral changes are irreversible[1][2][3]. In contrast, these compounds are generally stable in acidic pH[1][4]. Therefore, it is predicted that NV-P will exhibit poor stability in alkaline solutions (pH > 7) but will be relatively stable in acidic to neutral conditions.

Thermal Stability

The nitrovinyl group in NV-P is expected to influence its thermal stability. Aliphatic nitro compounds are known to be thermally sensitive and can undergo exothermic decomposition[5][6]. The thermal decomposition of nitro compounds often involves the cleavage of the C-NO2 bond[6]. Studies on nitro-containing polymers have also shown that the decomposition temperature can be influenced by the nitro group content[7][8]. Consequently, NV-P may be susceptible to thermal degradation at elevated temperatures.

Photostability

The aromatic ring and the nitro group in NV-P are chromophores that can absorb light, which may lead to photodecomposition. The International Council for Harmonisation (ICH) guidelines for stability testing recommend photostability testing for new drug substances. It is therefore advisable to protect NV-P from light during storage and handling.

Comparative Analysis with Structurally Similar Compounds

To further predict the stability of NV-P, a comparison with structurally related compounds is presented in Table 1.

Table 1: Comparative Analysis of this compound and Related Compounds

CompoundStructural FeaturesKnown/Predicted Stability
This compound (NV-P) Phenolic -OH, Methoxy, Nitrovinyl groupPredicted: Unstable at high pH and elevated temperatures. Sensitive to light.
Vanillin Phenolic -OH, Methoxy, Aldehyde groupGenerally stable under normal conditions, but can be oxidized.
2-Methoxy-4-vinylphenol Phenolic -OH, Methoxy, Vinyl groupThe vinyl group can be prone to polymerization. The phenolic group suggests instability at high pH.
Caffeic Acid Phenolic -OHs, Carboxylic acid, Vinyl groupUnstable at high pH[1][2][3].
Ferulic Acid Phenolic -OH, Methoxy, Carboxylic acid, Vinyl groupMore resistant to pH-induced degradation compared to caffeic acid[2].
Nitroethane Nitro group on an aliphatic chainCan undergo exothermic decomposition at elevated temperatures.

Experimental Protocols for Stability Assessment

The following are detailed methodologies for conducting stability studies on this compound, based on established guidelines[9][10][11][12].

Protocol 1: pH Stability Assessment

This protocol uses UV-Vis spectroscopy to monitor the degradation of NV-P in solutions of varying pH.

  • Materials: this compound, buffers of various pH (e.g., pH 3, 5, 7, 9, 11), UV-Vis spectrophotometer.

  • Procedure:

    • Prepare a stock solution of NV-P in a suitable solvent (e.g., ethanol).

    • Dilute the stock solution in each of the pH buffers to a final concentration that gives an absorbance reading within the linear range of the spectrophotometer.

    • Immediately after preparation, record the initial UV-Vis spectrum (200-400 nm) of each solution at time zero.

    • Store the solutions at a constant temperature in the dark.

    • Record the UV-Vis spectra at predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours).

    • Monitor the decrease in the absorbance maximum or the appearance of new peaks to determine the rate of degradation.

Protocol 2: Thermal Stability Assessment

This protocol uses Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to evaluate the thermal stability of NV-P.

  • Materials: this compound, DSC instrument, TGA instrument.

  • Procedure:

    • Accurately weigh a small amount of NV-P (typically 1-5 mg) into an appropriate DSC or TGA pan.

    • For DSC, heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere and record the heat flow to determine the onset of any exothermic or endothermic events.

    • For TGA, heat the sample at a constant rate under a nitrogen atmosphere and record the weight loss as a function of temperature to determine the decomposition temperature.

Protocol 3: Photostability Assessment

This protocol evaluates the stability of NV-P when exposed to light, following ICH Q1B guidelines.

  • Materials: this compound, a suitable solvent, photostability chamber with a calibrated light source (e.g., Xenon lamp), HPLC system.

  • Procedure:

    • Prepare a solution of NV-P in a suitable solvent.

    • Expose the solution to a controlled light source in the photostability chamber for a specified duration.

    • A control sample should be stored in the dark under the same temperature conditions.

    • At predetermined time intervals, withdraw aliquots of the exposed and control samples.

    • Analyze the samples by a validated stability-indicating HPLC method to quantify the amount of NV-P remaining and detect the formation of any degradation products.

Potential Degradation Pathway and Experimental Workflow

The following diagrams illustrate a potential degradation pathway for this compound under alkaline conditions and a general workflow for its stability assessment.

G Potential Degradation Pathway of NV-P under Alkaline Conditions NVP This compound Phenoxide Phenoxide Ion NVP->Phenoxide OH- QuinoneMethide Quinone-Methide Intermediate Phenoxide->QuinoneMethide Oxidation DegradationProducts Degradation Products QuinoneMethide->DegradationProducts Further Reactions

Caption: Proposed degradation of NV-P via a quinone-methide intermediate.

G Experimental Workflow for NV-P Stability Assessment cluster_stress Stress Conditions cluster_analysis Analytical Methods cluster_data Data Analysis pH pH Stress (pH 3, 5, 7, 9, 11) UVVis UV-Vis Spectroscopy pH->UVVis Temp Thermal Stress (Elevated Temperatures) DSCTGA DSC/TGA Temp->DSCTGA Light Photochemical Stress (Light Exposure) HPLC HPLC Light->HPLC DegradationKinetics Degradation Kinetics UVVis->DegradationKinetics DecompositionProfile Decomposition Profile DSCTGA->DecompositionProfile PhotodegradationRate Photodegradation Rate HPLC->PhotodegradationRate NVP This compound Sample Preparation NVP->pH NVP->Temp NVP->Light

Caption: Workflow for the comprehensive stability assessment of NV-P.

References

Navigating the Analytical Landscape for 2-Methoxy-4-(2-nitrovinyl)phenol: A Guide to Method Validation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the rigorous validation of analytical methods is a cornerstone of reliable and reproducible results. This guide provides a comparative overview of potential analytical methods for the quantitative analysis of 2-Methoxy-4-(2-nitrovinyl)phenol, a compound of interest in various research fields. Due to a notable scarcity of publicly available, formally validated methods specifically for this analyte, this guide draws upon established methodologies for structurally similar compounds, namely 2-Methoxy-4-vinylphenol and various nitrophenols, to propose a framework for its analysis.

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical technique is paramount for achieving accurate and precise quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) stand out as the most probable methods for the analysis of this compound.

Analytical TechniquePrinciplePotential Advantages for this compound AnalysisPotential Challenges and Considerations
High-Performance Liquid Chromatography (HPLC) Separation based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.High resolution and sensitivity, suitable for non-volatile and thermally labile compounds. Versatile with various detection methods (e.g., UV-Vis, Diode Array, Mass Spectrometry).Method development can be time-consuming. Mobile phase selection and gradient optimization are critical for achieving good separation from potential impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds in the gas phase followed by detection and identification based on their mass-to-charge ratio.High sensitivity and specificity, providing structural information for unequivocal identification.The analyte must be volatile and thermally stable. Derivatization may be required to improve volatility and chromatographic performance, adding a step to the sample preparation process.

Experimental Protocols: A Proposed Framework

Detailed experimental protocols are essential for the successful implementation and validation of any analytical method. The following sections outline hypothetical, yet plausible, protocols for HPLC and GC-MS analysis of this compound, based on methods for related compounds.

High-Performance Liquid Chromatography (HPLC) Method

This proposed method is adapted from established procedures for the analysis of nitrophenols and other phenolic compounds.

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or a Mass Spectrometer (MS).

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile is recommended.

  • Gradient Program: A starting composition of 70% A and 30% B, with a linear gradient to 30% A and 70% B over 15 minutes, followed by a 5-minute hold and a 5-minute re-equilibration.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: DAD detection at a wavelength determined by the UV spectrum of this compound. For MS detection, electrospray ionization (ESI) in negative ion mode would be appropriate.

3. Sample Preparation:

  • Accurately weigh and dissolve a standard of this compound in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution.

  • Prepare working standards by serial dilution of the stock solution.

  • For sample analysis, dissolve the material in the same solvent as the standards and filter through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This proposed method is based on general procedures for the analysis of volatile and semi-volatile phenolic compounds.

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

2. Chromatographic Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) such as a 5% phenyl-methylpolysiloxane column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.

  • Injector Temperature: 250 °C.

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

3. Mass Spectrometry Parameters:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-350.

4. Sample Preparation:

  • Prepare a stock solution of this compound in a volatile solvent such as dichloromethane or ethyl acetate.

  • Prepare working standards by serial dilution.

  • If the analyte's volatility is insufficient, derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) may be necessary to form a more volatile trimethylsilyl (TMS) derivative.

Validation of Analytical Methods

A crucial step before the routine use of any analytical method is its validation to ensure it is fit for its intended purpose. The following diagram illustrates the typical workflow for analytical method validation.

Analytical_Method_Validation_Workflow cluster_validation_parameters Validation Parameters MethodDevelopment Method Development & Optimization ValidationProtocol Establish Validation Protocol MethodDevelopment->ValidationProtocol Specificity Specificity/ Selectivity ValidationProtocol->Specificity Linearity Linearity & Range ValidationProtocol->Linearity Accuracy Accuracy ValidationProtocol->Accuracy Precision Precision (Repeatability, Intermediate) ValidationProtocol->Precision LOD_LOQ LOD & LOQ ValidationProtocol->LOD_LOQ Robustness Robustness ValidationProtocol->Robustness SystemSuitability System Suitability ValidationReport Validation Report & Documentation SystemSuitability->ValidationReport All Parameters Meet Acceptance Criteria RoutineUse Method Implementation for Routine Use ValidationReport->RoutineUse

in vivo validation of the therapeutic potential of 2-Methoxy-4-(2-nitrovinyl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

Overview of Therapeutic Potential

2-Methoxy-4-vinylphenol (2M4VP) has demonstrated significant promise as a therapeutic agent, primarily owing to its potent anti-inflammatory, antioxidant, and antimicrobial properties. In vivo and in vitro studies have elucidated its mechanisms of action, highlighting its potential in mitigating inflammatory conditions and combating microbial infections.

Mechanism of Action: A Dual Approach to Inflammation

The anti-inflammatory effects of 2M4VP are primarily attributed to its ability to modulate key signaling pathways involved in the inflammatory response: the Nrf2/ARE and NF-κB pathways.

Activation of the Nrf2/ARE Pathway

2M4VP activates the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway, a critical cellular defense mechanism against oxidative stress.[1][2][3] This activation leads to the expression of various antioxidant and anti-inflammatory enzymes, including Heme Oxygenase-1 (HO-1).[1][2] The induction of HO-1 by 2M4VP has been shown to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and inducible nitric oxide synthase (iNOS).[1][2]

Nrf2_Pathway 2M4VP 2M4VP Keap1 Keap1 2M4VP->Keap1 degradation Nrf2 Nrf2 Keap1->Nrf2 inhibition ARE ARE Nrf2->ARE translocation & binding HO-1 Expression HO-1 Expression ARE->HO-1 Expression activates Anti-inflammatory Effects Anti-inflammatory Effects HO-1 Expression->Anti-inflammatory Effects

Figure 1: Activation of the Nrf2/ARE Pathway by 2M4VP.
Inhibition of the NF-κB and MAPK Pathways

2M4VP also exerts its anti-inflammatory effects by suppressing the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[4][5] It inhibits the translocation of the NF-κB p65 subunit into the nucleus, a critical step in the transcription of pro-inflammatory genes.[4][5] This leads to a dose-dependent reduction in the production of key inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2).[4]

NFkB_Pathway Inflammatory Stimuli (e.g., LPS) Inflammatory Stimuli (e.g., LPS) MAPK Activation MAPK Activation Inflammatory Stimuli (e.g., LPS)->MAPK Activation NF-κB Activation NF-κB Activation Inflammatory Stimuli (e.g., LPS)->NF-κB Activation 2M4VP 2M4VP 2M4VP->MAPK Activation inhibits 2M4VP->NF-κB Activation inhibits MAPK Activation->NF-κB Activation p65 Translocation p65 Translocation NF-κB Activation->p65 Translocation Pro-inflammatory Gene Expression (iNOS, COX-2) Pro-inflammatory Gene Expression (iNOS, COX-2) p65 Translocation->Pro-inflammatory Gene Expression (iNOS, COX-2) Inflammation Inflammation Pro-inflammatory Gene Expression (iNOS, COX-2)->Inflammation

Figure 2: Inhibition of NF-κB and MAPK Pathways by 2M4VP.

Quantitative Data Summary

The following table summarizes the key quantitative findings from in vitro studies on the anti-inflammatory effects of 2M4VP.

ParameterCell LineTreatmentConcentration of 2M4VPResultReference
NO ProductionRAW264.7LPS5-40 µMDose-dependent inhibition[4]
PGE2 ProductionRAW264.7LPS5-40 µMDose-dependent inhibition[4]
iNOS ExpressionRAW264.7LPS0-40 µMInhibition of over-expression[5]
COX-2 ExpressionRAW264.7LPS0-40 µMInhibition of over-expression[5]
HO-1 ExpressionRAW264.7LPSNot specifiedIncreased expression[1][2]

Experimental Protocols

Cell Culture and Treatment for In Vitro Anti-inflammatory Assays
  • Cell Line: Murine macrophage cell line RAW264.7.

  • Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are pre-treated with varying concentrations of 2M4VP (e.g., 0-40 µM) for a specified duration (e.g., 24 hours) before stimulation with an inflammatory agent like lipopolysaccharide (LPS; e.g., 1 µg/mL) for another specified period (e.g., 24 hours).

Measurement of Nitric Oxide (NO) Production
  • Method: Griess Reagent Assay.

  • Procedure: The concentration of nitrite (a stable metabolite of NO) in the cell culture supernatant is measured using the Griess reagent. Briefly, an equal volume of culture supernatant and Griess reagent are mixed and incubated at room temperature. The absorbance is then measured at a specific wavelength (e.g., 540 nm) using a microplate reader. The nitrite concentration is determined from a sodium nitrite standard curve.

Western Blot Analysis for Protein Expression (iNOS, COX-2, HO-1)
  • Procedure: Following treatment, cells are harvested and lysed. Protein concentrations are determined using a BCA protein assay. Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is blocked and then incubated with primary antibodies specific for iNOS, COX-2, HO-1, or a loading control (e.g., β-actin). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Comparative Analysis

Comparison with Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
Feature2-Methoxy-4-vinylphenol (2M4VP)NSAIDs (e.g., Ibuprofen, Aspirin)
Primary Mechanism Dual action: Activates Nrf2/ARE pathway and inhibits NF-κB/MAPK pathways.Inhibit cyclooxygenase (COX) enzymes (COX-1 and/or COX-2).
Therapeutic Target Multiple upstream signaling pathways involved in inflammation and oxidative stress.Specific enzymes involved in prostaglandin synthesis.
Potential Advantages May offer broader anti-inflammatory and antioxidant effects. Potential for fewer gastrointestinal side effects associated with COX inhibition.Well-established efficacy for pain and inflammation.
Source Natural product.Primarily synthetic.
In Vivo Model Comparison
  • C. elegans Model: An in vivo study using Caenorhabditis elegans demonstrated the antimicrobial activity of 2M4VP.[6][7] This model is useful for high-throughput screening of antimicrobial and toxicological properties.

  • Mouse Model of Liver Sepsis: A structurally related compound, (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol (MMPP), showed protective effects in a mouse model of LPS-induced liver sepsis by inhibiting STAT3 phosphorylation.[8] While not 2M4VP itself, this study suggests the potential of similar phenolic structures in treating severe inflammatory conditions.

References

Safety Operating Guide

Safe Disposal of 2-Methoxy-4-(2-nitrovinyl)phenol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of 2-Methoxy-4-(2-nitrovinyl)phenol, a chemical used in research and development, is critical to ensure laboratory safety and environmental protection. This compound, with its aromatic nitro and phenolic functional groups, requires handling as hazardous waste. Adherence to institutional and regulatory protocols is mandatory.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound and its waste should be conducted within a certified chemical fume hood to avoid inhalation of any dust or vapors.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor. Do not attempt to dispose of this chemical down the drain or in regular solid waste.

  • Waste Collection:

    • Designate a specific, compatible, and properly labeled waste container for this compound waste. Plastic containers are generally preferred for chemical waste storage.[1]

    • The container must have a secure, tight-fitting lid and be kept closed except when actively adding waste.[2][3]

    • Ensure the waste container is clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[3]

  • Segregation of Waste:

    • Store the waste container in a designated Satellite Accumulation Area (SAA).[1][2][3] This area must be at or near the point of waste generation.[1][3]

    • It is crucial to segregate incompatible waste streams. Aromatic nitro compounds should not be mixed with strong oxidizing agents, strong reducing agents, or strong bases.[4] Store acids and bases separately.[2]

  • Contaminated Labware:

    • Any labware, such as pipette tips, tubes, or gloves, that is contaminated with this compound must also be disposed of as hazardous waste.

    • Collect these items in a designated, lined container within the fume hood.

    • For containers that held highly toxic chemicals, the first three rinses of the container must be collected and disposed of as hazardous waste.[5]

  • Requesting Disposal:

    • Once the waste container is full (no more than ¾ full to allow for expansion) or has been accumulating for the maximum time allowed by your institution (often up to one year), arrange for a pickup from your EHS office or approved waste management provider.[2][3]

    • Do not overfill waste containers.[3]

Quantitative Waste Accumulation Limits

The following table summarizes typical quantitative limits for hazardous waste accumulation in a laboratory setting. Always confirm the specific limits with your institution's EHS guidelines.

ParameterLimitCitation
Maximum Volume in SAA25 - 55 gallons[3][6]
Maximum Acutely Hazardous Waste1 quart[3]
Maximum Storage Time in SAA12 months[1]

Disposal Workflow

The logical flow for the proper disposal of this compound is illustrated below. This process ensures safety and regulatory compliance from the point of generation to final disposal.

A Waste Generation (this compound) B Wear Appropriate PPE A->B C Collect in Labeled, Compatible Container B->C D Store in Designated Satellite Accumulation Area (SAA) C->D E Segregate from Incompatible Wastes D->E F Container Full or Max Time Reached? D->F F->D No G Contact EHS for Waste Pickup F->G Yes H Professional Hazardous Waste Disposal G->H

Disposal workflow for this compound.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.